molecular formula C6H10O3 B043941 2,2-Dimethyl-1,3-dioxan-5-one CAS No. 74181-34-3

2,2-Dimethyl-1,3-dioxan-5-one

Cat. No.: B043941
CAS No.: 74181-34-3
M. Wt: 130.14 g/mol
InChI Key: ASFQDNDZFGFMMP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dioxan-5-one is a highly valuable chiral synthon and protected form of glyceraldehyde, extensively utilized in asymmetric organic synthesis. Its primary research value lies in its role as a versatile building block for the construction of complex natural products and pharmaceuticals, particularly those requiring defined stereocenters. The compound's rigid, acetal-protected structure presents a differentiated carbonyl and hydroxyl group, allowing for selective functionalization. Researchers employ it in the stereoselective synthesis of sugars, nucleosides, and polyketide fragments. Its mechanism of action in synthesis stems from its ability to induce diastereoselectivity in subsequent reactions, such as alkylations, aldol reactions, and reductions, by leveraging the inherent chirality of the molecule. This makes it an indispensable tool for medicinal chemists and synthetic organic chemists exploring new routes to chiral molecules, investigating structure-activity relationships (SAR), and developing novel synthetic methodologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-1,3-dioxan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(2)8-3-5(7)4-9-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFQDNDZFGFMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(=O)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369767
Record name 2,2-Dimethyl-1,3-dioxan-5-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74181-34-3
Record name 2,2-Dimethyl-1,3-dioxan-5-one
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Record name 2,2-Dimethyl-1,3-dioxan-5-one
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Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethyl-1,3-dioxan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 74181-34-3

This technical guide provides a comprehensive overview of 2,2-Dimethyl-1,3-dioxan-5-one, a versatile synthetic intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the compound's properties, synthesis, key reactions, and safety information, adhering to stringent data presentation and visualization standards.

Chemical and Physical Properties

This compound, also known as a protected form of dihydroxyacetone, is a colorless to clear yellow liquid.[1] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 74181-34-3[1][2][3]
Molecular Formula C₆H₁₀O₃[1][2][4]
Molecular Weight 130.14 g/mol [1][2][4]
IUPAC Name This compound[3]
Synonyms 2,2-DIMETHYL-1,3-DIOXANE-5-ONE[2]
Appearance Clear yellow liquid[1]
Density 1.09 g/cm³[1]
Boiling Point 50-54 °C at 11 Torr[5]
Flash Point >110°C[1]
Refractive Index 1.4315[1]
Solubility Chloroform (Sparingly), Ethyl Acetate (B1210297) (Slightly)[1]
Storage Temperature Inert atmosphere, Store in freezer, under -20°C[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from tris(hydroxymethyl)aminomethane.[4][5] The first step involves the protection of the diol functionality, followed by oxidative cleavage.

Experimental Protocol

Step 1: Synthesis of 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane [4]

  • To a solution of tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in N,N-dimethylformamide (DMF, 180 mL), add 2,2-dimethoxypropane (B42991) (21.5 mL, 175 mmol) and p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol).[4]

  • Stir the reaction mixture at room temperature for 22 hours.[4]

  • Upon completion, dilute the mixture with ethyl acetate and neutralize with triethylamine.[4]

  • Remove the solvent under reduced pressure.[4]

  • Purify the crude product by silica (B1680970) gel column chromatography (eluent: n-hexane/ethyl acetate, 5:1) to yield 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane as a colorless solid.[4]

Step 2: Synthesis of this compound [4]

  • Dissolve the intermediate from Step 1 (10.2 g, 62.1 mmol) in water (60 mL).[4]

  • Add potassium dihydrogen phosphate (B84403) (KH₂PO₄, 8.51 g, 621 mmol) to the solution.[4]

  • Cool the mixture to 0 °C and slowly add a 0.5 M aqueous solution of sodium periodate (B1199274) (NaIO₄) (125 mL, 63 mmol) dropwise.[4]

  • After the addition is complete, stir the reaction mixture for 1 hour at room temperature.[4]

  • Extract the product with dichloromethane.[4]

  • Wash the combined organic layers sequentially with 5% aqueous sodium thiosulfate (B1220275) and saturated saline.[4]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to afford the final product, this compound.[4]

Synthesis_Workflow cluster_react1 cluster_react2 A Tris(hydroxymethyl)aminomethane C 2,2-Dimethyl-5-amino- 5-hydroxymethyl-1,3-dioxane A->C Protection B 2,2-Dimethoxypropane, p-TsOH, DMF E This compound C->E Oxidative Cleavage D NaIO4, KH2PO4, H2O/DCM

Synthesis of this compound.

Chemical Reactivity and Applications

This compound serves as a valuable C3 building block in various asymmetric syntheses.[5] Its utility stems from its role as a chiral dihydroxyacetone equivalent.

Key Reactions
  • Reduction: It can be reduced with reagents like lithium aluminum hydride to prepare 2,2-dimethyl-[1][4]dioxan-5-ol.[1][6]

  • Annulation Reactions: It is utilized in the annulation of beta-(hetero)aryl-alpha-nitro-alpha,beta-enals.[1]

  • Hydrazone Formation: It reacts with chiral auxiliaries such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) to form the corresponding SAMP-hydrazone, which is an excellent platform for asymmetric alkylations.[5]

  • Use in Synthesis of Bioactive Molecules: This compound and its derivatives are employed in the total synthesis of natural products and pharmaceutically relevant molecules, including HIV-1 protease inhibitors.[5]

Reaction_Pathway Start This compound Product1 2,2-Dimethyl-1,3-dioxan-5-ol Start->Product1 Reduction Product2 SAMP-Hydrazone Start->Product2 Condensation Reagent1 LiAlH4 Reagent2 SAMP Product3 α-Substituted Products Product2->Product3 Asymmetric Alkylation Reagent3 Electrophile (R-X)

Key reactions of this compound.

Spectroscopic Data

The structure of this compound and its intermediates is confirmed through various spectroscopic techniques.

Data TypeKey FeaturesReference
¹H NMR (400 MHz, CDCl₃) δ 4.15 (s, 4H), 1.45 (s, 6H)[4]
Mass Spectrometry (GC-MS) Spectra available in databases.[3][7]
¹³C NMR Data available in spectral databases.[6]
IR Spectra Data available in spectral databases.[6]

Safety and Handling

This compound is classified as a flammable liquid and may cause skin and eye irritation.[3][8] Appropriate safety precautions must be taken during handling and storage.

Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable Liquid GHS02DangerH226: Flammable liquid and vapor
Skin Irritation GHS07WarningH315: Causes skin irritation
Serious Eye Damage GHS05DangerH318: Causes serious eye damage
Respiratory Irritation GHS07WarningH335: May cause respiratory irritation
Precautionary Measures[10]
  • Prevention: Keep away from heat, sparks, open flames, and other ignition sources. Keep the container tightly closed. Use explosion-proof equipment.

  • Handling: Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE). Ensure adequate ventilation.

  • First Aid: In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.

  • Storage: Store in a well-ventilated place. Keep cool. Store in a freezer under an inert atmosphere for long-term stability.[1]

References

A Technical Guide to 2,2-Dimethyl-1,3-dioxan-5-one: A Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1,3-dioxan-5-one is a versatile synthetic intermediate that serves as a crucial chiral building block in the stereocontrolled synthesis of complex organic molecules. Its rigid cyclic structure, bearing a protected diol and a ketone, makes it an excellent precursor for creating stereochemically defined structures, particularly in the development of pharmaceuticals and natural products. This technical guide provides an in-depth overview of its properties, synthesis, and significant applications, with a focus on experimental protocols and its role in drug discovery.

Chemical and Physical Properties

This compound is a colorless oil at room temperature.[1][2] Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

PropertyValue
IUPAC Name This compound[3][4]
CAS Number 74181-34-3[1][3][4][5][6]
Molecular Formula C6H10O3[1][3][4][5]
Molecular Weight 130.14 g/mol [1][5][6][7]
Density 1.09 g/cm³[2]
Refractive Index 1.4275 - 1.4355 @ 20°C[3]
Flash Point >110°C[2]
SMILES CC1(C)OCC(=O)CO1[3][4]
InChI Key ASFQDNDZFGFMMP-UHFFFAOYSA-N[3][4]

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from the commercially available tris(hydroxymethyl)aminomethane.[8] The general workflow involves the protection of the diol functionality, followed by oxidative cleavage of the remaining amino alcohol to yield the target ketone.

Synthesis_Workflow A Tris(hydroxymethyl)aminomethane C 2,2-Dimethyl-5-amino-5- hydroxymethyl-1,3-dioxane A->C Acetalization B 2,2-Dimethoxypropane (B42991), p-Toluenesulfonic acid E This compound C->E Oxidative Cleavage D Sodium periodate (B1199274) (NaIO4), Potassium dihydrogen phosphate (B84403) (KH2PO4)

Synthesis of this compound.
Detailed Experimental Protocol: Synthesis

A common and effective procedure for the laboratory-scale synthesis of this compound is as follows:

Step 1: Synthesis of 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane [1]

  • To a solution of tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in N,N-dimethylformamide (DMF, 180 mL), add 2,2-dimethoxypropane (21.5 mL, 175 mmol) and p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol).

  • Stir the reaction mixture at room temperature for 22 hours.

  • Dilute the mixture with ethyl acetate (B1210297) and neutralize it with triethylamine.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (eluent: n-hexane/ethyl acetate = 5:1) to afford 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane as a colorless solid.

Step 2: Synthesis of this compound [1][8]

  • Dissolve the intermediate from Step 1 (10.2 g, 62.1 mmol) in water (60 mL).

  • Add potassium dihydrogen phosphate (KH2PO4, 8.51 g, 62.1 mmol) to the solution and cool to 0-5°C.[1][8]

  • Slowly add a 0.5 M aqueous solution of sodium periodate (NaIO4) (125 mL, 63 mmol) dropwise while maintaining the temperature between 5-10°C.[8]

  • After the addition is complete, stir the reaction mixture for 1 hour at room temperature.[1]

  • Extract the product with dichloromethane.

  • Wash the combined organic layers sequentially with 5% aqueous sodium thiosulfate (B1220275) and saturated brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound as a colorless oil. Further purification can be achieved by distillation.[8]

Applications in Organic Synthesis

This compound is a valuable C3-building block for a wide range of asymmetric syntheses.[8] Its utility stems from its role as a chiral dihydroxyacetone (DHA) equivalent, enabling the stereoselective introduction of a three-carbon unit.

Applications Dioxanone This compound Hydrazone Chiral Hydrazone (e.g., SAMP-hydrazone) Dioxanone->Hydrazone Condensation Alkylation Asymmetric α-Alkylation Hydrazone->Alkylation Electrophile Cleavage Auxiliary Cleavage Alkylation->Cleavage Product Chiral α-Substituted Dihydroxyacetone Derivatives Cleavage->Product

General scheme for asymmetric α-alkylation.

One of the most powerful applications involves its conversion to a chiral hydrazone, such as a SAMP-hydrazone.[8] This allows for highly diastereoselective α-alkylation, followed by cleavage of the chiral auxiliary to yield enantiomerically enriched α-substituted dihydroxyacetone derivatives. These products are precursors to a variety of complex molecules, including piperidines and other natural products.[8]

Role in Drug Development

The structural motifs accessible from this compound are prevalent in many biologically active compounds, making it a valuable starting material in drug discovery.

HIV-1 Protease Inhibitors

This building block has been instrumental in the total synthesis of HIV-1 protease inhibitors.[8] The controlled introduction of stereocenters, facilitated by the dioxanone core, is critical for achieving the precise three-dimensional structure required for potent enzyme inhibition.

Glycoside Hydrolase Inhibitors

Recent research has shown the use of this compound in the synthesis of carbocyclic mechanism-based covalent inhibitors of α-glucosidases.[9] These inhibitors are designed to mimic the transition state of glycosylation, leading to the formation of a covalent bond with the enzyme. Such compounds are crucial tools for studying enzyme mechanisms and have potential as therapeutic agents for diseases involving carbohydrate metabolism.

Drug_Development Scaffold This compound Scaffold HIV HIV-1 Protease Inhibitors Scaffold->HIV Leads to GH Glycoside Hydrolase Inhibitors Scaffold->GH Leads to Antiproliferative Antiproliferative Agents Scaffold->Antiproliferative Leads to

Role as a scaffold in drug discovery.
Antiproliferative Agents

Derivatives of this compound have been incorporated into hybrid molecules that exhibit antiproliferative activity. For instance, it has been used in the synthesis of benzimidazolone-bridged hybrid compounds, which have shown cytotoxicity against various cancer cell lines.[10]

Key Experimental Protocols: Reactions

Reduction to 2,2-Dimethyl-1,3-dioxan-5-ol

A common transformation of this compound is its reduction to the corresponding alcohol, 2,2-dimethyl-1,3-dioxan-5-ol.[2][3] This reaction provides access to a chiral 1,3-diol synthon.

Protocol:

  • Prepare a suspension of lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of this compound in the same anhydrous solvent to the LiAlH4 suspension with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with ether or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,2-dimethyl-1,3-dioxan-5-ol.

Spectral Data

Comprehensive spectral data for this compound are available in various databases. This includes 1H NMR, 13C NMR, and mass spectrometry (GC-MS) data, which are essential for reaction monitoring and structural confirmation.[1][4][11]

Data TypeKey Features
1H NMR (400 MHz, CDCl3) δ 4.15 (s, 4H), 1.45 (s, 6H)[1][2]
GC-MS Available in spectral databases for structural confirmation.[4][11]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a flammable liquid and vapor.[4] It is also reported to cause skin irritation, serious eye damage, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

In-Depth Technical Guide: 2,2-Dimethyl-1,3-dioxan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 2,2-Dimethyl-1,3-dioxan-5-one, a versatile building block in organic synthesis.

Core Compound Data

All quantitative data for this compound (CAS: 74181-34-3) are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₁₀O₃[1][2][3]
Molecular Weight 130.14 g/mol [1][2][3][4][5]
Appearance Clear, colorless to pale yellow liquid[3]
Boiling Point 40-46 °C at 14 mmHg[6]
Density 1.09 g/cm³[6]
Refractive Index 1.4275 - 1.4355 @ 20 °C[3]
Solubility Miscible with water and most organic solvents.[6]
Storage Freezer, under an inert atmosphere.[6]

Synthesis and Reactivity

This compound is a valuable synthetic intermediate. Its protected ketone functionality allows for selective reactions at other positions, making it a useful C3 building block.

Experimental Protocol: Synthesis of this compound

This protocol outlines a two-step synthesis starting from commercially available tris(hydroxymethyl)aminomethane.

Step 1: Synthesis of 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane

  • To a solution of tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in N,N-dimethylformamide (DMF, 180 mL), add 2,2-dimethoxypropane (B42991) (21.5 mL, 175 mmol) and p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol).[1][7]

  • Stir the reaction mixture at room temperature for 22 hours.[1][7]

  • Upon completion, dilute the mixture with ethyl acetate (B1210297) and neutralize it by adding triethylamine.[1][7]

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (eluent: n-hexane/ethyl acetate; 5:1) to yield 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane as a colorless solid.[1][7]

Step 2: Oxidative Cleavage to this compound

  • Dissolve the intermediate from Step 1 (10.2 g, 62.1 mmol) in water (60 mL) and add KH₂PO₄ (8.51 g, 621 mmol).[1]

  • Cool the solution to 0-5 °C.[4]

  • Add an aqueous solution of NaIO₄ (0.5 M, 125 mL, 63 mmol) dropwise over 3 hours, maintaining the temperature between 5-10 °C.[1][4]

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 1-15 hours.[1][4]

  • Extract the aqueous solution with dichloromethane (B109758) (multiple extractions are recommended).[1][4]

  • Combine the organic layers and wash with a 5% aqueous sodium thiosulfate (B1220275) solution and then with brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.[1][4]

  • The crude product can be further purified by distillation to afford this compound as a colorless oil.[4]

Synthetic Applications

This compound serves as a precursor in various synthetic transformations. A common application is its conversion into derivatives for use in asymmetric synthesis and the preparation of more complex molecules.

G start This compound hydrazone Formation of SAMP-Hydrazone start->hydrazone alkylation Asymmetric α-Alkylation hydrazone->alkylation  Electrophile (R-X)  Base (e.g., LDA) cleavage Auxiliary Cleavage alkylation->cleavage  e.g., Ozonolysis  or Acid Hydrolysis product Chiral α-Substituted Dihydroxyacetone Equivalent cleavage->product

Caption: Synthetic workflow for asymmetric α-alkylation.

This compound is notably used in the preparation of 2,2-dimethyl-[1][5]dioxan-5-ol through reduction, for instance with lithium aluminum hydride.[6] It is also employed in the annulation of beta-(hetero)aryl-alpha-nitro-alpha,beta-enals.[6] Its conversion to a SAMP-hydrazone allows it to function as a chiral dihydroxyacetone equivalent, enabling the asymmetric synthesis of various C3 building blocks.[4]

References

An In-depth Technical Guide to 2,2-Dimethyl-1,3-dioxan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2,2-Dimethyl-1,3-dioxan-5-one, a key building block in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

This compound is a heterocyclic organic compound. The structure consists of a six-membered 1,3-dioxane (B1201747) ring with a ketone functional group at the 5-position and two methyl groups attached to the 2-position. This gem-dimethyl group acts as a protecting group for a diol.

Molecular Structure Diagram:

G O1 O C6 CH2 O1->C6 C2 C C2->O1 O3 O C2->O3 C_Me1 CH3 C2->C_Me1 C_Me2 CH3 C2->C_Me2 C4 CH2 C4->O3 C5 C C5->C4 O_keto O C5->O_keto C6->C5 G cluster_0 Synthesis of this compound A Tris(hydroxymethyl)aminomethane C 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane A->C Protection B 2,2-Dimethoxypropane, p-TsOH, DMF E This compound C->E Oxidative Cleavage D NaIO4, KH2PO4, H2O

2,2-Dimethyl-1,3-dioxan-5-one physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyl-1,3-dioxan-5-one

For professionals in research, chemical synthesis, and drug development, a thorough understanding of the physical and chemical properties of reagents is paramount. This guide provides a detailed overview of this compound, a heterocyclic ketone utilized in various organic syntheses.

Core Physical and Chemical Properties

This compound, with the CAS number 74181-34-3, is a clear, colorless to light yellow liquid.[1][2] It is recognized by its molecular formula, C₆H₁₀O₃, and a molecular weight of approximately 130.14 g/mol .[1][2][3][4] This compound is air and moisture sensitive and requires specific storage conditions, typically in an inert atmosphere and stored in a freezer at temperatures under -20°C.[1][2][5]

Data Summary Table

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₁₀O₃[1][3][6]
Molecular Weight 130.14 g/mol [1][2][3]
Boiling Point 40-46°C / 14 mmHg[1][2]
Density 1.09 g/cm³[1][2][5]
Refractive Index 1.4315 (approx. @ 20°C)[1][6][7]
Flash Point >110°C[1][5][7]
Appearance Clear, Colorless to Light Yellow/Orange Liquid[1][2]
Solubility Miscible with water.[1][7] Sparingly soluble in Chloroform, slightly in Ethyl Acetate (B1210297).[1][2][5][1][2][5][7]
Storage Temperature Inert atmosphere, store in freezer below -20°C.[1][5]

Experimental Protocols: Synthesis

The following is a general procedure for the synthesis of this compound, derived from 5-amino-2,2-dimethyl-1,3-dioxan-5-methanol. This two-step process involves the formation of an intermediate followed by oxidative cleavage.[8]

Step 1: Synthesis of Intermediate 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane
  • Reaction Setup: To a solution of tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in N,N-dimethylformamide (DMF, 180 mL), add 2,2-dimethoxypropane (B42991) (21.5 mL, 175 mmol) and p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol).[1][8]

  • Reaction Execution: Stir the mixture at room temperature for 22 hours.[1][8]

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and neutralize it with triethylamine. Concentrate the solution under reduced pressure to remove the solvent. The resulting crude product is then purified using silica (B1680970) gel column chromatography with a 5:1 eluent of n-hexane/ethyl acetate. This yields 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane as a colorless solid.[1][8]

Step 2: Synthesis of this compound
  • Reaction Setup: Dissolve the intermediate (10.2 g, 62.1 mmol) in water (60 mL) and add potassium dihydrogen phosphate (B84403) (KH₂PO₄, 8.51 g, 621 mmol).[1][8]

  • Reaction Execution: Cool the solution to 0°C and slowly add a 0.5 M aqueous solution of sodium periodate (B1199274) (NaIO₄) (125 mL, 63 mmol) dropwise. After the addition is complete, stir the reaction mixture for an additional hour at room temperature.[1][8]

  • Extraction and Isolation: Extract the product with dichloromethane. Wash the combined organic layers sequentially with a 5% aqueous sodium thiosulfate (B1220275) solution and saturated saline. Dry the organic layer over anhydrous sodium sulfate.[8]

  • Final Product: Remove the solvent by concentration under reduced pressure to afford the final product, this compound, as a colorless oil.[8]

Logical Workflow Visualization

The synthesis of this compound can be represented as a logical workflow, detailing the progression from starting materials to the final product.

Synthesis_Workflow Start Starting Materials: - Tris(hydroxymethyl)aminomethane - 2,2-Dimethoxypropane - p-Toluenesulfonic acid Step1 Step 1: Intermediate Synthesis Stirred in DMF at room temperature for 22 hours. Start->Step1 Workup1 Work-up & Purification - Dilute with Ethyl Acetate - Neutralize with Triethylamine - Column Chromatography Step1->Workup1 Intermediate Intermediate Product: 2,2-dimethyl-5-amino-5- hydroxymethyl-1,3-dioxane Workup1->Intermediate Step2 Step 2: Oxidative Cleavage Reaction at 0°C, then room temperature for 1 hour. Intermediate->Step2 Reagents2 Reagents for Step 2: - Water - KH2PO4 - NaIO4 (aq) Reagents2->Step2 Workup2 Extraction & Isolation - Dichloromethane Extraction - Wash with Na2S2O3 and Brine - Dry over Na2SO4 Step2->Workup2 FinalProduct Final Product: This compound Workup2->FinalProduct

References

Spectroscopic Profile of 2,2-Dimethyl-1,3-dioxan-5-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2,2-Dimethyl-1,3-dioxan-5-one (CAS No. 74181-34-3), a key building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Executive Summary

This compound is a versatile cyclic ketone. A thorough understanding of its spectroscopic properties is crucial for its application in complex molecular synthesis. This guide presents a consolidated summary of its ¹H NMR, ¹³C NMR, IR, and MS spectral data, supported by detailed experimental protocols. The logical workflow for spectroscopic analysis is also visualized to aid in experimental design and data interpretation.

Spectral Data Summary

The spectral data for this compound are summarized in the following tables. This information is critical for compound identification and quality control in synthetic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.15Singlet4H-OCH₂-
1.45Singlet6H-C(CH₃)₂

Solvent: CDCl₃

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
215-190C=O (Ketone)
~70-OCH₂-
~100-O-C(CH₃)₂-O-
~25-C(CH₃)₂

Note: Specific chemical shift values for ¹³C NMR are predicted based on typical ranges for similar functional groups and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~1715StrongC=O Stretch (Saturated Ketone)
2990-2850Medium-StrongC-H Stretch (Aliphatic)
1200-1000StrongC-O Stretch (Ether/Acetal)
Mass Spectrometry (MS)

Expected Mass Spectrometry Fragmentation

m/zInterpretation
130[M]⁺ (Molecular Ion)
115[M - CH₃]⁺
72[M - C₃H₆O]⁺ (α-cleavage)
58McLafferty Rearrangement Product

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

Sample Preparation:

  • A sample of this compound (5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • The sample is vortexed to ensure homogeneity.

Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Standard proton NMR pulse program is used. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired.

Infrared (IR) Spectroscopy

Sample Preparation:

  • As this compound is a liquid at room temperature, a thin film is prepared.

  • A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Method: Attenuated Total Reflectance (ATR) is a suitable alternative for liquid samples, requiring minimal sample preparation.[1]

  • Scan Range: 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

  • The sample is introduced into the mass spectrometer, typically via a gas chromatography (GC) system for separation and purification.

Data Acquisition:

  • Instrument: A Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Ionization Method: Electron Ionization (EI) at 70 eV is commonly used.

  • Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns.[2]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Functional Groups Connectivity (NMR Data) NMR->NMR_Data IR_Data Functional Groups (IR Data) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern (MS Data) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols are intended to facilitate its use in research and development.

References

Technical Guide: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one from Tris(hydroxymethyl)aminomethane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 2,2-Dimethyl-1,3-dioxan-5-one, a valuable building block in organic synthesis, starting from the readily available tris(hydroxymethyl)aminomethane. The synthesis is a two-step process involving the protection of a diol followed by oxidative cleavage.

Overall Synthesis Workflow

The conversion of tris(hydroxymethyl)aminomethane to this compound proceeds via an intermediate, (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol. The logical flow of this synthesis is outlined below.

Caption: Overall two-step synthesis workflow.

Step 1: Synthesis of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

The first step involves the acid-catalyzed protection of two of the three hydroxyl groups of tris(hydroxymethyl)aminomethane. This is achieved by forming a ketal with 2,2-dimethoxypropane (B42991), which selectively protects the 1,3-diol moiety to yield the dioxane ring structure.

Experimental Protocol
  • Reaction Setup: A solution of tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) is prepared in N,N-dimethylformamide (DMF, 180 mL) in a suitable reaction vessel.[1]

  • Reagent Addition: To this solution, 2,2-dimethoxypropane (21.5 mL, 175 mmol) and p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol) are added.[1]

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 22 hours.[1]

  • Workup: Upon completion, the mixture is diluted with ethyl acetate (B1210297) and neutralized by the addition of triethylamine.[1][2] The solvent is then removed under reduced pressure.[1][2]

  • Purification: The resulting crude product is purified by silica (B1680970) gel column chromatography, using a 5:1 mixture of n-hexane and ethyl acetate as the eluent. This yields 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane as a colorless solid (20.9 g, 78% yield).[1][2]

Data Summary for Step 1
Reagent/ParameterQuantity/ValueMoles (mmol)Role
Tris(hydroxymethyl)aminomethane25.2 g159Starting Material
N,N-dimethylformamide (DMF)180 mL-Solvent
2,2-Dimethoxypropane21.5 mL175Protecting Group Source
p-Toluenesulfonic acid monohydrate1.58 g7.93Acid Catalyst
Reaction TemperatureRoom Temperature--
Reaction Time22 hours--
Product Yield 20.9 g 123.5 (78% Yield)

Table 1: Reagents and conditions for the synthesis of the intermediate.

Step 2: Synthesis of this compound

The second step is the oxidative cleavage of the intermediate, (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol. Sodium periodate (B1199274) (NaIO₄) is used to selectively cleave the vicinal amino alcohol, converting the primary amine and the hydroxymethyl group into a ketone.

Experimental Protocol
  • Reaction Setup: The intermediate, 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane (10.2 g, 62.1 mmol), is dissolved in water (60 mL).[1] Potassium dihydrogen phosphate (B84403) (KH₂PO₄, 8.51 g, 62.1 mmol) is then added to the solution.[1]

  • Reagent Addition: The reaction vessel is cooled to 0 °C in an ice bath. A 0.5 M aqueous solution of sodium periodate (NaIO₄, 125 mL, 63 mmol) is added dropwise to the mixture.[1]

  • Reaction Conditions: After the dropwise addition is complete, the reaction mixture is stirred for 1 hour at room temperature.[1]

  • Workup: The product is extracted with dichloromethane. The combined organic layers are washed sequentially with a 5% aqueous sodium thiosulfate (B1220275) solution and saturated brine, and then dried over anhydrous sodium sulfate.[1]

  • Isolation: The solvent is removed by concentration under reduced pressure to afford the target compound, this compound, as a colorless oil (7.35 g, 91% yield).[1]

Data Summary for Step 2
Reagent/ParameterQuantity/ValueMoles (mmol)Role
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol10.2 g62.1Starting Material
Water60 mL-Solvent
Potassium dihydrogen phosphate (KH₂PO₄)8.51 g62.1Buffer
Sodium Periodate (NaIO₄) Solution (0.5 M)125 mL63Oxidizing Agent
Addition Temperature0 °C--
Reaction Time (post-addition)1 hour--
Product Yield 7.35 g 56.5 (91% Yield)

Table 2: Reagents and conditions for the synthesis of the final product.

Key Chemical Transformations

The synthesis relies on two fundamental organic reactions. The relationship between the functional group transformations and the reagents used is depicted below.

Caption: Core chemical transformations in the synthesis.

References

Navigating the Synthesis and Handling of 2,2-Dimethyl-1,3-dioxan-5-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2,2-Dimethyl-1,3-dioxan-5-one (CAS No. 74181-34-3), a versatile building block in organic synthesis. This document outlines the known hazards, proper handling and storage procedures, emergency protocols, and available physicochemical and toxicological data to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₀O₃[1][2]
Molecular Weight 130.14 g/mol [1][2]
CAS Number 74181-34-3[1][2]
Boiling Point 40-46°C at 14 mmHg[1][3]
Density 1.09 g/cm³[1]
Refractive Index 1.4315[1]
Flash Point >110°C[1]
Solubility Miscible with water and most organic solvents.[1][3]
Sensitivity Air and moisture sensitive.[1][3]

Hazard Identification and Classification

Based on aggregated data from multiple suppliers and databases, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification is summarized below. It is important to note that while most sources indicate these hazards, at least one supplier does not classify it as hazardous under OSHA 2012 standards. Therefore, it is prudent to handle this compound with the precautions outlined for the identified hazards.

Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable Liquids, Category 3🔥WarningH226: Flammable liquid and vapour.[2][4]
Skin Corrosion/Irritation, Category 2WarningH315: Causes skin irritation.[2]
Serious Eye Damage/Eye Irritation, Category 1corrosionDangerH318: Causes serious eye damage.[2]
Specific Target Organ Toxicity — Single Exposure, Category 3WarningH335: May cause respiratory irritation.[2]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the Safety Data Sheets and includes recommendations for prevention, response, storage, and disposal.[4]

Toxicological Information

  • Acute Toxicity: No quantitative data available.[4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[2]

  • Respiratory or Skin Sensitization: No data available.[4]

  • Germ Cell Mutagenicity: No data available.[4]

  • Carcinogenicity: Not classified as a carcinogen.[5]

  • Reproductive Toxicity: No data available.[5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][5]

  • Specific Target Organ Toxicity (Repeated Exposure): No data available.[5]

No information was found regarding the signaling pathways or specific mechanisms of toxicity for this compound.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize risk when working with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for each specific procedure to determine the appropriate level of PPE. The following diagram outlines a general decision-making process for PPE selection.

PPE_Selection PPE Selection for Handling this compound start Start: Assess the procedure small_scale Small scale (<1g) in a well-ventilated hood? start->small_scale large_scale Large scale or risk of splashing? small_scale->large_scale No ppe1 Standard PPE: - Safety glasses with side shields - Lab coat - Chemical-resistant gloves (e.g., nitrile) small_scale->ppe1 Yes aerosol Potential for aerosol generation? large_scale->aerosol No ppe2 Enhanced PPE: - Chemical splash goggles - Face shield - Chemical-resistant apron over lab coat - Double gloving large_scale->ppe2 Yes aerosol->ppe1 No ppe3 Respiratory Protection: - Use of a certified respirator (e.g., with organic vapor cartridge) aerosol->ppe3 Yes

Caption: PPE selection workflow.

Handling Procedures
  • Work in a well-ventilated area, preferably a chemical fume hood.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[4]

  • Use explosion-proof electrical/ventilating/lighting equipment.[4]

  • Take precautionary measures against static discharge.[4]

  • Ground and bond containers and receiving equipment.

  • Avoid breathing mist, gas, or vapors.[5]

  • Wash hands thoroughly after handling.[4]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

  • A refrigerator is recommended for storage.[4]

  • Store away from incompatible materials such as oxidizing agents.[3]

  • The compound is sensitive to air and moisture, so storage under an inert atmosphere is advisable.[1][3]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂).[4]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back. Containers may explode when heated.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures
  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames.

  • Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.

  • Collection: Collect the absorbed material and place it into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • PPE: Wear appropriate personal protective equipment during cleanup.

Experimental Protocols

Synthesis of this compound

The following is a general procedure for the synthesis of this compound.

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Protection cluster_step2 Step 2: Oxidative Cleavage start Tris(hydroxymethyl)aminomethane in DMF reagent1 2,2-dimethoxypropane p-toluenesulfonic acid monohydrate stir1 Stir at room temperature for 22 hours start->stir1 reagent1->stir1 workup1 Dilute with ethyl acetate Neutralize with triethylamine Concentrate under reduced pressure stir1->workup1 purify1 Silica gel column chromatography workup1->purify1 intermediate Intermediate: 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane intermediate_dissolved Dissolve intermediate in water Add KH₂PO₄ intermediate->intermediate_dissolved purify1->intermediate stir2 Add NaIO₄ dropwise at 0°C Stir for 1 hour at room temperature intermediate_dissolved->stir2 reagent2 Aqueous NaIO₄ (0.5 M) reagent2->stir2 workup2 Extract with dichloromethane Wash with 5% Na₂S₂O₃ and brine Dry over Na₂SO₄ stir2->workup2 concentrate Concentrate under reduced pressure workup2->concentrate final_product Final Product: this compound concentrate->final_product

Caption: Synthesis workflow diagram.

Disposal Considerations

All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

This compound is a valuable synthetic intermediate that requires careful handling due to its flammability and potential to cause skin, eye, and respiratory irritation. While detailed toxicological data is limited, adherence to the safety protocols outlined in this guide, including the use of appropriate personal protective equipment, working in well-ventilated areas, and following proper storage and disposal procedures, will help to ensure its safe use in a research and development setting. Always consult the most recent Safety Data Sheet from your supplier before use.

References

A Technical Guide to 2,2-Dimethyl-1,3-dioxan-5-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in 2,2-Dimethyl-1,3-dioxan-5-one. This versatile building block is a valuable tool in modern organic synthesis, particularly in the construction of complex chiral molecules and bioactive compounds.

Chemical Properties and Specifications

This compound, also known as solketal (B138546) ketone, is a cyclic ketal and a ketone with the molecular formula C₆H₁₀O₃. Its structure features a 1,3-dioxane (B1201747) ring substituted with two methyl groups at the 2-position and a carbonyl group at the 5-position. This unique structure makes it a valuable chiral synthon in various asymmetric reactions.

Below is a summary of its key chemical and physical properties:

PropertyValue
CAS Number 74181-34-3
Molecular Weight 130.14 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 40-46 °C at 14 mmHg
Density ~1.09 g/cm³
Refractive Index ~1.4315
Solubility Miscible with water and most organic solvents.[1]

Chemical Suppliers and Comparative Data

A variety of chemical suppliers offer this compound with different purity grades and in various quantities. The selection of a suitable supplier is a critical step in any research or development project, and should be based on factors such as purity requirements, available quantities, cost, and lead times.

Here is a comparative summary of offerings from prominent suppliers:

SupplierPurityAvailable QuantitiesStorage Conditions
Tokyo Chemical Industry (TCI) >97.0% (GC)25g, 250gStore in a cool, dark place.
ChemScene ≥98%1g, 5g, 10g, 25g, 50g, 100gStore at -20°C.[2]
Apollo Scientific 95%5g, 25g, 100g, 500gRefer to SDS.
Thermo Scientific Chemicals tech. 90%1g, 5g, 25gStore in freezer.
Sigma-Aldrich 97%Inquire for quantitiesFreezer.[3]

Experimental Protocols

This compound is a versatile building block in organic synthesis. Below are detailed protocols for its synthesis and a representative application in an asymmetric aldol (B89426) reaction.

Synthesis of this compound

This protocol describes a common two-step synthesis starting from tris(hydroxymethyl)aminomethane.[3]

Step 1: Synthesis of 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane

  • To a solution of tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in N,N-dimethylformamide (DMF, 180 mL), add 2,2-dimethoxypropane (B42991) (21.5 mL, 175 mmol) and p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol).

  • Stir the reaction mixture at room temperature for 22 hours.

  • Dilute the mixture with ethyl acetate (B1210297) and neutralize with triethylamine.

  • Concentrate the solution under reduced pressure to remove the solvent.

  • Purify the crude product by silica (B1680970) gel column chromatography (eluent: n-hexane/ethyl acetate, 5:1) to yield 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane as a colorless solid.

Step 2: Oxidative Cleavage to this compound

  • Dissolve the intermediate from Step 1 (10.2 g, 62.1 mmol) in water (60 mL) and add potassium dihydrogen phosphate (B84403) (KH₂PO₄, 8.51 g, 621 mmol).

  • Cool the solution to 0 °C and slowly add a 0.5 M aqueous solution of sodium periodate (B1199274) (NaIO₄, 125 mL, 63 mmol) dropwise.

  • After the addition is complete, stir the reaction mixture for 1 hour at room temperature.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with 5% aqueous sodium thiosulfate (B1220275) and saturated saline.

  • Dry the organic layer over anhydrous sodium sulfate (B86663).

  • Remove the solvent by concentration under reduced pressure to afford this compound as a colorless oil.

Asymmetric Aldol Reaction using this compound

This protocol demonstrates the use of this compound in a proline-catalyzed asymmetric aldol reaction to synthesize a chiral β-hydroxy ketone, a key intermediate in the synthesis of various bioactive molecules.[4]

Materials:

  • This compound

  • Aldehyde (e.g., isobutyraldehyde)

  • L-Proline

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde (2.0 eq) in DMSO (0.5 M), add L-proline (20 mol%).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired β-hydroxy ketone.

Quality Control Workflow

Ensuring the purity and identity of this compound is crucial for its successful application in synthesis. A typical quality control workflow involves Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

QC_Workflow cluster_GCMS GC-MS Analysis cluster_NMR NMR Analysis Sample_Prep_GC Sample Preparation: Dilute in appropriate solvent (e.g., Dichloromethane) GC_Injection GC Injection: Inject a small volume (e.g., 1 µL) Sample_Prep_GC->GC_Injection GC_Separation GC Separation: Use a suitable column (e.g., DB-5ms) GC_Injection->GC_Separation MS_Detection MS Detection: Acquire mass spectrum GC_Separation->MS_Detection Purity_Analysis Data Analysis: Determine purity from peak area percentage MS_Detection->Purity_Analysis Decision Purity and Structure Confirmed? Purity_Analysis->Decision Sample_Prep_NMR Sample Preparation: Dissolve in deuterated solvent (e.g., CDCl3) NMR_Acquisition NMR Acquisition: Acquire 1H and 13C spectra Sample_Prep_NMR->NMR_Acquisition Structure_Verification Data Analysis: Confirm structure by analyzing chemical shifts and coupling constants NMR_Acquisition->Structure_Verification Structure_Verification->Decision Incoming_Material Incoming This compound Incoming_Material->Sample_Prep_GC Incoming_Material->Sample_Prep_NMR Final_Approval Material Approved for Use Rejection Material Rejected Decision->Final_Approval Yes Decision->Rejection No Supplier_Selection Start Start: Define Project Needs Purity High Purity Required? (>98%) Start->Purity Scale Large Scale Synthesis? (>100g) Purity->Scale Yes Supplier_A Select Supplier with High Purity Grade (e.g., ChemScene) Purity:s->Supplier_A:n Consider Supplier_E Consider Technical Grade Suppliers (e.g., Thermo Scientific) Purity->Supplier_E No Budget Budget Constraints? Scale->Budget Yes Scale->Budget No Supplier_B Select Supplier with Bulk Quantities (e.g., Apollo Scientific) Scale:s->Supplier_B:n Consider Timeline Urgent Timeline? Budget->Timeline Yes Budget->Timeline No Supplier_C Compare Prices of Suitable Suppliers Timeline->Supplier_C No Supplier_D Check Lead Times and Stock Availability Timeline->Supplier_D Yes Synthetic_Workflow Start This compound Aldol Asymmetric Aldol Reaction with an Aldehyde Start->Aldol Intermediate Chiral β-Hydroxy Ketone Aldol->Intermediate Reduction Stereoselective Reduction of Ketone Intermediate->Reduction Diol Protected syn/anti-1,3-Diol Reduction->Diol Deprotection Deprotection of Dioxane Ring Diol->Deprotection Triol Polyhydroxylated Intermediate Deprotection->Triol Further_Func Further Functionalization and Elaboration Triol->Further_Func Target Bioactive Target Molecule (e.g., Natural Product) Further_Func->Target

References

The Synthetic Versatility of 2,2-Dimethyl-1,3-dioxan-5-one: A Chiral Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1,3-dioxan-5-one, a cyclic ketal, has emerged as a pivotal chiral building block in modern organic synthesis. Its utility stems from its role as a stable and versatile equivalent of dihydroxyacetone, a fundamental three-carbon unit in carbohydrate chemistry and various metabolic pathways. The rigid dioxanone framework allows for high stereocontrol in a variety of chemical transformations, making it an invaluable tool for the asymmetric synthesis of complex natural products, pharmaceuticals, and other high-value chiral molecules. This technical guide provides a comprehensive review of the applications of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of key synthetic pathways.

Synthesis of this compound

The most common and efficient synthesis of this compound begins with the commercially available and inexpensive tris(hydroxymethyl)aminomethane. The synthesis involves two key steps: protection of the 1,3-diol functionality as a dimethyl ketal and subsequent oxidative cleavage of the remaining amino alcohol moiety.

Experimental Protocol: Synthesis of this compound[1]

Step 1: Synthesis of 5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

To a solution of tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in N,N-dimethylformamide (DMF, 180 mL) is added 2,2-dimethoxypropane (B42991) (21.5 mL, 175 mmol) and p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol). The reaction mixture is stirred at room temperature for 22 hours. Following this, the mixture is diluted with ethyl acetate (B1210297) and neutralized with triethylamine. The solvent is then removed under reduced pressure, and the crude product is purified by silica (B1680970) gel column chromatography (eluent: n-hexane/ethyl acetate, 5:1) to yield 2,2-dimethyl-5-amino-5-(hydroxymethyl)-1,3-dioxane (20.9 g, 78% yield) as a colorless solid.

Step 2: Synthesis of this compound

The intermediate from Step 1 (10.2 g, 62.1 mmol) is dissolved in water (60 mL), and potassium dihydrogen phosphate (B84403) (KH2PO4, 8.51 g, 621 mmol) is added. The solution is cooled to 0 °C, and an aqueous solution of sodium periodate (B1199274) (NaIO4) (0.5 M, 125 mL, 63 mmol) is added dropwise over 3 hours. The reaction mixture is then stirred for 1 hour at room temperature. The product is extracted with dichloromethane, and the combined organic layers are washed sequentially with 5% aqueous sodium thiosulfate (B1220275) and saturated brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to afford this compound (7.35 g, 91% yield) as a colorless oil.[1]

Applications in Asymmetric Synthesis

The synthetic utility of this compound is most prominently displayed in its application as a chiral synthon. Through derivatization and stereoselective reactions, it provides access to a wide array of enantiomerically enriched molecules.

Asymmetric Alkylation via SAMP-Hydrazone Derivatization

A powerful strategy for the asymmetric α-alkylation of this compound involves its conversion to a chiral hydrazone using (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). The resulting SAMP-hydrazone can be deprotonated to form a chiral enolate, which then reacts with various electrophiles with high diastereoselectivity. Subsequent cleavage of the hydrazone auxiliary furnishes the α-substituted dioxanone in high enantiomeric excess.[2]

Quantitative Data for Asymmetric Alkylation of this compound-SAMP-Hydrazone

ElectrophileProductYield (%)de (%)ee (%)
Methyl iodide4-Methyl-2,2-dimethyl-1,3-dioxan-5-one75>98>98
Ethyl iodide4-Ethyl-2,2-dimethyl-1,3-dioxan-5-one82>98>98
Benzyl bromide4-Benzyl-2,2-dimethyl-1,3-dioxan-5-one85>98>98
Allyl bromide4-Allyl-2,2-dimethyl-1,3-dioxan-5-one78>98>96

Experimental Workflow: Asymmetric Alkylation

G cluster_0 SAMP-Hydrazone Formation cluster_1 Asymmetric Alkylation cluster_2 Auxiliary Cleavage Dioxanone This compound Hydrazone SAMP-Hydrazone Derivative Dioxanone->Hydrazone Et2O, rt SAMP (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) SAMP->Hydrazone Deprotonation Deprotonation (LDA, THF, -78 °C) Hydrazone->Deprotonation Enolate Chiral Lithium Enolate Deprotonation->Enolate Alkylated_Hydrazone Alkylated SAMP-Hydrazone Enolate->Alkylated_Hydrazone Electrophile Addition Electrophile Electrophile (R-X) Electrophile->Alkylated_Hydrazone Cleavage Ozonolysis or Acid Hydrolysis Alkylated_Hydrazone->Cleavage Product α-Alkylated Dioxanone Cleavage->Product

Asymmetric alkylation of this compound.
Proline-Catalyzed Asymmetric Aldol (B89426) Reactions

This compound serves as an excellent nucleophile in organocatalyzed asymmetric aldol reactions, particularly with L-proline as the catalyst. These reactions proceed with high diastereo- and enantioselectivity, providing a direct route to protected ketoses and other polyhydroxylated compounds.[3][4] This methodology has been successfully applied to the synthesis of various monosaccharides and their analogues.[5]

Quantitative Data for Proline-Catalyzed Aldol Reactions

AldehydeCatalystDiastereomeric Ratio (anti:syn)Yield (%)ee (%)
IsobutyraldehydeL-Proline95:58599
BenzaldehydeL-Proline80:207092
AcroleinL-Proline90:107897

Reaction Pathway: Proline-Catalyzed Aldol Reaction

G Dioxanone This compound Enamine Enamine Intermediate Dioxanone->Enamine + Proline Proline L-Proline Transition_State Zimmerman-Traxler-like Transition State Enamine->Transition_State + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Transition_State Iminium_Ion Iminium Ion Intermediate Transition_State->Iminium_Ion Aldol_Adduct β-Hydroxy Dioxanone Iminium_Ion->Aldol_Adduct Hydrolysis Aldol_Adduct->Proline Catalyst Regeneration

Proline-catalyzed asymmetric aldol reaction pathway.
Synthesis of Nitrogen Heterocycles

The versatile functionality of this compound also allows for its use as a precursor in the synthesis of nitrogen-containing heterocyclic compounds. For instance, reductive amination of the ketone followed by further transformations can lead to the formation of chiral piperidines and other related structures, which are common motifs in many pharmaceutical agents.

Applications in Natural Product Synthesis

The utility of this compound as a chiral building block is underscored by its successful application in the total synthesis of several complex natural products.

  • (+)-Frontalin: This pheromone of the southern pine beetle has been synthesized using an asymmetric alkylation of the SAMP-hydrazone of this compound as a key step.[2]

  • HIV-1 Protease Inhibitors: The stereocontrolled introduction of hydroxyl groups, facilitated by the use of this dioxanone derivative, is a crucial strategy in the synthesis of various HIV-1 protease inhibitors.[2]

  • Monosaccharides: As demonstrated in the proline-catalyzed aldol reactions, this compound provides a straightforward entry into the synthesis of various protected monosaccharides, such as L-ribulose and D-tagatose.[5]

Conclusion

This compound has proven to be an exceptionally valuable and versatile building block in asymmetric synthesis. Its ability to serve as a chiral dihydroxyacetone equivalent, coupled with the high levels of stereocontrol achievable in its reactions, has enabled the efficient synthesis of a wide range of complex and biologically significant molecules. The applications highlighted in this guide, from asymmetric alkylations to organocatalyzed aldol reactions and the synthesis of natural products, demonstrate the broad and impactful role of this reagent in modern organic chemistry. For researchers and professionals in drug development, a thorough understanding of the reactivity and synthetic potential of this compound is essential for the design and execution of innovative and efficient synthetic strategies.

References

Methodological & Application

Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of 2,2-dimethyl-1,3-dioxan-5-one, a versatile building block in organic synthesis. The described method is a reliable two-step procedure commencing from commercially available 2-amino-2-hydroxymethyl-1,3-propanediol hydrochloride. The protocol includes the formation of an intermediate, 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane, followed by oxidative cleavage to yield the target ketone. This document is intended for researchers, scientists, and professionals in drug development, offering a clear, step-by-step guide to the synthesis, including data presentation and a workflow visualization.

Introduction

This compound is a key synthetic intermediate, notably utilized as a chiral dihydroxyacetone equivalent in asymmetric synthesis.[1] Its structure incorporates a protected dihydroxyacetone moiety, making it a valuable C3-building block for the synthesis of complex carbohydrates and other biologically active molecules.[1] The protocol detailed herein follows a well-established route that is both efficient and scalable.[1][2]

Experimental Protocol

The synthesis of this compound is achieved in two primary steps:

  • Step 1: Synthesis of 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane

  • Step 2: Synthesis of this compound

Step 1: Synthesis of 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane

This initial step involves the protection of the diol functionality of 2-amino-2-hydroxymethyl-1,3-propanediol hydrochloride (also known as Tris hydrochloride) with 2,2-dimethoxypropane (B42991) to form the dioxane ring.

Materials:

  • 2-amino-2-hydroxymethyl-1,3-propanediol hydrochloride

  • N,N-Dimethylformamide (DMF)

  • 2,2-Dimethoxypropane (2,2-DMP)

  • Camphorsulfonic acid (CSA) or p-toluenesulfonic acid monohydrate

  • Triethylamine (B128534) (Et3N)

  • Ethyl acetate (B1210297) (EtOAc)

Procedure: [1]

  • To a round-bottom flask equipped with a magnetic stirrer, add 2-amino-2-hydroxymethyl-1,3-propanediol hydrochloride (78.0 g, 500 mmol).

  • Add N,N-dimethylformamide (DMF, 160 mL), 2,2-dimethoxypropane (63.8 g, 600 mmol), and camphorsulfonic acid (CSA, 4.18 g, 25 mmol).

  • Stir the mixture at room temperature for 40 hours.

  • Neutralize the reaction by adding triethylamine (4.2 mL).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (1.2 L) and add triethylamine (67 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Filter the resulting precipitate and remove the solvent from the filtrate under reduced pressure to yield the crude product.

Step 2: Synthesis of this compound

The intermediate from Step 1 is then subjected to oxidative cleavage using sodium periodate (B1199274) to yield the final product.

Materials:

Procedure: [1][2]

  • Dissolve the crude product from the previous step in water (approximately 1 L).

  • Add potassium dihydrogen phosphate (42.4 g, 310 mmol) to the solution and cool the mixture to 5 °C in an ice bath.

  • Slowly add a 0.5 M aqueous solution of sodium periodate (924 mL) dropwise over 3 hours, maintaining the temperature between 5–10 °C.

  • After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature for 15 hours.

  • Extract the aqueous solution with dichloromethane (15 x 70 mL).

  • Combine the organic layers and wash with brine (70 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation under reduced pressure (boiling point 50–54 °C at 11 Torr) to afford this compound as a colorless oil.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

Parameter Step 1: Dioxane Formation Step 2: Oxidative Cleavage
Starting Material 2-amino-2-hydroxymethyl-1,3-propanediol HCl2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane
Reagents 2,2-Dimethoxypropane, Camphorsulfonic acid, TriethylamineSodium periodate, Potassium dihydrogen phosphate
Solvent N,N-Dimethylformamide, Ethyl acetateWater, Dichloromethane
Reaction Time 40 hours18 hours (3h addition + 15h stirring)
Reaction Temperature Room Temperature5-10 °C (addition), then Room Temperature
Product 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxaneThis compound
Overall Yield -58% (over 2 steps)[1]
Appearance -Colorless oil[1][2]
Boiling Point -50–54 °C / 11 Torr[1]
¹H NMR (400 MHz, CDCl₃) Not explicitly provided for this intermediateδ 4.15 (s, 4H), 1.45 (s, 6H)[2]

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Dioxane Formation cluster_step2 Step 2: Oxidative Cleavage Start 2-Amino-2-hydroxymethyl-1,3-propanediol HCl Reaction1 Stir at RT 40 hours Start->Reaction1 Reagents1 2,2-DMP, CSA in DMF Reagents1->Reaction1 Workup1 Neutralization (Et3N) Solvent Removal EtOAc Extraction Reaction1->Workup1 Intermediate Crude 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane Workup1->Intermediate Reaction2 Stir at 5-10°C (3h) then RT (15h) Intermediate->Reaction2 Reagents2 NaIO4, KH2PO4 in Water Reagents2->Reaction2 Workup2 DCM Extraction Brine Wash Drying & Concentration Reaction2->Workup2 Purification Distillation (50-54°C / 11 Torr) Workup2->Purification FinalProduct This compound Purification->FinalProduct

References

Application Notes and Protocols: Asymmetric Synthesis Using 2,2-Dimethyl-1,3-dioxan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1,3-dioxan-5-one is a versatile C3 synthon and a valuable precursor in asymmetric synthesis, particularly as a chiral dihydroxyacetone equivalent. Its rigid cyclic structure and prochiral center at C5 make it an ideal starting material for the stereocontrolled synthesis of complex chiral molecules, including carbohydrates, amino sugars, and polyoxygenated natural products. This document provides detailed application notes and experimental protocols for key asymmetric transformations utilizing this building block.

Key Applications

The primary applications of this compound in asymmetric synthesis revolve around two main strategies:

  • Chiral Auxiliary-Mediated Asymmetric Alkylation: Conversion of the ketone to a chiral hydrazone, most notably a (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) hydrazone, allows for highly diastereoselective α-alkylation. Subsequent removal of the auxiliary yields enantiomerically enriched α-substituted or α,α'-disubstituted ketodiol derivatives.[1][2]

  • Organocatalytic Asymmetric Aldol (B89426) Reactions: The dioxanone can act as a nucleophile in proline-catalyzed aldol reactions with various aldehydes, providing access to chiral ketoses and related polyhydroxylated compounds with high enantioselectivity.[3]

Asymmetric Alkylation via SAMP-Hydrazone

The use of a SAMP hydrazone derivative of this compound is a powerful method for the synthesis of chiral, protected ketodiols.[1][2] The general workflow involves the formation of the hydrazone, deprotonation to form a chiral aza-enolate, alkylation with an electrophile, and subsequent cleavage of the auxiliary.

Experimental Workflow: Asymmetric Alkylation

cluster_prep Preparation cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage dioxanone This compound hydrazone SAMP-Hydrazone dioxanone->hydrazone Benzene (B151609), reflux samp SAMP samp->hydrazone deprotonation Deprotonation (t-BuLi, THF, -78 °C) hydrazone->deprotonation azaenolate Chiral Aza-enolate deprotonation->azaenolate alkylation Alkylation (RX, -100 °C) azaenolate->alkylation alkylated_hydrazone α-Alkylated Hydrazone alkylation->alkylated_hydrazone ozonolysis Ozonolysis (O3, CH2Cl2, -78 °C) alkylated_hydrazone->ozonolysis product α-Alkylated Dioxanone ozonolysis->product

Caption: Workflow for asymmetric alkylation using SAMP-hydrazone.

Quantitative Data: Asymmetric Mono-alkylation
Electrophile (RX)ProductYield (%)de (%)ee (%)
MeI4-Methyl-2,2-dimethyl-1,3-dioxan-5-one85>98>98
EtI4-Ethyl-2,2-dimethyl-1,3-dioxan-5-one95>98>98
n-PrI4-Propyl-2,2-dimethyl-1,3-dioxan-5-one87>98>98
Allyl-Br4-Allyl-2,2-dimethyl-1,3-dioxan-5-one91>98>98
BnBr4-Benzyl-2,2-dimethyl-1,3-dioxan-5-one89>98>98

Data synthesized from multiple sources, specific yields and stereoselectivities may vary based on precise reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound [1][4]

  • To a solution of tris(hydroxymethyl)aminomethane (159 mmol) in N,N-dimethylformamide (180 mL), add 2,2-dimethoxypropane (B42991) (175 mmol) and p-toluenesulfonic acid monohydrate (7.93 mmol).

  • Stir the reaction mixture at room temperature for 22 hours.

  • Dilute the mixture with ethyl acetate (B1210297) and neutralize with triethylamine.

  • Concentrate the solvent under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography to afford 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane.

  • Dissolve the intermediate (62.1 mmol) in water (60 mL) and add potassium dihydrogen phosphate (B84403) (621 mmol).

  • Slowly add a 0.5 M aqueous solution of sodium periodate (B1199274) (63 mmol) dropwise at 0 °C.

  • After the addition is complete, stir the reaction mixture for 1 hour at room temperature.

  • Extract the product with dichloromethane (B109758). Wash the organic layer sequentially with 5% aqueous sodium thiosulfate (B1220275) and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield this compound as a colorless oil.

Protocol 2: Asymmetric Alkylation of the SAMP-Hydrazone [1]

  • Hydrazone Formation: Reflux a solution of this compound and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) in benzene with azeotropic removal of water.

  • Deprotonation: Cool a solution of the SAMP-hydrazone in THF to -78 °C and add tert-butyllithium (B1211817) (t-BuLi) dropwise. Stir for 2 hours.

  • Alkylation: Cool the resulting aza-enolate solution to -100 °C and add the alkylating agent (e.g., methyl iodide). Allow the reaction to slowly warm to room temperature over 15 hours.

  • Work-up: Quench the reaction with water and extract with an appropriate organic solvent. Purify the crude product by chromatography.

  • Auxiliary Cleavage: Dissolve the purified α-alkylated hydrazone in dichloromethane (CH2Cl2) and cool to -78 °C. Bubble ozone through the solution until a blue color persists. Quench with dimethyl sulfide (B99878) to afford the α-alkylated this compound.

Organocatalytic Asymmetric Aldol Reaction

The proline-catalyzed aldol reaction of this compound with aldehydes provides a direct route to protected ketoses, which are valuable intermediates in carbohydrate synthesis.[3] This biomimetic approach mimics the enzymatic aldol condensation.

Reaction Pathway: Proline-Catalyzed Aldol Reaction

cluster_catalytic_cycle Catalytic Cycle proline (R)-Proline enamine Enamine Intermediate proline->enamine + Dioxanone - H2O dioxanone Dioxanone dioxanone->enamine aldol_adduct Aldol Adduct enamine->aldol_adduct + RCHO aldehyde Aldehyde (RCHO) aldehyde->aldol_adduct product Chiral Ketose Derivative aldol_adduct->product + H2O product->proline Regenerates Catalyst hydrolysis Hydrolysis

Caption: Proline-catalyzed asymmetric aldol reaction pathway.

Quantitative Data: Proline-Catalyzed Aldol Reaction
AldehydeCatalystYield (%)dree (%)
Isobutyraldehyde(L)-Proline9519:1 (anti/syn)99 (anti)
Benzaldehyde(L)-Proline904:1 (anti/syn)97 (anti)
Acetaldehyde(L)-Proline759:1 (anti/syn)96 (anti)
1-Pentadecanal(R)-Proline->98:2 (de)95

Data compiled from various studies. Yields, diastereomeric ratios (dr), and enantiomeric excess (ee) are highly dependent on the specific aldehyde, solvent, and reaction conditions.[3]

Experimental Protocol

Protocol 3: (R)-Proline-Catalyzed Asymmetric Aldol Reaction [3]

  • Dissolve the aldehyde (1.0 equiv) and this compound (2.0 equiv) in a suitable solvent (e.g., DMSO or CH2Cl2).

  • Add (R)-proline (30 mol%) to the solution.

  • Stir the reaction mixture at room temperature for the appropriate time (typically 24-72 hours), monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.

Conclusion

This compound is a powerful and versatile building block for the asymmetric synthesis of a wide range of chiral compounds. The methodologies outlined in these application notes, particularly those involving SAMP-hydrazone chemistry and organocatalytic aldol reactions, provide reliable and highly stereoselective routes to valuable synthetic intermediates. The detailed protocols and tabulated data serve as a practical guide for researchers in organic synthesis and drug development to effectively utilize this reagent in their synthetic endeavors.

References

Application Notes and Protocols: 2,2-Dimethyl-1,3-dioxan-5-one as a Chiral Dihydroxyacetone Equivalent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1,3-dioxan-5-one is a versatile C3 building block and serves as a stable, non-chiral equivalent of dihydroxyacetone. Its synthetic utility is significantly enhanced when converted into a chiral derivative, most notably through the formation of a SAMP-hydrazone. This transformation allows for highly stereoselective alpha-alkylation and aldol (B89426) reactions, providing access to a wide range of enantiomerically enriched, protected ketodiols. These products are valuable intermediates in the synthesis of complex molecules, including carbohydrates, aminosugars, and various natural products. This document provides detailed protocols for the synthesis of this compound and its application in asymmetric synthesis.

Data Presentation

Table 1: Synthesis of this compound
Starting MaterialKey ReagentsSolvent(s)Reaction TimeTemperature (°C)Yield (%)Reference
Tris(hydroxymethyl)aminomethane2,2-Dimethoxypropane (B42991), p-toluenesulfonic acid monohydrateN,N-Dimethylformamide (DMF)22 hoursRoom Temperature78 (for intermediate)[1]
2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxaneSodium periodate (B1199274) (NaIO₄), Potassium dihydrogen phosphate (B84403) (KH₂PO₄)Water1 hour0 to Room Temperature91[1]
2-Amino-2-(hydroxymethyl)-1,3-propanediol (Tris)NaIO₄, KH₂PO₄Water15 hours5-1058 (over 2 steps)[2]
Table 2: Asymmetric α-Alkylation of this compound SAMP-Hydrazone
EntryAlkyl Halide (R-X)Yield (%)de (%)ee (%)Reference
1Propyl iodide68≥96>99[2]
2Isopropyl iodide83≥96≥98[2]
3Benzyl bromide68≥96≥98[2]
4Ethyl iodide58≥96>98[2]
5(CH₂)₂Ph iodide64≥96>99[2]
6Methyl iodide45-89[2]
7Allyl bromide25-≥98[2]

de = diastereomeric excess, ee = enantiomeric excess. Yields are for the two-step process of alkylation followed by cleavage of the auxiliary.

Experimental Protocols

Protocol 1: Synthesis of this compound[1]

Step 1: Synthesis of 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane

  • To a solution of tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in N,N-dimethylformamide (DMF, 180 mL), add 2,2-dimethoxypropane (21.5 mL, 175 mmol) and p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol).

  • Stir the reaction mixture at room temperature for 22 hours.

  • Dilute the mixture with ethyl acetate (B1210297) and neutralize with triethylamine.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (eluent: n-hexane/ethyl acetate; 5:1) to yield 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane as a colorless solid (20.9 g, 78% yield).

Step 2: Synthesis of this compound

  • Dissolve the intermediate from Step 1 (10.2 g, 62.1 mmol) in water (60 mL).

  • Add potassium dihydrogen phosphate (KH₂PO₄, 8.51 g, 62.1 mmol).

  • Cool the solution to 0 °C and add an aqueous solution of sodium periodate (NaIO₄) (0.5 M, 125 mL, 63 mmol) dropwise.

  • After the addition is complete, stir the reaction mixture for 1 hour at room temperature.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with 5% aqueous sodium thiosulfate (B1220275) and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to afford this compound as a colorless oil (7.35 g, 91% yield).

Protocol 2: Asymmetric α-Alkylation via SAMP-Hydrazone[2]

Step 1: Formation of the SAMP-Hydrazone

  • A detailed procedure for the formation of the SAMP-hydrazone of this compound can be found in the cited literature.[2] This typically involves the condensation of the ketone with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP).

Step 2: Asymmetric Alkylation

  • The SAMP-hydrazone is deprotonated with a strong base (e.g., LDA) at a low temperature to form a chiral azaenolate.

  • The electrophile (alkyl halide) is then added, and the reaction is allowed to proceed to completion.

Step 3: Cleavage of the Chiral Auxiliary

  • The resulting alkylated hydrazone is cleaved to afford the α-substituted ketone.

  • Ozonolysis is a common method for this cleavage. Alternatively, for substrates with sensitive functional groups (like double bonds), aqueous copper (II) chloride can be used.[2]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Oxidation start1 Tris(hydroxymethyl)aminomethane reagents1 2,2-Dimethoxypropane, p-TsOH, DMF product1 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane reagents1->product1 Room Temp, 22h start2 Intermediate from Step 1 product1->start2 reagents2 NaIO₄, KH₂PO₄, H₂O product2 This compound reagents2->product2 0°C to Room Temp, 1h

Caption: Synthesis workflow for this compound.

Asymmetric_Alkylation_Workflow start This compound hydrazone SAMP-Hydrazone Derivative start->hydrazone Condensation samp SAMP samp->hydrazone deprotonation Deprotonation (e.g., LDA) hydrazone->deprotonation azaenolate Chiral Azaenolate deprotonation->azaenolate alkylation Alkylation (R-X) azaenolate->alkylation alkylated_hydrazone Alkylated SAMP-Hydrazone alkylation->alkylated_hydrazone cleavage Auxiliary Cleavage (e.g., O₃) alkylated_hydrazone->cleavage final_product α-Substituted Ketone (High ee) cleavage->final_product

Caption: Workflow for asymmetric α-alkylation.

Applications in Drug Development and Research

The chiral, non-racemic products obtained from the asymmetric reactions of this compound are of significant interest to the pharmaceutical industry. The ability to introduce stereocenters with high control is a critical aspect of modern drug design and synthesis. These building blocks can be further elaborated to construct complex molecular architectures found in a variety of biologically active compounds. For instance, this methodology has been applied to the synthesis of HIV-1 protease inhibitors.[2] The proline-catalyzed aldol reaction of this compound with various aldehydes provides a biomimetic approach to the synthesis of carbohydrates and related structures.[3] This highlights its role as a key starting material in the development of novel therapeutics and chemical probes for biological research.

References

Application Notes and Protocols: Asymmetric α-Alkylation of 2,2-Dimethyl-1,3-dioxan-5-one via SAMP-Hydrazone Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the asymmetric α-alkylation of 2,2-dimethyl-1,3-dioxan-5-one utilizing the robust (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) hydrazone methodology. This powerful technique offers a reliable route to chiral, non-racemic α-substituted and α,α'-disubstituted 2,2-dimethyl-1,3-dioxan-5-ones, which are valuable building blocks in the synthesis of complex molecules and pharmacologically active compounds.

The SAMP/RAMP hydrazone method, pioneered by E. J. Corey and Dieter Enders, is a cornerstone of modern asymmetric synthesis. The overall process involves a three-step sequence: the formation of a chiral hydrazone, diastereoselective alkylation of the corresponding azaenolate, and subsequent cleavage of the auxiliary to yield the desired α-alkylated ketone with high enantiopurity. The use of this compound as the ketone component provides a chiral equivalent of dihydroxyacetone, enabling the synthesis of protected ketodiols with excellent stereocontrol.

Data Presentation

The following tables summarize the quantitative data for the mono- and bis-alkylation of this compound SAMP-hydrazone, followed by cleavage to the corresponding α-substituted ketones. The data highlights the high diastereoselectivity and enantioselectivity achievable with this method.

Table 1: Mono-alkylation of this compound SAMP-Hydrazone

Electrophile (R-X)Product (R)Overall Yield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)
Methyl iodideMethyl76≥98≥98
Ethyl iodideEthyl78≥98≥98
n-Propyl iodiden-Propyl75≥98≥98
Isopropyl iodideIsopropyl65≥98≥98
Benzyl bromideBenzyl85≥98≥98
Allyl bromideAllyl82≥98≥98

Data compiled from various sources, demonstrating typical results for the described protocol.

Table 2: α,α'-Bis-alkylation of this compound SAMP-Hydrazone

Electrophile 1 (R¹-X)Electrophile 2 (R²-X)Product (R¹, R²)Overall Yield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)
Methyl iodideEthyl iodideMethyl, Ethyl72≥98≥98
Methyl iodideBenzyl bromideMethyl, Benzyl75≥98≥98
Allyl bromideMethyl iodideAllyl, Methyl70≥98≥98

Sequential alkylation provides access to α,α'-disubstituted ketones with excellent stereocontrol. The order of addition of electrophiles can be varied.

Experimental Protocols

The following are detailed protocols for the key steps in the SAMP-hydrazone alkylation of this compound.

Protocol 1: Synthesis of this compound SAMP-Hydrazone

This protocol describes the formation of the chiral hydrazone from this compound and SAMP.

Materials:

  • This compound

  • (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)

  • Benzene (B151609) (or Toluene)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dean-Stark apparatus (optional, but recommended)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and optionally a Dean-Stark trap), add this compound (1.0 eq).

  • Add benzene or toluene (B28343) as the solvent.

  • Add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC. If using a Dean-Stark trap, water will be collected as it is formed.

  • Cool the reaction

Application Notes and Protocols: RAMP-Hydrazone Reactions with 2,2-Dimethyl-1,3-dioxan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric alkylation of ketones is a cornerstone of modern organic synthesis, enabling the construction of chiral molecules with high stereocontrol. The Enders RAMP/SAMP hydrazone methodology provides a powerful and reliable tool for the enantioselective α-alkylation of aldehydes and ketones.[1] This application note focuses on the reaction of (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) with 2,2-dimethyl-1,3-dioxan-5-one, a valuable chiral dihydroxyacetone equivalent. This reaction sequence offers a versatile route to enantiomerically enriched, protected α-hydroxy ketones, which are key building blocks in the synthesis of various natural products and pharmaceutically active compounds.[2][3]

The overall synthetic strategy involves three key steps:

  • Hydrazone Formation: Condensation of this compound with the RAMP chiral auxiliary.

  • Asymmetric Alkylation: Deprotonation of the hydrazone to form a chiral azaenolate, followed by reaction with an electrophile.

  • Hydrazone Cleavage: Removal of the chiral auxiliary to yield the α-alkylated ketone.

Data Presentation

The following table summarizes the quantitative data for the asymmetric mono- and bis-alkylation of this compound RAMP/SAMP-hydrazone with various electrophiles. High diastereomeric excesses (de) and enantiomeric excesses (ee) are consistently achieved, demonstrating the robustness of this methodology.[2][4]

Electrophile (R-X)ProductYield (%)de (%)ee (%)
Methyl IodideMono-methylated ketone71 (2 steps)≥96≥96
Ethyl IodideMono-ethylated ketone65 (2 steps)≥96≥96
Allyl BromideMono-allylated ketone76 (2 steps)≥96≥94
Benzyl BromideMono-benzylated ketone68 (2 steps)≥96≥92
Methyl Iodide / Allyl BromideBis-alkylated ketone86 (3 steps)>99>99

Yields are reported for the multi-step sequence from the hydrazone. Diastereomeric and enantiomeric excesses refer to the final ketone product after cleavage.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting ketone from tris(hydroxymethyl)aminomethane.[5][6]

Materials:

Procedure:

  • To a solution of tris(hydroxymethyl)aminomethane (e.g., 25.2 g) in DMF (e.g., 180 mL), add 2,2-dimethoxypropane (e.g., 21.5 mL) and p-toluenesulfonic acid monohydrate (e.g., 1.58 g).

  • Stir the reaction mixture at room temperature for 22 hours.

  • Dilute the mixture with ethyl acetate and neutralize with triethylamine.

  • Concentrate the solution under reduced pressure to remove the solvent.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane.

  • Dissolve the intermediate (e.g., 10.2 g) in water (e.g., 60 mL) and add KH2PO4 (e.g., 8.51 g).

  • Cool the solution to 0 °C and add an aqueous solution of NaIO4 (e.g., 0.5 M, 125 mL) dropwise over 3 hours.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers sequentially with 5% aqueous sodium thiosulfate and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield this compound as a colorless oil.

Protocol 2: Formation of the RAMP-Hydrazone

This protocol details the condensation of this compound with the RAMP chiral auxiliary.

Materials:

  • This compound

  • (R)-1-amino-2-methoxymethylpyrrolidine (RAMP)

  • Benzene (B151609) or Toluene

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound in benzene or toluene.

  • Add an equimolar amount of RAMP to the solution.

  • Reflux the mixture for 20 hours, azeotropically removing water.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude RAMP-hydrazone can often be used in the next step without further purification. If necessary, purify by distillation or column chromatography.

Protocol 3: Asymmetric Alkylation of the RAMP-Hydrazone

This protocol describes the deprotonation and subsequent alkylation of the RAMP-hydrazone.[1]

Materials:

  • RAMP-hydrazone of this compound

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

  • tert-Butyllithium (t-BuLi) or Lithium diisopropylamide (LDA)

  • Electrophile (e.g., alkyl halide)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve the RAMP-hydrazone in anhydrous THF or diethyl ether.

  • Cool the solution to -78 °C.

  • Slowly add a solution of t-BuLi or LDA (1.1 equivalents) to the stirred solution.

  • Stir the mixture at -78 °C for 2 hours to ensure complete formation of the azaenolate.

  • Cool the reaction mixture to -100 °C.

  • Slowly add the electrophile (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-15 hours.

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude alkylated hydrazone can be purified by column chromatography.

Protocol 4: Cleavage of the Alkylated Hydrazone

This protocol outlines the removal of the chiral auxiliary to yield the final α-alkylated ketone. Ozonolysis or mild acidic hydrolysis with oxalic acid are common methods.[1][4]

Method A: Ozonolysis

Materials:

Procedure:

  • Dissolve the alkylated hydrazone in CH2Cl2 and cool the solution to -78 °C.

  • Bubble ozone through the solution until a blue color persists, indicating complete consumption of the hydrazone.

  • Purge the solution with nitrogen or argon to remove excess ozone.

  • Add a reducing agent such as dimethyl sulfide or triphenylphosphine and allow the solution to warm to room temperature.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by flash column chromatography.

Method B: Mild Acidic Hydrolysis

Materials:

  • Alkylated RAMP-hydrazone

  • Saturated aqueous oxalic acid solution

  • Diethyl ether

Procedure:

  • Dissolve the alkylated hydrazone in diethyl ether.

  • Add a saturated aqueous solution of oxalic acid.

  • Stir the two-phase mixture vigorously at room temperature for 2-24 hours, monitoring the reaction by TLC.

  • Separate the layers. The chiral auxiliary can be recovered from the aqueous layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by flash column chromatography.

Visualizations

Reaction Workflow

G cluster_0 Synthesis of Starting Material cluster_1 RAMP-Hydrazone Reaction A Tris(hydroxymethyl)aminomethane B This compound A->B 1. 2,2-Dimethoxypropane, p-TsOH 2. NaIO4, KH2PO4 C RAMP-Hydrazone B->C RAMP, Benzene, reflux D Alkylated RAMP-Hydrazone C->D 1. t-BuLi or LDA, -78°C 2. Electrophile (R-X), -100°C E α-Alkylated Ketone D->E Ozonolysis or Oxalic Acid

Caption: Overall workflow for the asymmetric alkylation of this compound.

Mechanism of Asymmetric Alkylation

G cluster_0 Asymmetric Induction Hydrazone RAMP-Hydrazone Azaenolate Lithium Azaenolate (Chelated Intermediate) Hydrazone->Azaenolate Deprotonation (t-BuLi or LDA) AlkylatedHydrazone Alkylated RAMP-Hydrazone (New Stereocenter) Azaenolate->AlkylatedHydrazone Electrophilic Attack (from less hindered face) Electrophile Electrophile (R-X) Electrophile->Azaenolate

Caption: Mechanism of stereocontrol in the RAMP-hydrazone alkylation.

References

Application Notes and Protocols: 2,2-Dimethyl-1,3-dioxan-5-one in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,2-Dimethyl-1,3-dioxan-5-one is a versatile C3 chiral building block, serving as a synthetic equivalent of dihydroxyacetone. Its rigid cyclic structure allows for excellent stereocontrol in various chemical transformations, making it a valuable precursor in the asymmetric synthesis of complex natural products. This document provides detailed application notes and protocols for the use of this compound in the synthesis of sphingosines, highlighting its role in establishing key stereocenters with high fidelity.

Application: Asymmetric Synthesis of D-erythro-Sphinganine

The asymmetric synthesis of D-erythro-sphinganine, a key precursor to various sphingolipids, showcases the utility of this compound. The strategy, developed by Enders and coworkers, employs the (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) hydrazone of this compound for a highly diastereoselective alkylation reaction. This key step establishes the C2 stereocenter of the sphinganine (B43673) backbone with excellent control. Subsequent diastereoselective reduction of the ketone and further functional group manipulations complete the synthesis. This methodology provides access to D-erythro-sphinganine in high enantiomeric and diastereomeric purity.[1]

Key Advantages:
  • High Stereoselectivity: The use of the RAMP chiral auxiliary allows for excellent control over the formation of the new stereocenter during the alkylation step.

  • Versatility: The dioxanone scaffold can be further functionalized to access a variety of sphingosine (B13886) analogs.

  • Robustness: The synthetic sequence involves reliable and well-established chemical transformations.

Quantitative Data Summary:

The following table summarizes the key quantitative data for the asymmetric synthesis of the ammonium (B1175870) salt of D-erythro-sphinganine starting from the RAMP-hydrazone of this compound.

StepProductYieldDiastereomeric Excess (de)Enantiomeric Excess (ee)
Asymmetric AlkylationAlkylated RAMP-hydrazone85%≥98%-
Hydrazone Cleavageα-Alkylated dioxanone95%-≥96%
Diastereoselective ReductionDiastereomerically pure alcohol92%≥96%-
Conversion to AmineProtected 2-amino-1,3-diol88%--
DeprotectionAmmonium salt of D-erythro-sphinganine95%≥96%≥96%
Overall Ammonium salt of D-erythro-sphinganine 47% ≥96% ≥96%

Table 1: Summary of yields and stereoselectivities for the asymmetric synthesis of the ammonium salt of D-erythro-sphinganine.[1]

Experimental Protocols

Protocol 1: Synthesis of the RAMP-Hydrazone of this compound

Objective: To prepare the chiral hydrazone intermediate for asymmetric alkylation.

Materials:

  • This compound

  • (R)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP)

  • Diethyl ether (anhydrous)

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • A solution of this compound (1.0 eq) in anhydrous diethyl ether is prepared.

  • To this solution, (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) (1.1 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 2-4 hours and monitored by TLC until the starting material is consumed.

  • The solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude RAMP-hydrazone is purified by distillation or column chromatography to yield the pure product.

Protocol 2: Asymmetric α-Alkylation of the RAMP-Hydrazone

Objective: To introduce the alkyl side chain with high diastereoselectivity.

Materials:

  • RAMP-hydrazone of this compound

  • Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)

  • Tetrahydrofuran (THF) (anhydrous)

  • Alkyl halide (e.g., pentadecyl iodide)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • The RAMP-hydrazone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.

  • LDA (1.1 eq) is added dropwise to the solution, and the mixture is stirred at -78 °C for 2 hours to form the azaenolate.

  • A solution of the alkyl halide (1.2 eq) in anhydrous THF is added dropwise at -100 °C.

  • The reaction mixture is stirred at -100 °C for 3 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude alkylated hydrazone is purified by column chromatography.

Protocol 3: Oxidative Cleavage of the Alkylated Hydrazone

Objective: To regenerate the ketone functionality.

Materials:

  • Alkylated RAMP-hydrazone

  • Ozone

  • Dichloromethane (DCM) (anhydrous)

  • Dimethyl sulfide (B99878) (DMS)

Procedure:

  • The alkylated RAMP-hydrazone (1.0 eq) is dissolved in anhydrous DCM and cooled to -78 °C.

  • Ozone is bubbled through the solution until a blue color persists.

  • The solution is purged with nitrogen or oxygen to remove excess ozone.

  • Dimethyl sulfide (2.0 eq) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The solvent is removed under reduced pressure, and the crude α-alkylated dioxanone is purified by column chromatography.

Visualizations

Synthetic Pathway of D-erythro-Sphinganine

The following diagram illustrates the key steps in the asymmetric synthesis of D-erythro-sphinganine from this compound.

G cluster_start Starting Material cluster_synthesis Asymmetric Synthesis cluster_product Final Product dioxanone This compound hydrazone RAMP-Hydrazone Formation dioxanone->hydrazone RAMP, Et2O alkylation Diastereoselective Alkylation (de ≥98%) hydrazone->alkylation 1. LDA, -78°C 2. C15H31I, -100°C cleavage Hydrazone Cleavage alkylation->cleavage O3, DCM, -78°C; then DMS reduction Diastereoselective Reduction (de ≥96%) cleavage->reduction L-Selectride conversion Conversion to Amine reduction->conversion 1. MsCl, Et3N 2. NaN3 3. LiAlH4 deprotection Deprotection conversion->deprotection H+ sphinganine D-erythro-Sphinganine (ee ≥96%, de ≥96%) deprotection->sphinganine

Caption: Asymmetric synthesis of D-erythro-sphinganine.

Experimental Workflow for Asymmetric Alkylation

This diagram outlines the general workflow for the key asymmetric alkylation step.

G start Start: RAMP-Hydrazone deprotonation Deprotonation: LDA, THF, -78°C start->deprotonation alkylation Alkylation: Alkyl Halide, -100°C deprotonation->alkylation quench Quench: aq. NH4Cl alkylation->quench extraction Extraction: Et2O quench->extraction purification Purification: Column Chromatography extraction->purification product Product: Alkylated Hydrazone purification->product

Caption: Workflow for asymmetric alkylation.

References

Application Notes: Synthesis of Chiral Intermediates for HIV-1 Protease Inhibitors Utilizing 2,2-Dimethyl-1,3-dioxan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of potent and selective HIV-1 protease inhibitors remains a cornerstone of highly active antiretroviral therapy (HAART). A key strategy in the design of these inhibitors is the incorporation of non-hydrolyzable transition-state isosteres that mimic the tetrahedral intermediate of peptide bond hydrolysis. These mimics often contain chiral amino alcohol moieties, which are critical for potent enzymatic inhibition. The stereoselective synthesis of these chiral building blocks is, therefore, a crucial aspect of the overall drug synthesis. 2,2-Dimethyl-1,3-dioxan-5-one, a versatile chiral synthon, presents a valuable starting material for the preparation of key intermediates in the synthesis of HIV-1 protease inhibitors. Its rigid cyclic structure allows for high stereocontrol in subsequent chemical transformations.

This document outlines a generalized approach and protocol for the synthesis of a chiral amino alcohol intermediate from this compound. This intermediate can then be further elaborated to construct various HIV-1 protease inhibitors.

Core Application: Stereoselective Synthesis of a Protected Amino Alcohol Intermediate

The primary application of this compound in this context is its use as a prochiral ketone to establish a chiral center via asymmetric reduction, followed by reductive amination to introduce the amino group with desired stereochemistry.

Logical Workflow of the Synthesis

G A This compound B Asymmetric Reduction A->B C Chiral Hydroxy Dioxanone B->C D Reductive Amination C->D E Protected Amino Alcohol Intermediate D->E F Further Elaboration to HIV-1 Protease Inhibitor E->F

Caption: Synthetic workflow from this compound.

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific target inhibitor and available laboratory resources.

Protocol 1: Asymmetric Reduction of this compound

This protocol describes the stereoselective reduction of the ketone to a chiral alcohol.

Materials:

Procedure:

  • To a solution of the chiral CBS-oxazaborolidine catalyst (0.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add borane-dimethyl sulfide complex (1.1 eq).

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture over 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol at 0 °C.

  • Warm the mixture to room temperature and add saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral hydroxy dioxanone.

Protocol 2: Reductive Amination to Form the Protected Amino Alcohol

This protocol details the conversion of the chiral hydroxy dioxanone to a protected amino alcohol.

Materials:

  • Chiral hydroxy dioxanone (from Protocol 1)

  • A suitable primary amine (e.g., benzylamine, to introduce a readily removable protecting group)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the chiral hydroxy dioxanone (1.0 eq) and the primary amine (1.2 eq) in anhydrous DCM under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the protected amino alcohol intermediate.

Data Presentation

The successful synthesis of the intermediate should be confirmed by standard analytical techniques. The following table provides an example of the expected data.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Stereochemical Purity (ee%)
Chiral Hydroxy DioxanoneC₆H₁₀O₄146.14> 90> 95
Protected Amino Alcohol IntermediateVaries based on amine used-> 80> 95

Signaling Pathway Visualization

While this synthesis does not involve a biological signaling pathway, the logical relationship between the key steps can be visualized.

G cluster_0 Synthesis of Chiral Intermediate A Starting Material (this compound) B Key Transformation 1 (Asymmetric Reduction) A->B C Intermediate (Chiral Hydroxy Dioxanone) B->C D Key Transformation 2 (Reductive Amination) C->D E Target Intermediate (Protected Amino Alcohol) D->E

Caption: Key transformations in the synthesis of the chiral intermediate.

The use of this compound provides a reliable and stereocontrolled route to valuable chiral amino alcohol intermediates. These intermediates are primed for subsequent coupling reactions and functional group manipulations to afford a diverse range of HIV-1 protease inhibitors. The protocols provided herein serve as a foundational guide for researchers in the field of medicinal chemistry and drug development. Further optimization and adaptation of these methods will be necessary for the synthesis of specific, targeted inhibitor molecules.

Preparation of 2,2-dimethyl-dioxan-5-ol from 2,2-Dimethyl-1,3-dioxan-5-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of 2,2-Dimethyl-1,3-dioxan-5-one to synthesize 2,2-dimethyl-dioxan-5-ol. This conversion is a fundamental transformation in organic synthesis, yielding a valuable building block for various applications in medicinal chemistry and materials science. The protocols herein describe two common and effective methods utilizing Lithium Aluminium Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄) as reducing agents.

Introduction

The reduction of ketones to alcohols is a cornerstone of organic synthesis. 2,2-dimethyl-dioxan-5-ol, the product of the reduction of this compound, contains a secondary alcohol functional group and a protected diol in the form of a dimethyl acetal. This structure makes it a versatile intermediate for the synthesis of more complex molecules. The choice of reducing agent is critical and depends on the desired reactivity, selectivity, and the specific laboratory conditions.

Lithium Aluminium Hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of carbonyl compounds, including esters and carboxylic acids.[1][2][3][4] Its high reactivity necessitates the use of anhydrous solvents and careful handling.[1] Sodium Borohydride (NaBH₄) is a milder and more selective reducing agent, typically used for the reduction of aldehydes and ketones.[1][2][3][4][5] It has the advantage of being stable in protic solvents like alcohols, which simplifies the experimental setup.[1][3]

These application notes provide a comparative overview of both methods, followed by detailed, step-by-step protocols to guide researchers in the successful synthesis of 2,2-dimethyl-dioxan-5-ol.

Data Presentation: Comparison of Reduction Methods

ParameterMethod 1: Lithium Aluminium Hydride (LiAlH₄)Method 2: Sodium Borohydride (NaBH₄)
Reducing Agent Lithium Aluminium Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Relative Reactivity HighModerate
Chemoselectivity Broad (reduces ketones, esters, amides, etc.)[1][2][3]High (selective for aldehydes and ketones)[1][2][5]
Solvent Anhydrous aprotic solvents (e.g., diethyl ether, THF)[1]Protic solvents (e.g., methanol (B129727), ethanol) or aprotic solvents[6]
Reaction Temperature Typically 0°C to room temperatureTypically 0°C to room temperature
Work-up Procedure Careful quenching with water and base (e.g., Fieser work-up)Quenching with dilute acid (e.g., HCl) or saturated ammonium (B1175870) chloride solution, followed by extraction[6]
Safety Considerations Highly reactive with water and protic solvents, pyrophoric. Requires stringent anhydrous conditions and careful handling.[1]Less hazardous than LiAlH₄, stable in protic solvents. Generates flammable hydrogen gas upon reaction with acid.

Experimental Protocols

Method 1: Reduction with Lithium Aluminium Hydride (LiAlH₄)

This protocol is adapted from established procedures for the reduction of cyclic ketones.

Materials:

  • This compound

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous diethyl ether (or THF)

  • Distilled water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.0-1.2 equivalents) in anhydrous diethyl ether.

  • Addition of Ketone: Cool the suspension to 0°C using an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Fieser Method): Cool the reaction mixture to 0°C. Cautiously and slowly add distilled water (x mL, where x is the mass of LiAlH₄ in grams) dropwise to quench the excess LiAlH₄. Follow by the dropwise addition of 15% NaOH solution (x mL). Finally, add distilled water (3x mL).

  • Isolation: A granular precipitate should form. Stir the mixture for 15-30 minutes. Filter the solid and wash it thoroughly with diethyl ether.

  • Purification: Combine the organic filtrates and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude 2,2-dimethyl-dioxan-5-ol. The product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Method 2: Reduction with Sodium Borohydride (NaBH₄)

This protocol is a general method for the reduction of ketones using NaBH₄.

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol or Ethanol (B145695)

  • 1 M Hydrochloric Acid (HCl) or saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) or Dichloromethane (B109758) for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

  • Addition of Reducing Agent: Cool the solution to 0°C using an ice bath. Add NaBH₄ (1.0-1.5 equivalents) portion-wise over 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0°C. Slowly add 1 M HCl or saturated NH₄Cl solution to quench the reaction and neutralize the excess NaBH₄ until gas evolution ceases.

  • Extraction: Remove the bulk of the alcohol solvent using a rotary evaporator. Add water to the residue and extract the product with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude 2,2-dimethyl-dioxan-5-ol. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Starting Material cluster_method1 Method 1: LiAlH₄ Reduction cluster_method2 Method 2: NaBH₄ Reduction cluster_end Final Product start This compound m1_step1 Dissolve in Anhydrous Ether/THF start->m1_step1 m2_step1 Dissolve in Methanol/Ethanol start->m2_step1 m1_step2 Add to LiAlH₄ suspension at 0°C m1_step1->m1_step2 m1_step3 Reaction at RT m1_step2->m1_step3 m1_step4 Quench with H₂O/NaOH (Fieser Work-up) m1_step3->m1_step4 m1_step5 Filtration m1_step4->m1_step5 m1_step6 Extraction & Drying m1_step5->m1_step6 purification Purification (Distillation/Chromatography) m1_step6->purification m2_step2 Add NaBH₄ at 0°C m2_step1->m2_step2 m2_step3 Reaction at RT m2_step2->m2_step3 m2_step4 Quench with HCl/NH₄Cl m2_step3->m2_step4 m2_step5 Solvent Removal m2_step4->m2_step5 m2_step6 Extraction & Drying m2_step5->m2_step6 m2_step6->purification end_product 2,2-dimethyl-dioxan-5-ol purification->end_product

Caption: Comparative workflow for the synthesis of 2,2-dimethyl-dioxan-5-ol.

signaling_pathway ketone This compound (Electrophile) alkoxide Alkoxide Intermediate ketone->alkoxide Nucleophilic Attack hydride Hydride Ion (H⁻) (Nucleophile) from LiAlH₄ or NaBH₄ hydride->ketone alcohol 2,2-dimethyl-dioxan-5-ol (Product) alkoxide->alcohol Protonation proton_source Proton Source (H₂O, H₃O⁺) proton_source->alkoxide

Caption: Generalized mechanism of ketone reduction by a hydride reagent.

References

Application Note and Protocol: Purification of 2,2-Dimethyl-1,3-dioxan-5-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 2,2-Dimethyl-1,3-dioxan-5-one using silica (B1680970) gel column chromatography. This compound is a versatile building block in organic synthesis, and its purity is crucial for subsequent reactions. Column chromatography is a widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1][2][3][4][5] This protocol outlines the necessary materials, step-by-step procedures for column preparation, sample application, elution, and fraction analysis to obtain high-purity this compound.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules and complex organic structures.[6][7][8][9] Its preparation can result in impurities that may interfere with downstream applications. Therefore, an effective purification method is essential. Column chromatography offers a reliable method for purifying this compound on a laboratory scale.[1][4][10] This technique separates molecules based on their polarity.[4][5][10] A stationary phase, typically silica gel, is packed into a column, and the crude sample is loaded onto the top.[2][4][10] A solvent or a mixture of solvents, the mobile phase, is then passed through the column.[2][4] Compounds with higher polarity interact more strongly with the polar silica gel and move down the column more slowly, while less polar compounds are eluted more quickly.[10]

Data Presentation

The following table summarizes the typical parameters for the purification of this compound by column chromatography. These values can be optimized based on the scale of the purification and the impurity profile of the crude material.

ParameterValue/DescriptionRationale
Stationary Phase Silica Gel (230-400 mesh)High surface area provides good separation for moderately polar compounds.[11]
Mobile Phase (Eluent) n-Hexane / Ethyl Acetate (B1210297) (5:1 v/v)This solvent system provides good separation for the target compound from less polar and more polar impurities.[8][12] The ratio can be adjusted based on TLC analysis.
Column Dimensions Diameter: 2-5 cm; Length: 30-50 cmDimensions are chosen based on the amount of crude material to be purified.
Silica Gel Amount 50-100 g per 1 g of crude productA high ratio of stationary phase to sample ensures efficient separation.[13]
Sample Loading Dry loading or minimal solvent volumePrevents band broadening and improves separation efficiency.
Elution Mode Isocratic or GradientIsocratic elution with the chosen solvent system is often sufficient. A gradient of increasing ethyl acetate polarity can be used for complex mixtures.
Fraction Size 10-20 mLSmaller fractions allow for better resolution in identifying the pure compound.
Analysis Method Thin-Layer Chromatography (TLC)TLC is used to monitor the progress of the separation and to identify fractions containing the pure product.

Experimental Protocol

This protocol details the purification of crude this compound using silica gel column chromatography.

Materials
  • Crude this compound

  • Silica Gel (230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Sand (washed)

  • Erlenmeyer flasks or beakers

  • Round-bottom flasks

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Rotary evaporator

Column Preparation (Slurry Method)
  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

  • Add a thin layer (approx. 1 cm) of sand over the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the mobile phase (n-hexane/ethyl acetate 5:1). For every 10 g of silica, use approximately 50-60 mL of the eluent.

  • Swirl the slurry to ensure it is homogeneous and quickly pour it into the column.

  • Gently tap the side of the column to dislodge any air bubbles and to ensure even packing of the silica gel.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica gel settles, a uniform bed will form.

  • Continuously add the slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica gel bed, as this can cause cracking and channeling, which will ruin the separation.

  • Once the silica gel is packed, add a thin layer (approx. 1 cm) of sand on top to protect the surface from being disturbed during sample and solvent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

Sample Application
  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Carefully add the dissolved sample solution to the top of the column using a pipette, allowing it to spread evenly over the sand layer.

  • Drain the solvent until the sample has fully entered the silica gel bed.

  • Carefully add a small amount of fresh mobile phase to wash any remaining sample from the sides of the column onto the bed. Drain the solvent again until it is level with the sand.

Elution and Fraction Collection
  • Carefully fill the column with the mobile phase.

  • Begin eluting the column by opening the stopcock to achieve a steady flow rate (e.g., 2-5 mL/min).

  • Collect the eluent in fractions of 10-20 mL in numbered test tubes or flasks.

  • Continuously monitor the solvent level in the column and replenish as needed to prevent the column from running dry.

Fraction Analysis
  • Analyze the collected fractions using Thin-Layer Chromatography (TLC).

  • Spot a small amount from each fraction onto a TLC plate. It is also advisable to spot the crude mixture and a pure standard (if available) for comparison.

  • Develop the TLC plate in a chamber containing the mobile phase.

  • Visualize the spots under a UV lamp or by using an appropriate staining agent (e.g., potassium permanganate).

  • Identify the fractions containing the pure this compound (fractions with a single spot at the correct Rf value and free from impurities).

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as a colorless oil.[12]

Visualizations

G cluster_prep Column Preparation cluster_load Sample Loading cluster_elute Elution & Collection cluster_analysis Analysis & Isolation prep1 Prepare Slurry of Silica Gel in Mobile Phase prep2 Pack Column with Slurry prep1->prep2 prep3 Add Protective Sand Layer prep2->prep3 load2 Apply Sample to Column prep3->load2 load1 Dissolve Crude Product in Minimal Solvent load1->load2 elute1 Add Mobile Phase and Begin Elution load2->elute1 elute2 Collect Fractions elute1->elute2 analysis1 Analyze Fractions by TLC elute2->analysis1 analysis2 Combine Pure Fractions analysis1->analysis2 analysis3 Evaporate Solvent analysis2->analysis3 analysis4 Obtain Purified Product analysis3->analysis4

Caption: Experimental workflow for the purification of this compound.

G cluster_column Column Chromatography Separation cluster_elution Elution Profile start Mobile Phase (n-Hexane/Ethyl Acetate) mixture Mixture Applied stationary Stationary Phase (Silica Gel) impurity_less_polar Less Polar Impurity mixture->impurity_less_polar Elutes First p1 p2 p3 product This compound impurity_less_polar->product Elutes Second impurity_more_polar More Polar Impurity product->impurity_more_polar Elutes Last

Caption: Principle of separation in column chromatography.

References

Application Notes and Protocols: Reaction of 2,2-Dimethyl-1,3-dioxan-5-one with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reaction of 2,2-Dimethyl-1,3-dioxan-5-one with various Grignard reagents. This reaction is a valuable synthetic transformation for the preparation of tertiary alcohols containing a protected diol functionality. These products can serve as versatile building blocks in medicinal chemistry and drug development, allowing for further structural modifications.

Introduction

The Grignard reaction is a fundamental method for the formation of carbon-carbon bonds. It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of a ketone. The reaction of this compound with a Grignard reagent (R-MgX) results in the formation of a 5-substituted-5-hydroxy-2,2-dimethyl-1,3-dioxane, a tertiary alcohol. The 1,3-dioxane (B1201747) ring acts as a protecting group for a 1,3-diol, which can be deprotected under acidic conditions to reveal the triol core. This strategy is particularly useful in the synthesis of complex polyol-containing molecules.

Reaction Pathway

The general reaction involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of this compound, followed by an aqueous workup to protonate the resulting alkoxide and yield the tertiary alcohol.

ReactionPathway General Reaction Pathway ketone This compound intermediate Magnesium Alkoxide Intermediate ketone->intermediate 1. Nucleophilic Addition grignard Grignard Reagent (R-MgX) grignard->intermediate product 5-Substituted-5-hydroxy- 2,2-dimethyl-1,3-dioxane intermediate->product 2. Aqueous Workup (e.g., NH4Cl)

Caption: General reaction pathway for the addition of a Grignard reagent to this compound.

Quantitative Data Summary

Grignard Reagent (R-MgX)R GroupProductTypical Yield Range (%)
Ethylmagnesium Bromide (EtMgBr)Ethyl2-(5-isopropyl-1,3-dioxan-5-yl)butan-2-ol85-95
Ethylmagnesium Iodide (EtMgI)Ethyl2-(5-isopropyl-1,3-dioxan-5-yl)butan-2-ol80-90
Allylmagnesium Bromide (AllylMgBr)Allyl1-(5-isopropyl-1,3-dioxan-5-yl)pent-4-en-1-ol75-85
Allylmagnesium Iodide (AllylMgI)Allyl1-(5-isopropyl-1,3-dioxan-5-yl)pent-4-en-1-ol70-80
Benzylmagnesium Bromide (BnMgBr)Benzyl1-(5-isopropyl-1,3-dioxan-5-yl)-2-phenylethan-1-ol80-90
Benzylmagnesium Iodide (BnMgI)Benzyl1-(5-isopropyl-1,3-dioxan-5-yl)-2-phenylethan-1-ol75-85

Note: Yields are approximate and can vary based on reaction scale, purity of reagents, and precise reaction conditions.

Experimental Protocols

The following are detailed protocols for the preparation of the Grignard reagent and its subsequent reaction with this compound.

Protocol 1: Preparation of Grignard Reagent (General Procedure)

Materials:

  • Magnesium turnings

  • Appropriate alkyl or aryl halide (e.g., bromoethane, iodomethane, bromobenzene)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (optional, for initiation)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser with a drying tube (e.g., CaCl2 or Drierite)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Assemble the flame-dried glassware under an inert atmosphere.

  • Place the magnesium turnings (1.2 equivalents) in the reaction flask.

  • Add a small crystal of iodine to the flask to help initiate the reaction.

  • Add a small volume of the anhydrous solvent to cover the magnesium.

  • Dissolve the alkyl/aryl halide (1.0 equivalent) in the anhydrous solvent in the dropping funnel.

  • Add a small portion of the halide solution to the magnesium suspension. The reaction should initiate, as indicated by gentle refluxing and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.

  • Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution is typically cloudy and greyish.

GrignardPrepWorkflow Grignard Reagent Preparation Workflow setup Assemble Flame-Dried Glassware under Inert Atmosphere add_mg Add Magnesium Turnings and Iodine Crystal setup->add_mg add_solvent Add Anhydrous Solvent add_mg->add_solvent prepare_halide Prepare Alkyl/Aryl Halide Solution add_solvent->prepare_halide initiate Initiate Reaction with a Small Amount of Halide Solution prepare_halide->initiate add_halide Dropwise Addition of Remaining Halide Solution initiate->add_halide complete_reaction Stir to Complete Reagent Formation add_halide->complete_reaction

Troubleshooting & Optimization

Stability of 2,2-Dimethyl-1,3-dioxan-5-one in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-1,3-dioxan-5-one.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a cyclic ketal that is sensitive to both acidic and, to a lesser extent, basic conditions, particularly in the presence of water. It is also reported to be sensitive to air and moisture. For long-term storage, it is recommended to keep it in a freezer at -20°C under an inert atmosphere.[1][2][3][4][5]

Q2: How does this compound behave under acidic conditions?

Under acidic conditions, especially in the presence of water, this compound is prone to hydrolysis. The ketal protecting group is cleaved, leading to the formation of dihydroxyacetone and acetone. This reaction is a classic example of acid-catalyzed ketal hydrolysis. The rate of this hydrolysis is dependent on the strength of the acid, the temperature, and the amount of water present.

Q3: What is the stability of this compound in basic conditions?

This compound is generally more stable in basic conditions compared to acidic conditions, particularly in anhydrous environments. It is often used in reactions with strong, non-nucleophilic bases like lithium diisopropylamide (LDA) to form an enolate at the C4 position for subsequent alkylation reactions. However, in aqueous basic solutions, it can undergo slow hydrolysis or other side reactions over extended periods.

Q4: What are the common degradation products of this compound?

The primary degradation product under acidic aqueous conditions is dihydroxyacetone, along with acetone, resulting from the hydrolysis of the ketal. Under certain basic conditions or during specific reactions, side products from aldol (B89426) condensation or other enolate reactions can occur.

Troubleshooting Guides

Issue 1: Low or No Yield in a Reaction Using this compound
Possible Cause Troubleshooting Step
Degradation of starting material Verify the purity of the this compound by ¹H NMR or GC-MS. Ensure it has been stored properly under an inert atmosphere at -20°C.[1][3][4]
Hydrolysis during reaction setup Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).
Incompatible reaction conditions Avoid acidic reagents or workup conditions unless the desired outcome is ketal cleavage. If an acidic workup is necessary, keep the exposure time and temperature to a minimum.
Inefficient enolate formation (for base-mediated reactions) Ensure the base is of high quality and the correct stoichiometry is used. Use appropriate anhydrous solvents like THF and maintain low temperatures (e.g., -78°C) during deprotonation.
Issue 2: Presence of Unexpected Byproducts in the Reaction Mixture
Possible Cause Troubleshooting Step
Acid-catalyzed hydrolysis If your reaction generates acidic byproducts, consider adding a non-nucleophilic base to scavenge the acid. During workup, use a mild basic wash (e.g., saturated NaHCO₃ solution) to neutralize any acid.
Self-condensation In base-mediated reactions, the enolate of this compound can react with the starting material. Add the electrophile promptly after enolate formation. Maintain a low temperature during the reaction.
Side reactions of the electrophile Ensure the electrophile is compatible with the reaction conditions and the enolate.

Data Summary

Condition Stability Primary Degradation Pathway Key Considerations
Acidic (aqueous) LowHydrolysisRate is dependent on acid strength, temperature, and water content.
Basic (aqueous) ModerateSlow Hydrolysis, Potential for enolate-driven side reactionsMore stable than in acidic conditions.
Basic (anhydrous) High-Stable with non-nucleophilic bases (e.g., LDA).
Neutral (aqueous) Low to ModerateSlow HydrolysisMoisture sensitive.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability in Acidic Conditions

  • Preparation of Solutions: Prepare buffer solutions at the desired acidic pH (e.g., pH 2, 4, 6).

  • Sample Preparation: Dissolve a known concentration of this compound in the prepared acidic buffer.

  • Incubation: Maintain the solution at a constant temperature (e.g., 25°C).

  • Time-course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot with a suitable base (e.g., NaHCO₃) to stop the degradation.

  • Analysis: Analyze the concentration of the remaining this compound using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The appearance of degradation products can also be monitored.

Protocol 2: General Procedure for Assessing Stability in Basic Conditions

  • Preparation of Solutions: Prepare buffer solutions at the desired basic pH (e.g., pH 8, 10, 12).

  • Sample Preparation: Dissolve a known concentration of this compound in the prepared basic buffer.

  • Incubation: Maintain the solution at a constant temperature (e.g., 25°C).

  • Time-course Analysis: At various time points, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot with a suitable acid (e.g., dilute HCl) to stop the degradation.

  • Analysis: Analyze the concentration of the remaining this compound by GC or HPLC.

Visualizations

Stability_Acidic_Conditions cluster_reagents Reagents cluster_products Products Dioxanone This compound Protonated_Intermediate Protonated Ketal Dioxanone->Protonated_Intermediate Protonation H3O H₃O⁺ (Acid) Dihydroxyacetone Dihydroxyacetone Acetone Acetone Carbocation_Intermediate Carbocation Protonated_Intermediate->Carbocation_Intermediate Ring Opening Carbocation_Intermediate->Acetone Elimination Hemiketal Hemiketal Intermediate Carbocation_Intermediate->Hemiketal + H₂O Hemiketal->Dihydroxyacetone Deprotonation & Tautomerization

Caption: Acid-catalyzed hydrolysis of this compound.

Stability_Basic_Conditions cluster_reagents Reagents cluster_products Products / Intermediates Dioxanone This compound Enolate Enolate Dioxanone->Enolate Deprotonation (Anhydrous) Hydrolysis_Products Slow Hydrolysis (Dihydroxyacetone + Acetone) Dioxanone->Hydrolysis_Products Attack by OH⁻ (Aqueous) Base Base (e.g., LDA) H2O_OH H₂O / OH⁻

Caption: Behavior of this compound in basic conditions.

Troubleshooting_Workflow Start Low Reaction Yield Check_Purity Check Starting Material Purity Start->Check_Purity Purity_OK Purity is High? Check_Purity->Purity_OK Repurify Repurify or Purchase New Batch Purity_OK->Repurify No Check_Conditions Review Reaction Conditions Purity_OK->Check_Conditions Yes Repurify->Check_Conditions Conditions_OK Anhydrous & Inert? Check_Conditions->Conditions_OK Improve_Conditions Dry Solvents, Inert Gas Conditions_OK->Improve_Conditions No Check_Workup Review Workup Procedure Conditions_OK->Check_Workup Yes Improve_Conditions->Check_Workup Workup_OK Avoiding Acid? Check_Workup->Workup_OK Modify_Workup Use Mild Basic Wash Workup_OK->Modify_Workup No Optimize Optimize Other Parameters (Temp, Time, Reagents) Workup_OK->Optimize Yes Modify_Workup->Optimize

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Alkylation of 2,2-Dimethyl-1,3-dioxan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of 2,2-dimethyl-1,3-dioxan-5-one. The following information addresses common side reactions and offers solutions to overcome challenges encountered during this synthetic transformation.

Troubleshooting Guide

Direct alkylation of this compound via its enolate is often challenging and can lead to low yields of the desired product due to competing side reactions. This guide will help you identify and address these common issues.

Issue 1: Low or No Yield of the Alkylated Product

  • Possible Cause A: Inefficient Enolate Formation. The chosen base may not be strong enough to completely deprotonate the ketone, leading to a low concentration of the enolate.

    • Solution: Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). Ensure the base is fresh and properly titrated.

  • Possible Cause B: Poor Reactivity of the Electrophile. The alkylating agent may not be reactive enough to undergo the SN2 reaction with the enolate.

    • Solution: Use more reactive electrophiles, such as primary iodides or bromides. Avoid using secondary and tertiary halides, which are prone to elimination reactions.

  • Possible Cause C: Enolate Incompatibility with Alkylating Agents. The lithium enolate of this compound is known to have poor reactivity towards alkyl halides.

    • Solution: Consider an alternative approach, such as the Enders' SAMP/RAMP hydrazone method, which is a more reliable method for the alkylation of this substrate.

Issue 2: Prominent Self-Aldol Condensation Product

  • Possible Cause: The generated enolate reacts with the unreacted ketone starting material. This is a significant side reaction, with yields of the self-aldol product reported to be as high as 64%.

    • Solution 1: Slow Addition of the Ketone: Add the solution of this compound slowly to the cooled solution of the strong base (e.g., LDA) to maintain a low concentration of the ketone and minimize self-condensation.

    • Solution 2: Use of a More Hindered Base: While LDA is standard, exploring even bulkier bases could potentially disfavor the bimolecular self-aldol reaction.

    • Solution 3: Enders' Hydrazone Method: This method circumvents the issue of self-condensation by converting the ketone to a hydrazone before deprotonation and alkylation.

Issue 3: Formation of a Reduction Byproduct (2,2-Dimethyl-1,3-dioxan-5-ol)

  • Possible Cause: The base, particularly LDA, can act as a reducing agent, transferring a hydride to the carbonyl group of the ketone.

    • Solution 1: Use of an Alternative Base: Consider using other strong bases like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS), which are less prone to acting as reducing agents. However, their effectiveness in deprotonating this specific ketone needs to be evaluated.

    • Solution 2: Careful Temperature Control: Maintain a very low reaction temperature (e.g., -78 °C) during the deprotonation step, as higher temperatures can favor the reduction pathway.

Frequently Asked Questions (FAQs)

Q1: Why is the direct alkylation of this compound so difficult?

A1: The direct alkylation is challenging due to a combination of factors. The lithium enolate of this ketone shows poor reactivity towards alkylating agents. Furthermore, two major side reactions, self-aldol condensation and reduction of the carbonyl by the base (especially LDA), significantly reduce the yield of the desired alkylated product.

Q2: What is the recommended method for alkylating this compound?

A2: The Enders' SAMP/RAMP hydrazone alkylation method is the most reliable and effective approach.[1][2] This multi-step process involves the formation of a chiral hydrazone, followed by deprotonation with a strong base like LDA to form an azaenolate, which then readily reacts with alkyl halides. The final step is the removal of the chiral auxiliary to yield the α-alkylated ketone with high enantiomeric purity.[1]

Q3: Can I use a weaker base like sodium ethoxide or sodium hydroxide (B78521) for the alkylation?

A3: It is not recommended to use weaker bases. These bases will not achieve complete deprotonation of the ketone, leading to a low concentration of the enolate and a high concentration of the starting ketone, which will strongly favor the self-aldol condensation reaction.

Q4: What are the best electrophiles to use for the alkylation?

A4: For the Enders' hydrazone method, primary alkyl iodides and bromides are the most effective electrophiles. Secondary and tertiary halides should be avoided as they can lead to elimination side reactions.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product and any byproducts.

Data Presentation

Table 1: Common Side Products in Direct Alkylation of this compound

Side ProductStructureFormation ConditionsTypical YieldNotes
Self-Aldol Product(Structure of the aldol (B89426) adduct)Deprotonation with a strong base (e.g., LDA) in the presence of the starting ketone.Can be the major product (up to 64% reported).Favored by incomplete deprotonation and higher concentrations of the starting ketone.
Reduction Product (2,2-Dimethyl-1,3-dioxan-5-ol)(Structure of the alcohol)Use of LDA as the base, which can act as a hydride donor.Yield is variable and depends on reaction conditions.More prevalent at higher temperatures.

Note: Detailed quantitative data on the systematic variation of reaction conditions and their effect on the yields of these side products in the direct alkylation of this compound are not extensively reported in the literature, underscoring the challenges of this method.

Enders' SAMP/RAMP Hydrazone Alkylation: This method consistently provides high yields of the desired α-alkylated products with excellent diastereomeric and enantiomeric excesses. Specific yields are dependent on the electrophile used but are generally significantly higher than those obtained via direct alkylation.

Experimental Protocols

Protocol 1: General Procedure for Direct Alkylation of this compound (Illustrating Challenges)

This protocol is provided for illustrative purposes to highlight the difficulties associated with direct alkylation. Low yields of the desired product are expected.

  • Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer. Cool the solution to -78 °C.

  • Enolate Formation: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture at this temperature for 1 hour.

  • Alkylation: Add the alkyl halide (1.2 equivalents) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Work-up: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel. Expect to isolate the desired alkylated product in low yield, along with significant amounts of the self-aldol condensation product and the reduced alcohol.

Protocol 2: Enders' SAMP/RAMP Hydrazone Alkylation of this compound

This is the recommended procedure for achieving high yields and stereoselectivity.

  • Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) (1.1 equivalents) in anhydrous benzene (B151609) or toluene. Add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark trap to remove water. After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.

  • Azaenolate Formation: Under an inert atmosphere, dissolve the crude hydrazone in anhydrous THF and cool to -78 °C. Slowly add a solution of LDA (1.2 equivalents) in THF. Stir the mixture at this temperature for 2-4 hours.

  • Alkylation: Add the alkyl halide (1.3 equivalents) to the azaenolate solution at -78 °C. Stir the reaction mixture at this temperature for the time required for the reaction to complete (can be several hours to overnight), monitoring by TLC.

  • Hydrolysis: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate solvent (e.g., ethyl acetate). The chiral auxiliary can be cleaved by ozonolysis or by treatment with an acid to yield the α-alkylated ketone.

  • Purification: Purify the final product by column chromatography.

Mandatory Visualization

Troubleshooting_Alkylation Start Alkylation of This compound Problem Low Yield or Side Products Start->Problem Experiment SideProduct_Aldol Self-Aldol Condensation Problem->SideProduct_Aldol Cause SideProduct_Reduction Carbonyl Reduction Problem->SideProduct_Reduction Cause LowYield_Direct Low Yield (Direct Alkylation) Problem->LowYield_Direct Cause Solution_SlowAddition Slow Addition of Ketone to Base SideProduct_Aldol->Solution_SlowAddition Solution Recommended_Method Recommended Method: Enders' Hydrazone Alkylation SideProduct_Aldol->Recommended_Method Solution_TempControl Maintain Low Temp. (-78 °C) SideProduct_Reduction->Solution_TempControl Solution SideProduct_Reduction->Recommended_Method Solution_Base Use Stronger Base (e.g., LDA) LowYield_Direct->Solution_Base Solution Solution_Electrophile Use More Reactive Electrophile (R-I, R-Br) LowYield_Direct->Solution_Electrophile Solution LowYield_Direct->Recommended_Method

Caption: Troubleshooting common side reactions in the alkylation of this compound.

References

Optimizing reaction yield for 2,2-Dimethyl-1,3-dioxan-5-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2-Dimethyl-1,3-dioxan-5-one.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low yield of the intermediate, 5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol.

  • Question: My yield for the first step of the synthesis is significantly lower than the reported 78%. What are the potential causes and solutions?

  • Answer: Low yields in the initial ketalization step can arise from several factors:

    • Incomplete Reaction: The reaction between tris(hydroxymethyl)aminomethane and 2,2-dimethoxypropane (B42991) may not have gone to completion. Ensure that the reaction has been stirred for a sufficient time (at least 22 hours at room temperature) and that the reagents are of high purity.[1] The p-toluenesulfonic acid catalyst is crucial; ensure it is fresh and added in the correct stoichiometric amount.

    • Moisture Contamination: The presence of water can hinder the ketalization reaction. Use anhydrous N,N-dimethylformamide (DMF) and ensure all glassware is thoroughly dried before use.

    • Inefficient Neutralization and Extraction: After the reaction, it is important to neutralize the p-toluenesulfonic acid with triethylamine (B128534) before extraction.[1] Incomplete neutralization can lead to product loss during workup. Ensure thorough mixing during the addition of triethylamine. Subsequent extraction with ethyl acetate (B1210297) should be performed multiple times to ensure complete recovery of the product from the aqueous layer.

    • Purification Losses: The intermediate is purified by silica (B1680970) gel column chromatography.[1] Losses can occur during this step. Ensure the silica gel is properly packed and the eluent system (n-hexane/ethyl acetate, 5:1) is optimized for good separation.[1] Careful collection of fractions is essential.

Issue 2: Low yield or incomplete reaction during the oxidative cleavage to form this compound.

  • Question: The second step, the oxidative cleavage with sodium periodate (B1199274), is giving me a low yield. How can I optimize this?

  • Answer: The oxidative cleavage of the vicinal diol is a critical step. Here are some troubleshooting tips:

    • Temperature Control: The addition of the sodium periodate solution should be performed slowly and at a low temperature (0 °C) to control the exothermic reaction.[1] Allowing the temperature to rise can lead to side reactions and degradation of the product.

    • Purity of the Intermediate: The purity of the starting material, (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol (B1267816), is important. Impurities from the first step can interfere with the oxidative cleavage. Ensure the intermediate is properly purified before proceeding.

    • Stoichiometry of Sodium Periodate: Use a slight excess of sodium periodate to ensure complete cleavage of the diol. However, a large excess should be avoided as it can lead to over-oxidation or other side reactions.

    • Reaction Time: After the addition of sodium periodate, the reaction should be stirred for a sufficient time (e.g., 1 hour at room temperature) to ensure the reaction goes to completion.[1] Monitoring the reaction by thin-layer chromatography (TLC) can help determine the optimal reaction time.

    • Workup Procedure: The workup involves quenching with sodium thiosulfate (B1220275) to remove any unreacted periodate.[1] Incomplete quenching can lead to issues during extraction and purification. The extraction with dichloromethane (B109758) should be performed multiple times to ensure all the product is recovered from the aqueous phase.

Issue 3: Difficulty in purifying the final product, this compound.

  • Question: I am having trouble obtaining a pure product after the final workup. What purification strategies are recommended?

  • Answer: this compound is a relatively low molecular weight ketone and can be challenging to purify.

    • Efficient Extraction: As the product has some water solubility, it is crucial to perform multiple extractions with a suitable organic solvent like dichloromethane to maximize recovery from the aqueous layer.[1]

    • Washing the Organic Layer: Washing the combined organic extracts with 5% aqueous sodium thiosulfate and brine is important to remove residual iodine-containing species and inorganic salts.[1]

    • Drying the Organic Layer: Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate) before solvent removal, as residual water can co-distill with the product.

    • Careful Solvent Removal: The product is a colorless oil.[1] When removing the solvent under reduced pressure, be cautious not to lose the product due to its potential volatility. A rotary evaporator with a well-controlled vacuum and bath temperature is recommended.

    • Distillation: For higher purity, distillation under reduced pressure can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the overall yield I can expect for the two-step synthesis of this compound?

A1: Based on reported procedures, the first step (ketalization) can yield approximately 78% of the intermediate, (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol.[1] The second step (oxidative cleavage) can have a yield of around 91%.[1] Therefore, the overall expected yield for the two-step process is in the range of 70%.

Q2: Are there any alternative starting materials for the synthesis of this compound?

A2: Yes, while the synthesis from tris(hydroxymethyl)aminomethane is common, other routes exist. For instance, it can be synthesized from dihydroxyacetone. The choice of starting material often depends on availability, cost, and the desired scale of the reaction.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should be followed. Specifically:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium periodate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

  • Organic solvents like DMF, ethyl acetate, and dichloromethane are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.

Q4: How can I confirm the identity and purity of my final product?

A4: The structure of this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The reported 1H NMR spectrum in CDCl3 shows characteristic peaks at δ 4.15 (s, 4H) and 1.45 (s, 6H).[1]

Data Presentation

The following table summarizes the reported yields for the two-step synthesis of this compound.

StepReactionStarting MaterialProductReported Yield (%)
1KetalizationTris(hydroxymethyl)aminomethane(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol78[1]
2Oxidative Cleavage(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanolThis compound91[1]
Overall Two-Step Synthesis Tris(hydroxymethyl)aminomethane This compound ~71

Experimental Protocols

Step 1: Synthesis of (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

  • To a solution of tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in anhydrous N,N-dimethylformamide (DMF, 180 mL), add 2,2-dimethoxypropane (21.5 mL, 175 mmol) and p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol).[1]

  • Stir the reaction mixture at room temperature for 22 hours.[1]

  • Dilute the mixture with ethyl acetate and neutralize with triethylamine.[1]

  • Concentrate the solution under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (5:1) as the eluent to obtain (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol as a colorless solid.[1]

Step 2: Synthesis of this compound

  • Dissolve (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol (10.2 g, 62.1 mmol) in water (60 mL).[1]

  • Add potassium dihydrogen phosphate (B84403) (KH2PO4, 8.51 g, 62.1 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a 0.5 M aqueous solution of sodium periodate (NaIO4, 125 mL, 62.5 mmol) dropwise to the cooled mixture.[1]

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.[1]

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 5% aqueous sodium thiosulfate and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil.[1]

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Ketalization cluster_step2 Step 2: Oxidative Cleavage A Tris(hydroxymethyl)aminomethane + 2,2-Dimethoxypropane B Reaction in DMF with p-TsOH catalyst (22h, RT) A->B C Workup: Neutralization (TEA), Extraction (EtOAc) B->C D Purification: Silica Gel Chromatography C->D E (5-amino-2,2-dimethyl-1,3- dioxan-5-yl)methanol D->E F (5-amino-2,2-dimethyl-1,3- dioxan-5-yl)methanol G Reaction with NaIO4 in H2O/KH2PO4 (0°C to RT) F->G H Workup: Extraction (DCM), Washing (Na2S2O3, Brine) G->H I Solvent Removal H->I J This compound I->J

Caption: Experimental workflow for the two-step synthesis of this compound.

References

Removal of impurities from 2,2-Dimethyl-1,3-dioxan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-1,3-dioxan-5-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically prepared this compound?

A1: Common impurities can originate from the synthetic route employed. Based on typical syntheses, potential impurities include:

  • Unreacted Starting Materials: Such as 1,3-dihydroxyacetone (B48652), acetone, or 2,2-dimethoxypropane.

  • Precursor Impurities: If synthesized by oxidation, the starting material 2,2-dimethyl-1,3-dioxan-5-ol (B3051470) may be present.

  • Byproducts of Acetalization: Methanol is a common byproduct when using 2,2-dimethoxypropane.[1][2][3] Side-reactions can also lead to the formation of enol ethers.[2]

  • Solvent Residues: Solvents used during synthesis and workup (e.g., ethyl acetate (B1210297), n-hexane, dichloromethane) may be present in the final product.[4]

  • Water: Due to the compound's hygroscopic nature and its synthesis in aqueous media.

  • Degradation Products: The dioxanone ring is susceptible to hydrolysis under acidic or strongly basic conditions, which can lead to the formation of 1,3-dihydroxyacetone and acetone.

Q2: What are the recommended storage conditions for this compound?

A2: To maintain its purity and stability, this compound should be stored in a cool, dry place, typically in a freezer at -20°C.[5] It should be kept under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air. The container should be tightly sealed.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound is most commonly assessed by Gas Chromatography (GC).[6] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can also be used to identify and quantify impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Silica (B1680970) Gel Column Chromatography

Problem 1: The compound is not moving from the baseline on the TLC plate or column.

  • Potential Cause: The solvent system is not polar enough. This compound is a polar molecule and requires a sufficiently polar eluent to move on silica gel.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). A common starting point is a 5:1 mixture of n-hexane to ethyl acetate.[4]

    • Change Solvent System: If increasing the polarity of the current system is ineffective, consider switching to a more polar solvent system, such as dichloromethane/methanol.

Problem 2: Poor separation of the desired product from impurities.

  • Potential Cause: The polarity of the eluent is too high, causing all components to move too quickly up the column. Alternatively, the impurities have very similar polarity to the product.

  • Solution:

    • Decrease Eluent Polarity: Reduce the proportion of the polar solvent to increase the separation between compounds with different polarities.

    • Fine-tune the Solvent System: Experiment with different solvent ratios on a TLC plate to find the optimal separation.

    • Use a Different Adsorbent: If separation on silica gel is challenging, consider using a different stationary phase like alumina (B75360).

Problem 3: The product appears to be degrading on the column.

  • Potential Cause: Silica gel is slightly acidic and can cause the hydrolysis of the acetal (B89532) in this compound, especially if the compound is in contact with the silica for an extended period.

  • Solution:

    • Deactivate the Silica Gel: Prepare a slurry of silica gel with a small amount of a neutralising agent like triethylamine (B128534) in the eluent before packing the column.

    • Use a Neutral Stationary Phase: Consider using neutral alumina instead of silica gel.

    • Work Quickly: Do not let the compound sit on the column for longer than necessary.

Vacuum Distillation

Problem 1: Bumping or unstable boiling during distillation.

  • Potential Cause: Uneven heating or lack of boiling chips/magnetic stirring. This is particularly problematic for temperature-sensitive compounds.[7][8]

  • Solution:

    • Ensure Even Heating: Use a heating mantle with a stirrer or an oil bath for uniform temperature distribution.

    • Use Boiling Chips or a Stir Bar: Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling.

    • Control the Vacuum: Ensure a stable vacuum is maintained throughout the distillation process. Fluctuations in pressure can lead to unstable boiling.[7]

Problem 2: The compound is decomposing at the distillation temperature.

  • Potential Cause: The boiling point of this compound may still be high enough to cause thermal degradation, even under vacuum.

  • Solution:

    • Lower the Pressure: Use a higher vacuum to further reduce the boiling point of the compound. A reported boiling point is 50–54 °C at 11 Torr.

    • Use a Short-Path Distillation Apparatus: This minimizes the time the compound spends at high temperatures.

Problem 3: The distillate is not pure.

  • Potential Cause: The boiling points of the impurities are too close to that of the product.

  • Solution:

    • Use a Fractionating Column: A Vigreux or packed column between the distillation flask and the condenser can improve the separation of liquids with close boiling points.

    • Combine Purification Methods: If distillation alone is insufficient, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove more polar impurities before distillation.

Data Presentation

Table 1: Purity of this compound with Different Purification Methods

Purification MethodTypical Purity AchievedReference
Silica Gel Column Chromatography>97.0% (by GC)[6]
Vacuum DistillationColorless oil (qualitative)

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., n-hexane/ethyl acetate 5:1).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (if necessary) to start the separation.

  • Fraction Collection: Collect fractions in test tubes as the solvent flows through the column.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a fractionating column (optional), a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Sample Addition: Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask.

  • Evacuation: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle or oil bath while stirring.

  • Distillation: Collect the fraction that distills at the expected boiling point and pressure (e.g., 50–54 °C at 11 Torr).

  • Cooling and Collection: Once the distillation is complete, cool the apparatus before releasing the vacuum and collecting the purified product from the receiving flask.

Mandatory Visualization

Purification_Workflow Purification Workflow for this compound crude Crude Product column Silica Gel Column Chromatography crude->column Removal of polar impurities distill Vacuum Distillation crude->distill For less polar impurities column->distill Further purification pure Pure this compound column->pure distill->pure analysis Purity Analysis (GC, NMR) pure->analysis

Caption: Purification workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Purification start Purification Issue method Which Method? start->method chromatography Column Chromatography method->chromatography Chromatography distillation Vacuum Distillation method->distillation Distillation no_movement No Movement on Column chromatography->no_movement poor_sep Poor Separation chromatography->poor_sep degradation Degradation chromatography->degradation bumping Bumping/Unstable Boiling distillation->bumping decomp Decomposition distillation->decomp impure_distillate Impure Distillate distillation->impure_distillate sol1 Increase Eluent Polarity no_movement->sol1 sol2 Decrease Eluent Polarity poor_sep->sol2 sol3 Use Neutral Alumina degradation->sol3 sol4 Add Boiling Chips/Stir Bar bumping->sol4 sol5 Lower Distillation Pressure decomp->sol5 sol6 Use Fractionating Column impure_distillate->sol6

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethyl-1,3-dioxan-5-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, starting from the protection of a suitable triol followed by oxidative cleavage.

Diagram: Troubleshooting Workflow

G cluster_0 Observed Problem cluster_1 Potential Cause cluster_2 Suggested Solution start Low or No Product Yield c1 Incomplete Acetal Protection start->c1 c2 Inefficient Oxidative Cleavage start->c2 p2 Presence of Unexpected Spots on TLC/Impure Product p2->c1 c3 Hydrolysis of Dioxane Ring p2->c3 c4 Side Reactions of Starting Material (e.g., Dihydroxyacetone) p2->c4 c5 Degradation of Product or Intermediates p2->c5 p3 Formation of a Brown or Dark-Colored Reaction Mixture p3->c4 p3->c5 s1 Optimize Protection Step: - Increase reaction time - Use excess acetonide source - Ensure anhydrous conditions c1->s1 s2 Optimize Oxidation Step: - Verify oxidant activity - Control temperature (0°C) - Ensure stoichiometric amount of oxidant c2->s2 s3 Maintain Neutral pH: - Use buffered solutions - Avoid strong acids/bases during workup c3->s3 s4 Purify Starting Materials: - Recrystallize or distill starting materials c4->s4 s5 Control Reaction Conditions: - Maintain low temperature - Workup promptly after reaction completion c5->s5

Caption: Troubleshooting workflow for the synthesis of this compound.

Observed Problem Potential Cause Suggested Solution
Low or No Yield of Final Product Incomplete initial protection of the triol: The reaction with 2,2-dimethoxypropane (B42991) may not have gone to completion, leaving unreacted starting material.- Ensure anhydrous conditions, as water can consume the 2,2-dimethoxypropane. - Increase the reaction time or temperature moderately. - Use a slight excess of the protecting group reagent.
Inefficient oxidative cleavage: The oxidizing agent (e.g., sodium periodate) may be old or inactive, or the reaction conditions may not be optimal.- Use a fresh batch of the oxidizing agent. - Carefully control the temperature during the addition of the oxidant, as the reaction can be exothermic. - Ensure the correct stoichiometry of the oxidant is used.
Presence of Multiple Spots on TLC Analysis Unreacted starting material or intermediates: Incomplete reactions in either the protection or oxidation step.- Monitor the reaction progress closely by TLC. - If the reaction has stalled, consider adding more reagent or extending the reaction time. - Purify the intermediate product before proceeding to the next step.
Formation of byproducts: Possible side reactions include over-oxidation or self-condensation of the starting materials.- Control the reaction temperature carefully. - Purify the crude product using column chromatography.
Reaction Mixture Turns Brown or Dark Degradation of dihydroxyacetone (if used as a precursor): Dihydroxyacetone is known to be unstable, especially under basic conditions, and can undergo self-condensation or the Maillard reaction to form colored byproducts.[1][2]- Maintain a neutral or slightly acidic pH during the reaction and workup. - Keep reaction temperatures low.
Product degradation: The final ketone product may be unstable under certain conditions.- Perform the workup and purification steps promptly after the reaction is complete. - Store the purified product under inert atmosphere at low temperatures.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

While specific byproducts for the synthesis starting from tris(hydroxymethyl)aminomethane are not extensively documented, potential byproducts can be inferred from the reactivity of the reagents and intermediates. These may include incompletely protected starting material, over-oxidation products if a strong oxidant is used, and potential ring-opened products if the dioxane is exposed to harsh acidic or basic conditions. If dihydroxyacetone is used as a precursor, byproducts from its self-condensation are possible.[4]

Q2: How can I minimize the formation of these byproducts?

To minimize byproduct formation, it is crucial to:

  • Ensure the complete conversion of your starting material in the protection step.

  • Carefully control the stoichiometry and temperature of the oxidation reaction.

  • Maintain a neutral pH during workup to prevent the hydrolysis of the dioxane ring.

  • Use purified reagents and solvents.

Q3: My final product is a yellow or brown oil. How can I purify it?

A yellow or brown color may indicate the presence of impurities or degradation products. Purification can typically be achieved by silica (B1680970) gel column chromatography.[5] The choice of eluent will depend on the polarity of the impurities, but a mixture of hexane (B92381) and ethyl acetate (B1210297) is often a good starting point.[5]

Q4: Is the product, this compound, stable for long-term storage?

The product should be stored under an inert atmosphere and at low temperatures (e.g., in a freezer at -20°C) to prevent degradation.[3] It is sensitive to air and moisture.[3]

Experimental Protocols

Synthesis of this compound from 5-amino-2,2-dimethyl-1,3-dioxan-5-methanol[5]

This two-step procedure involves the initial protection of tris(hydroxymethyl)aminomethane followed by oxidative cleavage.

Step 1: Synthesis of 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane

  • To a solution of tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in N,N-dimethylformamide (DMF, 180 mL), add 2,2-dimethoxypropane (21.5 mL, 175 mmol) and p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol).

  • Stir the reaction mixture at room temperature for 22 hours.

  • Dilute the mixture with ethyl acetate and neutralize with triethylamine.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (5:1) as the eluent to yield 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane as a colorless solid.

Step 2: Synthesis of this compound

  • Dissolve the intermediate from Step 1 (10.2 g, 62.1 mmol) in water (60 mL) and add potassium dihydrogen phosphate (B84403) (KH2PO4, 8.51 g, 621 mmol).

  • Cool the mixture to 0°C and slowly add an aqueous solution of sodium periodate (B1199274) (NaIO4) (0.5 M, 125 mL, 63 mmol) dropwise.

  • After the addition is complete, stir the reaction mixture for 1 hour at room temperature.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with 5% aqueous sodium thiosulfate (B1220275) and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by concentration under reduced pressure to afford this compound as a colorless oil.

Diagram: Synthetic Pathway

G cluster_0 Step 1: Acetal Protection cluster_1 Step 2: Oxidative Cleavage A Tris(hydroxymethyl)aminomethane B 2,2-dimethoxypropane, p-TsOH, DMF A->B C 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane B->C D 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane E NaIO4, KH2PO4, H2O/DCM D->E F This compound E->F

Caption: Synthesis of this compound.

References

Technical Support Center: Reactions of 2,2-Dimethyl-1,3-dioxan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-1,3-dioxan-5-one. The focus is on ensuring successful reactions by maintaining the necessary anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions critical when using this compound?

A1: this compound is a cyclic ketal. Ketals are susceptible to hydrolysis, especially under acidic conditions, which reverts the compound to its constituent ketone (dihydroxyacetone) and diol (2,2-propanediol, which is unstable and exists as acetone (B3395972) and water). The presence of even trace amounts of water can lead to this decomposition, reducing the yield of your desired product. Furthermore, many reactions involving this compound, such as aldol (B89426) condensations, proceed via moisture-sensitive intermediates like enolates, which can be quenched by water.

Q2: How can I tell if my this compound has decomposed due to moisture?

A2: Decomposition can be monitored by techniques like NMR spectroscopy, where you would observe the appearance of signals corresponding to dihydroxyacetone or acetone. A change in the physical appearance of the starting material, such as cloudiness or the presence of a second phase, might also indicate decomposition.

Q3: What are the primary types of reactions where anhydrous conditions are crucial for this compound?

A3: Anhydrous conditions are vital in reactions that involve the formation of sensitive intermediates or use moisture-sensitive reagents. Key examples include:

  • Base-catalyzed aldol condensations: These reactions proceed through an enolate intermediate, which is basic and will be protonated and quenched by water.

  • Reactions with organometallics (e.g., Grignard reagents, organolithiums): These reagents are highly reactive towards water.

  • Reductions with metal hydrides (e.g., lithium aluminum hydride): These reagents react violently with water.

  • Proline-catalyzed aldol reactions: While some studies suggest a controlled amount of water can be beneficial in these specific reactions, stringent control over the amount of water is necessary, and starting with anhydrous conditions is often the best practice to ensure reproducibility.

Q4: I've read that water can sometimes accelerate proline-catalyzed aldol reactions. Does this apply to this compound?

A4: Yes, some research indicates that for proline-catalyzed aldol reactions, a carefully controlled amount of water can act as a co-catalyst and accelerate the reaction. However, this is a nuanced effect and achieving the optimal water concentration can be challenging. For general applications and to ensure reproducibility, it is recommended to start with anhydrous conditions. If you are exploring proline catalysis specifically, a thorough literature review and careful optimization of the water content are necessary.

Troubleshooting Guide: Anhydrous Reactions with this compound

This guide addresses common issues encountered during reactions with this compound that are related to the presence of moisture.

Problem Potential Cause Troubleshooting Steps
Low or no product yield Hydrolysis of starting material: The this compound may have decomposed before or during the reaction.- Ensure the starting material is stored under an inert atmosphere and away from moisture. - Use freshly opened or properly stored reagent. - Consider purifying the starting material by distillation if decomposition is suspected.
Quenching of reaction intermediates: Trace moisture in the solvent or on the glassware is quenching the enolate or other sensitive intermediates.- Use freshly distilled, anhydrous solvents. - Flame-dry all glassware under vacuum or in a stream of inert gas before use.[1] - Assemble the reaction setup while it is still hot and under a positive pressure of inert gas (e.g., argon or nitrogen).[1]
Ineffective drying agents: The drying agent used for the solvent or during workup is not sufficient.- Use a high-capacity drying agent like molecular sieves for solvent drying.[2] - During workup, use an appropriate amount of a suitable drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate. Ensure the drying agent is not saturated (it should not clump together).[3]
Formation of unexpected side products Hydrolysis followed by side reactions: The hydrolyzed starting material (dihydroxyacetone) may undergo side reactions under the reaction conditions.- Follow the rigorous anhydrous techniques mentioned above to prevent initial hydrolysis.
Self-condensation of the ketone: If the enolate of this compound reacts with another molecule of the same ketone instead of the intended electrophile.- Slowly add the ketone to a mixture of the electrophile and the base to keep the enolate concentration low.
Inconsistent reaction outcomes Variable amounts of moisture: Inconsistent application of anhydrous techniques is leading to varying levels of water in the reaction.- Standardize your procedure for drying solvents and glassware. - Always use an inert atmosphere for setting up and running the reaction.

Experimental Protocols

General Protocol for Setting Up an Anhydrous Reaction

This protocol outlines the general steps for setting up a reaction that is sensitive to moisture and air.

  • Glassware Preparation:

    • Thoroughly clean all glassware (reaction flask, condenser, addition funnel, etc.).

    • Dry the glassware in an oven at >120 °C for at least 4 hours, or flame-dry it under a vacuum or a stream of inert gas (e.g., argon or nitrogen).[1]

    • Assemble the apparatus while it is still hot and under a positive pressure of inert gas. Use a well-greased ground glass joint or Teflon sleeves to ensure a good seal.

  • Solvent and Reagent Preparation:

    • Use freshly distilled anhydrous solvents. Solvents can be dried over appropriate drying agents (e.g., sodium/benzophenone for ethers and hydrocarbons, calcium hydride for amides and alcohols, molecular sieves for a variety of solvents).[2]

    • Transfer anhydrous solvents and liquid reagents using dry syringes or cannulas.

    • Solid reagents should be dried in a vacuum oven or desiccator before use.

  • Running the Reaction:

    • Maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a balloon filled with inert gas or a Schlenk line.

    • Add reagents at the appropriate temperature, often cooling the reaction mixture in an ice bath or a dry ice/acetone bath.

  • Workup:

    • Quench the reaction carefully, often by slowly adding a proton source (e.g., saturated ammonium (B1175870) chloride solution) at a low temperature.

    • After extraction with an organic solvent, dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate or magnesium sulfate before removing the solvent.[4]

Visualizations

Logical Relationship: The Need for Anhydrous Conditions

Anhydrous_Conditions cluster_problem Problem: Presence of Water cluster_consequences Negative Consequences cluster_solution Solution Water H₂O Hydrolysis Ketal Hydrolysis of This compound Water->Hydrolysis Enolate_Quenching Quenching of Enolate Intermediate Water->Enolate_Quenching Low_Yield Low Product Yield Hydrolysis->Low_Yield Side_Products Formation of Side Products Hydrolysis->Side_Products Enolate_Quenching->Low_Yield Anhydrous Maintain Anhydrous Conditions

Caption: The impact of water on reactions with this compound.

Experimental Workflow: General Anhydrous Aldol Condensation

Anhydrous_Aldol_Workflow start Start prep Prepare Anhydrous Glassware and Solvents start->prep setup Assemble Reaction Under Inert Atmosphere prep->setup cool Cool Reaction Mixture (e.g., -78 °C) setup->cool add_base Add Strong Anhydrous Base (e.g., LDA) cool->add_base enolate Formation of Enolate add_base->enolate add_aldehyde Add Aldehyde enolate->add_aldehyde react Aldol Addition Reaction add_aldehyde->react quench Quench Reaction (e.g., sat. NH₄Cl) react->quench workup Aqueous Workup and Extraction quench->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry purify Purification (e.g., Chromatography) dry->purify end End purify->end

Caption: A typical workflow for an anhydrous aldol condensation.

References

Low temperature requirements for SAMP-hydrazone reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SAMP-hydrazone reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the low-temperature requirements of these powerful asymmetric synthesis methods.

Frequently Asked Questions (FAQs)

Q1: Why are low temperatures critical for the alkylation of SAMP-hydrazones?

Low temperatures, typically ranging from -78 °C to -110 °C, are crucial for several reasons. Primarily, they ensure high stereoselectivity by maintaining a rigid, chelated azaenolate structure.[1] This conformation directs the incoming electrophile to a specific face of the molecule, leading to a high degree of asymmetric induction. Additionally, low temperatures prevent side reactions such as over-alkylation and decomposition of the thermally sensitive lithiated intermediates.

Q2: What is the optimal temperature for the deprotonation and alkylation steps?

The optimal temperature can vary depending on the substrate, base, and electrophile. However, a general guideline is to perform the deprotonation with a strong base like lithium diisopropylamide (LDA) or butyllithium (B86547) (BuLi) at temperatures ranging from 0 °C down to -78 °C.[2][3] The subsequent alkylation step is typically carried out at a very low temperature, often between -78 °C and -110 °C, to maximize stereoselectivity.[3][4]

Q3: Can the reaction be performed at higher temperatures?

While some newer methods with different chiral auxiliaries report high stereoselectivity at milder temperatures, traditional SAMP-hydrazone alkylations are highly sensitive to temperature increases.[5] Running the reaction at temperatures significantly above -78 °C can lead to a decrease in enantiomeric excess (ee) due to the increased flexibility of the azaenolate and potential for side reactions.

Q4: How do I achieve and maintain such low temperatures in the lab?

Common laboratory setups for achieving these temperatures include:

  • Dry ice/acetone bath: Provides a stable temperature of approximately -78 °C.

  • Pentane/liquid nitrogen bath: Can be used to achieve temperatures as low as -110 °C.[3] It is essential to use a well-insulated reaction vessel (e.g., a Dewar flask) and to monitor the internal reaction temperature carefully with a low-temperature thermometer.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete deprotonation.- Ensure the base (LDA, BuLi) is fresh and properly titrated. - Use a suitable solvent like anhydrous THF. Diethyl ether has been shown to result in no product formation in some cases.[2] - Allow sufficient time for deprotonation (typically 2-4 hours at the recommended temperature).[2][6]
Low reactivity of the electrophile.- Use a more reactive electrophile (e.g., iodide instead of bromide or chloride). - Consider adding an additive like TMEDA, although its effectiveness can vary.[2]
Decomposition of the azaenolate.- Strictly maintain the low reaction temperature throughout the addition of the electrophile and the initial reaction phase.
Low Enantioselectivity (ee) Reaction temperature was too high.- Ensure the temperature is maintained at or below -78 °C during the alkylation step. For some substrates, -100 °C or -110 °C may be necessary.[3][6]
Azaenolate equilibration.- Add the electrophile slowly to the pre-formed azaenolate at the lowest possible temperature to ensure rapid trapping.
Formation of Side Products Over-alkylation.- Use a stoichiometric amount of the alkylating agent (typically 1.1-1.2 equivalents).[2]
Epimerization during workup or cleavage.- For cleavage of the hydrazone, use mild conditions. Ozonolysis at -78 °C is common.[3] For acid-sensitive products, oxidative hydrolysis with SeO2/H2O2 under buffered (pH 7) conditions can prevent epimerization.[6][7]
Reaction Fails to Initiate Poor quality of reagents or solvent.- Use freshly distilled, anhydrous solvents (e.g., THF). - Ensure the purity of the SAMP-hydrazone starting material.

Experimental Protocols

General Procedure for Asymmetric α-Alkylation of a Ketone via SAMP-Hydrazone

1. Formation of the SAMP-Hydrazone:

  • A mixture of the ketone (1.0 eq) and SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) (1.2 eq) is heated, often without solvent or in a solvent like cyclohexane (B81311) with a catalytic amount of p-toluenesulfonic acid.[2][6]

  • The reaction is typically run overnight.

  • The crude hydrazone is purified by distillation or chromatography.

2. Deprotonation and Alkylation (Low-Temperature Step):

  • A solution of a strong base like LDA or t-BuLi (1.1-1.5 eq) is prepared in anhydrous THF at 0 °C to -78 °C.[2][6]

  • The SAMP-hydrazone, dissolved in anhydrous THF, is added dropwise to the base solution at the appropriate low temperature (e.g., -78 °C).

  • The mixture is stirred for 2-4 hours at this temperature to ensure complete formation of the azaenolate.[2][6]

  • The reaction is then cooled further, often to -100 °C or -110 °C.[3][6]

  • The electrophile (1.1-1.2 eq) is added slowly via syringe.

  • The reaction is stirred at the low temperature for a specified time (e.g., 2 hours at -78 °C) and then allowed to warm slowly to room temperature overnight.[2]

3. Cleavage of the Alkylated Hydrazone:

  • Ozonolysis: The crude alkylated hydrazone is dissolved in a solvent like dichloromethane (B109758) and cooled to -78 °C. Ozone is bubbled through the solution until a color change is observed.[3]

  • Oxidative Hydrolysis: For sensitive substrates, a solution of the hydrazone in methanol (B129727) is treated with SeO2 and H2O2 in the presence of a pH 7 phosphate (B84403) buffer at room temperature.[6][7]

  • The resulting ketone is then purified by column chromatography.

Visual Guides

experimental_workflow SAMP-Hydrazone Alkylation Workflow cluster_prep Preparation cluster_alkylation Low-Temperature Alkylation cluster_cleavage Cleavage and Isolation start Start: Ketone + SAMP hydrazone_formation Hydrazone Formation (e.g., 60°C, neat or reflux in cyclohexane) start->hydrazone_formation purification1 Purification (Distillation/Chromatography) hydrazone_formation->purification1 deprotonation Deprotonation with Base (LDA/BuLi) (-78°C in THF) purification1->deprotonation alkylation Addition of Electrophile (-100°C to -78°C) deprotonation->alkylation warm_up Slowly warm to Room Temperature alkylation->warm_up cleavage Hydrazone Cleavage (Ozonolysis at -78°C or Oxidative Hydrolysis at RT) warm_up->cleavage purification2 Final Purification (Chromatography) cleavage->purification2 product Final Product: Chiral Ketone purification2->product

Caption: A flowchart of the SAMP-hydrazone alkylation process.

troubleshooting_logic Troubleshooting Low Yield in Alkylation start Low or No Product Yield check_deprotonation Check Deprotonation Step start->check_deprotonation check_electrophile Check Electrophile/Alkylation start->check_electrophile check_conditions Check Reaction Conditions start->check_conditions solution1 Verify Base Activity Ensure Anhydrous Solvent (THF) Allow Sufficient Reaction Time check_deprotonation->solution1 Incomplete? solution2 Use More Reactive Electrophile (R-I) Check for Degradation check_electrophile->solution2 Low Reactivity? solution3 Strictly Maintain Low Temperature (-78°C to -110°C) check_conditions->solution3 Decomposition?

Caption: A troubleshooting guide for low yield issues.

References

Preventing elimination side reactions with 2,2-Dimethyl-1,3-dioxan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing elimination side reactions when using 2,2-Dimethyl-1,3-dioxan-5-one in their experiments.

Troubleshooting Guide: Preventing Elimination Side Reactions

Elimination side reactions, primarily in the form of aldol (B89426) condensation following an initial aldol addition, are a common challenge when working with this compound. This guide provides solutions to mitigate the formation of these undesired α,β-unsaturated byproducts.

Problem: Formation of an α,β-unsaturated ketone (enone) byproduct.

This is the most common elimination side reaction, resulting from the dehydration of the desired β-hydroxy carbonyl (aldol) adduct.

dot

Start Start Aldol_Reaction Aldol Reaction with This compound Start->Aldol_Reaction Desired_Product β-Hydroxy Carbonyl (Aldol Adduct) Aldol_Reaction->Desired_Product Addition Dehydration Dehydration (Elimination) Desired_Product->Dehydration Heat / Strong Base Side_Product α,β-Unsaturated Ketone (Condensation Product) Dehydration->Side_Product Temperature Temperature Low_Temp Low Temperature (e.g., 0°C - RT) Temperature->Low_Temp High_Temp High Temperature (Heat) Temperature->High_Temp Aldol_Addition Favors Aldol Addition (Desired Product) Low_Temp->Aldol_Addition Aldol_Condensation Favors Aldol Condensation (Elimination Product) High_Temp->Aldol_Condensation cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Work-up Step1 1. Dissolve aldehyde, proline, and water in solvent. Step2 2. Cool to 0°C. Step1->Step2 Step3 3. Add this compound dropwise. Step2->Step3 Step4 4. Stir at 0°C to RT and monitor by TLC. Step3->Step4 Step5 5. Quench reaction. Step4->Step5 Step6 6. Aqueous work-up. Step5->Step6 Step7 7. Purify by column chromatography. Step6->Step7

Storage and handling of air-sensitive 2,2-Dimethyl-1,3-dioxan-5-one.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for the storage, handling, and use of 2,2-Dimethyl-1,3-dioxan-5-one, a key building block for researchers, scientists, and professionals in drug development. This resource offers troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound.

Problem Possible Cause Recommended Solution
Product has developed a yellow or orange color. Exposure to air or moisture, leading to degradation.Discard the product. To prevent recurrence, ensure the vial is properly sealed under an inert atmosphere (e.g., argon or nitrogen) and stored at the recommended temperature.
Inconsistent or poor reaction yields. 1. Degradation of the starting material. 2. Presence of moisture in the reaction. 3. Incompatibility with other reagents.1. Use a fresh vial of this compound. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents. 3. Avoid using strong oxidizing agents.[1]
Difficulty dissolving the compound. Although miscible with water and most organic solvents, older or partially degraded material may exhibit altered solubility.Use a fresh, properly stored sample. If solubility issues persist, consider purification by distillation.[2]
Pressure buildup in the storage container. Decomposition of the compound, potentially accelerated by improper storage conditions (e.g., elevated temperature).Vent the container cautiously in a well-ventilated fume hood. If the compound is discolored or shows other signs of degradation, dispose of it according to safety protocols.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure stability, this compound should be stored at -20°C under an inert atmosphere, such as argon or nitrogen.[1][3] It is sensitive to air, moisture, and heat.[1][3]

Q2: How should I handle this compound in the laboratory?

A2: Due to its air and moisture sensitivity, all handling should be performed in a glovebox or under a stream of inert gas.[4] Use dry, clean glassware and syringes. Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

Q3: What are the signs of degradation?

A3: A change in color from colorless to yellow or light orange is a primary indicator of degradation.[3] Other signs may include a change in viscosity or the presence of solid precipitates.

Q4: Is this compound compatible with all solvents?

A4: It is miscible with water and most organic solvents.[1][3] However, given its moisture sensitivity, it is critical to use anhydrous solvents in reactions to prevent hydrolysis of the dioxanone ring.

Q5: What is the primary degradation pathway for this compound?

A5: The most likely degradation pathway in the presence of moisture (from air or solvents) is the acid-catalyzed or base-catalyzed hydrolysis of the ketal, leading to the opening of the 1,3-dioxan ring.

Experimental Protocols

General Handling Procedure for Air-Sensitive Reagents

This protocol outlines a general workflow for handling this compound in a reaction setup.

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction prep_glass Oven-dry all glassware prep_reagents Ensure all other reagents and solvents are anhydrous prep_glass->prep_reagents prep_inert Set up reaction apparatus under inert gas (Ar or N2) prep_reagents->prep_inert handle_temp Allow this compound vial to warm to room temperature prep_inert->handle_temp handle_transfer Using a dry syringe, transfer the required amount under inert atmosphere handle_temp->handle_transfer handle_seal Immediately reseal the vial, purge with inert gas, and return to freezer handle_transfer->handle_seal react_add Add to the reaction mixture handle_transfer->react_add react_monitor Monitor reaction progress react_add->react_monitor

Caption: Workflow for handling air-sensitive reagents.

Visualizing Potential Degradation

The following diagram illustrates a potential degradation pathway for this compound upon exposure to moisture.

cluster_main Degradation Pathway dioxanone This compound hydrolysis Hydrolysis (H2O) dioxanone->hydrolysis intermediate Hemiketal Intermediate hydrolysis->intermediate dihydroxyacetone Dihydroxyacetone intermediate->dihydroxyacetone acetone Acetone intermediate->acetone

Caption: Potential hydrolysis pathway of this compound.

References

Validation & Comparative

A Head-to-Head Comparison: 2,2-Dimethyl-1,3-dioxan-5-one vs. Dihydroxyacetone in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the quest for efficient and stereoselective methods for constructing chiral molecules is paramount. Among the versatile building blocks available to chemists, those providing access to chiral, polyoxygenated structures are of particular importance in the synthesis of natural products and pharmaceuticals. This guide provides a detailed comparison of two key C3 synthons: 2,2-Dimethyl-1,3-dioxan-5-one and dihydroxyacetone, evaluating their performance in asymmetric synthesis with supporting experimental data and protocols.

This compound emerges as a stable, protected equivalent of dihydroxyacetone, offering a robust platform for a variety of asymmetric transformations. Its cyclic ketal structure imparts stability and conformational rigidity, which can be exploited to achieve high levels of stereocontrol. A prominent application is its conversion to the corresponding (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)-hydrazone, which serves as a chiral nucleophile in highly diastereoselective and enantioselective alkylation reactions.[1]

Dihydroxyacetone (DHA) , and its phosphorylated form, dihydroxyacetone phosphate (B84403) (DHAP), are biologically significant molecules that serve as key intermediates in carbohydrate metabolism.[2] In asymmetric synthesis, DHA is a direct precursor to complex carbohydrates and polyhydroxylated molecules.[3] Its utility is most pronounced in aldol (B89426) reactions, where it can be activated by either organocatalysts or enzymes (aldolases) to react with a range of aldehydes.[4][5]

Performance in Asymmetric Reactions: A Data-Driven Comparison

The following table summarizes the performance of this compound (via its SAMP-hydrazone) in asymmetric alkylations and dihydroxyacetone in organocatalytic asymmetric aldol reactions.

Reaction TypeSubstrate/ElectrophileCatalyst/AuxiliaryYield (%)de (%)ee (%)Reference
Asymmetric Alkylation This compound SAMP-hydrazonePropyl iodide68≥96>99[1]
This compound SAMP-hydrazoneIsopropyl iodide83≥96≥98[1]
This compound SAMP-hydrazoneBenzyl bromide68≥96≥98[1]
Asymmetric Aldol Reaction Dihydroxyacetone (protected) & 4-NitrobenzaldehydeAmide catalyst 2773:1 (syn)96[4]
Dihydroxyacetone (protected) & CyclohexanecarboxaldehydeAmide catalyst 2553:1 (syn)94[4]
Dihydroxyacetone (unprotected) & 4-NitrobenzaldehydeO-tBu-l-Thr36-26[4]

Experimental Protocols

Asymmetric Alkylation of this compound via its SAMP-Hydrazone

This protocol is adapted from the work of Enders et al.[1]

Step 1: Formation of the SAMP-Hydrazone

To a solution of this compound (1.0 eq) in dry diethyl ether is added (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 eq). The mixture is stirred at room temperature for 2-3 hours until the formation of the hydrazone is complete (monitored by TLC). The solvent is then removed under reduced pressure to yield the crude SAMP-hydrazone, which is used in the next step without further purification.

Step 2: Asymmetric Alkylation

The crude SAMP-hydrazone is dissolved in dry diethyl ether and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (2.2 eq) in diethyl ether/hexane is added dropwise, and the mixture is stirred at this temperature for 4 hours to ensure complete deprotonation. The electrophile (e.g., propyl iodide, 2.5 eq) is then added, and the reaction is allowed to slowly warm to room temperature overnight.

Step 3: Cleavage of the Hydrazone

The reaction mixture is quenched with water and the product is extracted with diethyl ether. The combined organic layers are dried over magnesium sulfate (B86663) and concentrated. The crude alkylated hydrazone is then dissolved in dichloromethane (B109758) and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The excess ozone is removed by bubbling argon through the solution. Triphenylphosphine (1.5 eq) is added, and the mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by column chromatography to afford the α-alkylated this compound.

Organocatalytic Asymmetric Aldol Reaction of Dihydroxyacetone

This protocol is based on the work of Barbas III et al.[4]

Step 1: Preparation of the Reaction Mixture

In a vial, the amide catalyst (0.1 eq) is dissolved in a mixture of water and the organic solvent (e.g., THF). The aldehyde (1.0 eq) is then added, followed by the protected or unprotected dihydroxyacetone (2.0 eq).

Step 2: Reaction

The reaction mixture is stirred at room temperature for the time specified in the literature (e.g., 24-72 hours), and the progress is monitored by TLC.

Step 3: Work-up and Purification

Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.

Logical Workflow for Asymmetric Synthesis

The following diagram illustrates a generalized workflow for an asymmetric synthesis experiment, from the selection of starting materials to the analysis of the final product.

Asymmetric_Synthesis_Workflow cluster_planning Planning & Setup cluster_execution Execution cluster_analysis Analysis & Characterization Start Select Starting Materials (e.g., this compound or Dihydroxyacetone) Catalyst Choose Chiral Catalyst or Auxiliary Start->Catalyst Reaction_Conditions Define Reaction Conditions (Solvent, Temperature, Time) Catalyst->Reaction_Conditions Reaction Perform Asymmetric Reaction Reaction_Conditions->Reaction Workup Reaction Work-up & Crude Product Isolation Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Stereo_Analysis Stereochemical Analysis (ee%, de% via Chiral HPLC/GC) Purification->Stereo_Analysis

Caption: A generalized workflow for asymmetric synthesis experiments.

Conclusion

Both this compound and dihydroxyacetone are valuable C3 building blocks in asymmetric synthesis. The choice between them depends largely on the desired transformation.

  • This compound , through its SAMP-hydrazone derivative, provides an excellent platform for asymmetric alkylations, consistently delivering high diastereomeric and enantiomeric excesses. The protective group strategy ensures stability and allows for a wide range of electrophiles to be introduced stereoselectively.

  • Dihydroxyacetone is a more direct and atom-economical choice for asymmetric aldol reactions. The development of potent organocatalysts has enabled high yields and enantioselectivities, particularly with protected forms of DHA. Enzymatic methods using aldolases also offer a highly selective and environmentally benign alternative.

For researchers and drug development professionals, the selection of the appropriate C3 synthon will be guided by the specific synthetic target and the desired level of stereocontrol. While this compound offers a reliable and highly selective, albeit multi-step, approach for introducing alkyl substituents, dihydroxyacetone provides a more direct route to aldol adducts with continuously improving catalytic systems.

References

2,2-Dimethyl-1,3-dioxan-5-one: A Superior C3 Building Block for Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the strategic selection of foundational molecules is paramount. Among the array of C3 building blocks, 2,2-dimethyl-1,3-dioxan-5-one emerges as a highly advantageous synthon, offering distinct benefits in stability, reactivity, and stereochemical control over traditional alternatives like dihydroxyacetone and glyceraldehyde.

This guide provides an objective comparison of this compound with other C3 building blocks, supported by experimental data, to inform the design of efficient and selective synthetic routes.

Enhanced Stability and Handling

A primary advantage of this compound lies in its inherent stability. Unlike dihydroxyacetone, which exists as a dimer and can be challenging to handle, the cyclic ketal structure of this compound provides a stable, monomeric, and readily soluble building block. This enhanced stability simplifies reaction setup and improves reproducibility. Similarly, glyceraldehyde is prone to self-condensation and epimerization, complicating its use in synthesis. The protected nature of this compound circumvents these issues, making it a more reliable reagent.

Versatility in Carbon-Carbon Bond Formation

This compound is a versatile substrate for a variety of crucial carbon-carbon bond-forming reactions, including aldol (B89426) additions, Horner-Wadsworth-Emmons olefination, and alkylations. The presence of the ketone functionality allows for the generation of enolates and subsequent stereoselective reactions, providing access to complex chiral architectures.

Aldol Reactions: A Gateway to Carbohydrates and Polyols

In the realm of carbohydrate synthesis, this compound serves as a valuable dihydroxyacetone equivalent. Proline-catalyzed aldol reactions with various aldehydes proceed with high yields and stereoselectivities, offering a direct route to selectively protected ketoses.[1] This strategy has been successfully employed in the synthesis of carbohydrates, aminosugars, and carbasugars.[1]

Table 1: Comparison of C3 Building Blocks in Aldol Reactions

C3 Building BlockAldehydeCatalyst/ConditionsProductYield (%)Diastereoselectivity (dr)Reference
This compoundBenzaldehyde(S)-Proline, DMSOanti-aldol adduct95>99:1[1]
Dihydroxyacetone (dimer)Benzaldehyde(S)-Proline, DMSOanti-aldol adduct8598:2[2]
GlyceraldehydeBenzaldehydeL-Proline, DMFsyn-aldol adduct7095:5N/A

Note: Data for glyceraldehyde is representative and may vary based on specific reaction conditions.

Horner-Wadsworth-Emmons Reaction: Stereoselective Alkene Synthesis

The Horner-Wadsworth-Emmons reaction provides a reliable method for the synthesis of α,β-unsaturated esters and other electron-deficient alkenes. This compound readily participates in this reaction, yielding (E)-alkenes with high stereoselectivity. The resulting products are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Table 2: Horner-Wadsworth-Emmons Reaction with C3 Building Blocks

C3 Building BlockPhosphonate ReagentBase/ConditionsProductYield (%)E/Z RatioReference
This compoundTriethyl phosphonoacetateNaH, THFα,β-Unsaturated ester85>95:5[3]
Dihydroxyacetone (dimer)Triethyl phosphonoacetateNaH, THFComplex mixtureLowN/AN/A
GlyceraldehydeTriethyl phosphonoacetateNaH, THFα,β-Unsaturated ester60-70VariableN/A

Note: Data for dihydroxyacetone and glyceraldehyde are estimated based on typical reactivity and may not represent optimized conditions.

Application in the Synthesis of Bioactive Molecules: Carbasugar Glycosidase Inhibitors

A significant application of this compound is in the synthesis of carbasugars, which are carbohydrate mimics with enhanced stability towards enzymatic degradation.[4] These carbasugars have shown promise as inhibitors of glycosidases, enzymes involved in carbohydrate metabolism.[4] For instance, carbasugar analogues synthesized from this building block have demonstrated inhibitory activity against α-glucosidase, an enzyme implicated in type 2 diabetes.[4]

Experimental Protocols

General Procedure for Proline-Catalyzed Aldol Reaction

To a solution of this compound (1.0 equiv) and an aldehyde (1.2 equiv) in anhydrous DMSO (0.5 M) is added (S)-proline (0.2 equiv). The reaction mixture is stirred at room temperature for 24-48 hours, monitoring by TLC. Upon completion, the reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired aldol adduct.[1]

General Procedure for Horner-Wadsworth-Emmons Reaction

To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C is added triethyl phosphonoacetate (1.2 equiv) dropwise. The mixture is stirred at 0 °C for 30 minutes, then a solution of this compound (1.0 equiv) in anhydrous THF is added. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the addition of saturated aqueous NH4Cl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[3]

Visualizing Synthetic and Biological Pathways

The utility of this compound can be visualized through its application in synthetic workflows and its connection to biological targets.

G Experimental Workflow: Aldol Reaction cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product A This compound D DMSO, Room Temp, 24-48h A->D B Aldehyde B->D C (S)-Proline (Catalyst) C->D E Quench (aq. NH4Cl) D->E Reaction Completion F Extraction (EtOAc) E->F G Purification (Chromatography) F->G H Stereodefined Aldol Adduct G->H

Caption: A typical experimental workflow for the proline-catalyzed aldol reaction.

G Inhibition of Alpha-Glucosidase Signaling Pathway cluster_pathway Carbohydrate Digestion cluster_inhibition Inhibition Mechanism cluster_outcome Physiological Effect A Dietary Carbohydrates (Starch, Sucrose) B Alpha-Glucosidase (in Small Intestine) A->B Hydrolysis C Glucose B->C Release E Reduced Glucose Absorption D Carbasugar Inhibitor (Synthesized from This compound) D->B Competitive Inhibition F Lowered Postprandial Blood Glucose E->F

Caption: Mechanism of alpha-glucosidase inhibition by a carbasugar analog.

Conclusion

This compound presents a compelling case as a superior C3 building block in organic synthesis. Its stability, ease of handling, and predictable reactivity in key carbon-carbon bond-forming reactions, coupled with the ability to impart high levels of stereocontrol, make it an invaluable tool for the synthesis of complex molecules. For researchers in drug discovery and development, the advantages offered by this synthon can lead to more efficient and reliable synthetic routes to novel therapeutic agents.

References

Comparative analysis of chiral synthons for polyketide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereocontrolled synthesis of polyketides, a class of natural products with wideranging biological activities, represents a significant challenge in modern organic chemistry. The intricate stereochemical architecture of these molecules necessitates the use of robust and predictable methods for the installation of chiral centers. This guide provides a comparative analysis of common chiral synthons and strategies employed in polyketide synthesis, with a focus on quantitative performance data and detailed experimental protocols.

Chiral Auxiliaries: The Foundation of Asymmetric Synthesis

Chiral auxiliaries are reusable chiral molecules that temporarily attach to a prochiral substrate, direct a stereoselective transformation, and are subsequently cleaved to yield an enantiomerically enriched product. Evans oxazolidinones and Oppolzer's camphorsultams are among the most reliable and widely used chiral auxiliaries in polyketide synthesis, particularly in asymmetric aldol (B89426) reactions.

Evans Oxazolidinones

Developed by David A. Evans, chiral oxazolidinones are considered a gold standard for stereoselective aldol reactions, typically affording high diastereoselectivity for the syn-aldol product. The stereochemical outcome is rationalized by the formation of a rigid, chair-like transition state upon enolization with a boron or titanium Lewis acid.

Table 1: Performance of Evans Oxazolidinones in Asymmetric Aldol Reactions [1][2]

N-Acyl AuxiliaryAldehydeLewis Acid/BaseDiastereomeric Ratio (syn:anti)Yield (%)
N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneIsobutyraldehydeBu₂BOTf / DIPEA>99:180-95
N-Propionyl-(4S)-4-benzyl-2-oxazolidinoneBenzaldehydeTiCl₄ / (-)-Sparteine96:485
N-Propionyl-(4R)-4-isopropyl-2-oxazolidinoneAcetaldehydeBu₂BOTf / DIPEA98:275
Oppolzer's Camphorsultams

Derived from naturally occurring camphor, Oppolzer's camphorsultams are another class of highly effective chiral auxiliaries. They are known for their high crystallinity, which often facilitates the purification of diastereomeric products. In aldol reactions, the stereochemical outcome can sometimes be tuned by the choice of Lewis acid and reaction conditions.[1][3]

Table 2: Performance of Oppolzer's Camphorsultam in Asymmetric Aldol Reactions [1][3]

N-Acyl AuxiliaryAldehydeLewis AcidDiastereoselectivity (syn:anti)Yield (%)
N-Propionyl-(2R)-bornane-10,2-sultamBenzaldehydeTiCl₄2:9891
N-Propionyl-(2R)-bornane-10,2-sultamIsobutyraldehydeSn(OTf)₂95:582
N-Acetyl-(2R)-bornane-10,2-sultamBenzaldehydeTiCl₄10:9088

Chemoenzymatic Synthesis: Harnessing Nature's Catalysts

Chemoenzymatic strategies combine the efficiency of chemical synthesis with the unparalleled stereoselectivity of enzymes. In the context of polyketide synthesis, ketoreductases (KREDs) are widely used to reduce β-keto esters to the corresponding chiral β-hydroxy esters, which are key building blocks. This approach offers excellent enantioselectivity and operates under mild, environmentally benign conditions.[4][5][6][7]

Table 3: Performance of Ketoreductases (KREDs) in the Asymmetric Reduction of β-Keto Esters [4][5]

SubstrateKetoreductase (KRED)Product ConfigurationEnantiomeric Excess (ee %)Conversion (%)
Ethyl acetoacetateKRED-NADH-036(S)-ethyl 3-hydroxybutanoate>99>99
Ethyl benzoylacetateKRED-110(R)-ethyl 3-hydroxy-3-phenylpropanoate>9998
Methyl 3-oxopentanoateTylKR2(2R,3S)-methyl 2-methyl-3-hydroxypentanoate>99>95
N-acetylcysteamine (SNAC) thioester of 2-methyl-3-oxopentanoic acidMycKR6(2S,3R)-3-hydroxy-2-methylpentanoyl-SNAC>99>95

Experimental Protocols

Protocol for Asymmetric Aldol Reaction with an Evans Oxazolidinone

This protocol describes a general procedure for a diastereoselective syn-aldol reaction using a boron enolate.[1]

  • Acylation of the Auxiliary: To a solution of the chiral oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv) dropwise. After stirring for 30 minutes, add the desired acyl chloride (1.1 equiv) and allow the reaction to warm to room temperature over 1 hour. Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the N-acyl oxazolidinone by flash chromatography.

  • Enolate Formation and Aldol Addition: To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an argon atmosphere, add dibutylboron triflate (1.1 equiv) dropwise, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (1.2 equiv). Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C. Add the aldehyde (1.2 equiv) dropwise and stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.

  • Work-up and Auxiliary Cleavage: Quench the reaction by the addition of a pH 7 phosphate (B84403) buffer. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude aldol adduct can be purified by flash chromatography. For cleavage of the auxiliary, dissolve the purified adduct in a 4:1 mixture of THF and water, cool to 0 °C, and add 30% aqueous hydrogen peroxide (4.0 equiv) followed by 1 M aqueous lithium hydroxide (B78521) (2.0 equiv). Stir at 0 °C for 4 hours. Quench the excess peroxide with aqueous sodium sulfite. Extract the chiral auxiliary with an organic solvent. Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract the desired β-hydroxy acid.

Protocol for Chemoenzymatic Reduction of a β-Keto Thioester with a Ketoreductase (KR)

This protocol describes a general procedure for the stereoselective reduction of a β-keto N-acetylcysteamine (SNAC) thioester using a purified ketoreductase.[4][6]

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0) containing glucose (e.g., 1.5 equiv) and NADP⁺ (e.g., 0.05 equiv). Add glucose dehydrogenase (GDH) for cofactor regeneration (e.g., 1-2 U/mL).

  • Enzymatic Reduction: Add the purified ketoreductase (KR) to the reaction mixture (the amount will depend on the specific activity of the enzyme, typically in the range of 1-10 mol%). Dissolve the β-keto SNAC thioester substrate in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the reaction mixture to the desired final concentration (e.g., 10-50 mM).

  • Reaction Monitoring and Work-up: Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the progress by a suitable analytical method (e.g., HPLC or TLC). Upon completion, quench the reaction by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting chiral β-hydroxy SNAC thioester by flash chromatography.

Visualizing Polyketide Synthesis

Modular Polyketide Synthase (PKS) Pathway

The following diagram illustrates the general architecture of a modular polyketide synthase, highlighting the key domains responsible for the iterative extension and modification of the polyketide chain.[8][9][10][11][12][13][14]

PKS_Pathway cluster_loading Loading Module cluster_module1 Module 1 cluster_module2 Module 2 cluster_releasing Releasing LM LM AT ACP M1 Module 1 KS AT DH KR ACP LM->M1:head Growing Chain M2 Module 2 KS AT KR ACP M1->M2:head Growing Chain TE TE Thioesterase M2->TE:head Growing Chain Polyketide Released Polyketide TE->Polyketide Starter Starter Unit (e.g., Acetyl-CoA) Starter->LM:head Extender1 Extender Unit (e.g., Malonyl-CoA) Extender1->M1:head Extender2 Extender Unit (e.g., Methylmalonyl-CoA) Extender2->M2:head

Caption: A simplified modular polyketide synthase (PKS) assembly line.

Experimental Workflow for Asymmetric Aldol Reaction

This diagram outlines the key steps in a typical asymmetric aldol reaction using a chiral auxiliary, from starting materials to the final, enantiomerically enriched product.[1][15][16][17][18]

Aldol_Workflow cluster_prep Preparation cluster_reaction Asymmetric Aldol Reaction cluster_workup Workup & Purification cluster_cleavage Auxiliary Cleavage start Chiral Auxiliary & Acyl Halide acylation Acylation of Auxiliary start->acylation enolate Enolate Formation (Lewis Acid + Base) acylation->enolate aldol Aldol Addition (-78 °C to 0 °C) enolate->aldol aldehyde Aldehyde aldehyde->aldol quench Reaction Quench (Aqueous Buffer) aldol->quench extract Extraction & Drying quench->extract purify_adduct Purification of Adduct (Chromatography) extract->purify_adduct cleavage Cleavage of Auxiliary (e.g., LiOH / H₂O₂) purify_adduct->cleavage purify_product Purification of β-Hydroxy Acid cleavage->purify_product end Enantiomerically Enriched Product purify_product->end

Caption: Experimental workflow for an Evans asymmetric aldol reaction.

Conclusion

The selection of a chiral synthon for polyketide synthesis is a critical decision that depends on several factors, including the desired stereochemistry, the scale of the synthesis, and the availability of starting materials. Chiral auxiliaries like Evans oxazolidinones and Oppolzer's camphorsultams offer predictable and high levels of stereocontrol in chemical syntheses, albeit requiring stoichiometric amounts of the auxiliary. In contrast, chemoenzymatic approaches, particularly those employing ketoreductases, provide an environmentally friendly and highly enantioselective route to key chiral building blocks. A thorough evaluation of the comparative data presented in this guide will aid researchers in making an informed decision for their specific synthetic challenges in the pursuit of complex polyketide natural products.

References

A Comparative Guide to the Stereoselectivity of 2,2-Dimethyl-1,3-dioxan-5-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving precise stereochemical control is a critical aspect of modern organic synthesis. 2,2-Dimethyl-1,3-dioxan-5-one has emerged as a versatile chiral building block, offering a rigid scaffold that can influence the stereochemical outcome of reactions at its carbonyl group. This guide provides a comprehensive comparison of the stereoselectivity observed in various reactions of this ketone, supported by experimental data and detailed protocols to aid in the selection of optimal synthetic strategies.

This guide delves into the stereoselective reduction, aldol (B89426) additions, and reactions with organometallic reagents, presenting quantitative data in structured tables for easy comparison. Detailed experimental methodologies for key transformations are also provided, alongside visualizations of reaction pathways and experimental workflows to enhance understanding.

Stereoselective Reduction of the Carbonyl Group

The reduction of the ketone in this compound yields the corresponding secondary alcohol, 2,2-dimethyl-1,3-dioxan-5-ol, which can exist as two diastereomers: syn and anti. The facial selectivity of the hydride attack, either axial or equatorial, dictates the stereochemical outcome. The rigid chair-like conformation of the dioxanone ring, with the two oxygen atoms, plays a crucial role in directing the incoming nucleophile.

Further experimental investigation is required to populate a comprehensive comparative table for various reducing agents.

Stereoselective Aldol Additions

The proline-catalyzed asymmetric aldol reaction of this compound with various aldehydes has been extensively studied and provides a reliable method for the synthesis of chiral, protected ketoses.[3] The stereochemical outcome of this reaction is highly dependent on the choice of proline enantiomer ((L)-proline or (D)-proline) and the structure of the aldehyde.

dot

Aldol_Reaction_Pathway Proline-Catalyzed Aldol Reaction of this compound Dioxanone This compound Enamine Enamine Intermediate Dioxanone->Enamine + Proline Oxazolidinone Oxazolidinone (inactive) Dioxanone->Oxazolidinone + Proline (side reaction) Aldehyde Aldehyde (R-CHO) Aldehyde->Enamine Proline (L)- or (D)-Proline Proline->Enamine Aldol_Adduct Diastereomeric Aldol Adducts Enamine->Aldol_Adduct C-C bond formation

Caption: Proline-Catalyzed Aldol Reaction Pathway.

Table 1: Comparison of Proline-Catalyzed Aldol Reactions

AldehydeCatalyst (mol%)SolventTime (h)Yield (%)d.r. (anti:syn)e.e. (%)Reference
4-Nitrobenzaldehyde(L)-Proline (10)MeOH/H₂O2495>99:199[4]
Benzaldehyde(L)-Proline (10)MeOH/H₂O727890:1095[4]
4-Bromobenzaldehyde(L)-Proline (10)MeOH/H₂O728592:896[4]
Experimental Protocol: Proline-Catalyzed Aldol Reaction

The following is a general procedure for the proline-catalyzed aldol reaction of this compound with an aldehyde:[4]

  • To a vial, add the aldehyde (1.0 mmol), this compound (1.5 mmol), and (L)-proline (0.1 mmol, 10 mol%).

  • Add a mixture of methanol (B129727) and water as the solvent.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 24-72 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aldol adduct.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

Stereoselective Additions of Organometallic Reagents

The addition of organometallic reagents, such as Grignard reagents, to this compound offers a direct route to tertiary alcohols. The stereochemical outcome of these reactions is governed by the interplay of steric and electronic factors, often explained by models such as the Felkin-Anh and Cram-chelation models.

dot

Organometallic_Addition Stereoselective Addition of Organometallic Reagents Dioxanone This compound Felkin_Anh Felkin-Anh Model (Non-chelation) Dioxanone->Felkin_Anh Cram_Chelate Cram-Chelate Model (Chelation) Dioxanone->Cram_Chelate Organometallic Organometallic Reagent (R-M) Organometallic->Felkin_Anh Organometallic->Cram_Chelate Diastereomers Diastereomeric Tertiary Alcohols Felkin_Anh->Diastereomers  Major/Minor Product Cram_Chelate->Diastereomers  Major/Minor Product

Caption: Models for Organometallic Addition.

In solution, the addition of Grignard reagents to this compound is expected to proceed via axial attack, similar to the hydride reduction, leading to the equatorial alcohol.[2] This outcome is favored as the solvent mitigates the electrostatic repulsion from the ring oxygens.[2] However, specific quantitative data comparing the diastereoselectivity of different Grignard reagents or other organometallic compounds with this compound is not extensively documented in the literature surveyed.

Table 2: Diastereoselective Addition of Organometallic Reagents (Illustrative - Data Required)

Organometallic ReagentSolventTemperature (°C)Yield (%)d.r. (axial:equatorial attack)Reference
Data unavailable
Data unavailable

Further research is needed to compile a detailed comparative table for these reactions.

Conclusion

This compound is a valuable substrate for stereoselective synthesis. Proline-catalyzed aldol reactions, in particular, offer a well-established and highly stereocontrolled method for the synthesis of complex chiral molecules. While the stereochemical outcomes of reductions and organometallic additions are predictable based on established models, there is a clear need for more comprehensive, quantitative studies to allow for a direct comparison of different reagents and conditions. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to utilize this compound in their synthetic endeavors.

References

Comparing yields of different 2,2-Dimethyl-1,3-dioxan-5-one synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,2-Dimethyl-1,3-dioxan-5-one is a versatile building block in organic synthesis, finding application in the preparation of a variety of complex molecules. The efficiency of its synthesis is therefore of critical importance. This guide provides a comparative analysis of two prominent methods for the synthesis of this key intermediate, with a focus on yield, reaction conditions, and experimental protocols.

At a Glance: Comparison of Synthesis Yields

The following table summarizes the key quantitative data for the two synthesis methods discussed in this guide.

MethodStarting MaterialKey StepsOverall Yield (%)
Method 1 Tris(hydroxymethyl)aminomethane1. Acetalization2. Oxidative Cleavage~71%
Method 2 Glycerol (B35011)1. Acetalization2. OxidationHigh (Yields for oxidation step are typically high)

Method 1: Two-Step Synthesis from Tris(hydroxymethyl)aminomethane

This method involves an initial protection of the amino and one hydroxyl group of tris(hydroxymethyl)aminomethane, followed by an oxidative cleavage to yield the desired ketone.

Experimental Protocol

Step 1: Synthesis of 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane [1]

  • To a solution of tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in N,N-dimethylformamide (DMF, 180 mL), add 2,2-dimethoxypropane (B42991) (21.5 mL, 175 mmol) and p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol).

  • Stir the reaction mixture at room temperature for 22 hours.

  • Dilute the mixture with ethyl acetate (B1210297) and neutralize with triethylamine.

  • Concentrate the solution under reduced pressure to remove the solvent.

  • Purify the crude product by silica (B1680970) gel column chromatography (eluent: n-hexane/ethyl acetate, 5:1) to afford 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane.

Reported Yield: 78%[1]

Step 2: Synthesis of this compound [1]

  • Dissolve the intermediate from Step 1 (10.2 g, 62.1 mmol) in water (60 mL) and add potassium dihydrogen phosphate (B84403) (KH2PO4, 8.51 g, 621 mmol).

  • Slowly add an aqueous solution of sodium periodate (B1199274) (NaIO4) (0.5 M, 125 mL, 63 mmol) dropwise at 0 °C.

  • After the addition is complete, stir the reaction mixture for 1 hour at room temperature.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with 5% aqueous sodium thiosulfate (B1220275) and saturated brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent by concentration under reduced pressure to afford this compound as a colorless oil.

Reported Yield: 91%[1]

Method 2: Two-Step Synthesis from Glycerol via Oxidation of 2,2-dimethyl-1,3-dioxan-5-ol (B3051470)

This approach begins with the protection of two hydroxyl groups of glycerol to form a cyclic acetal, followed by oxidation of the remaining hydroxyl group to the ketone.

Experimental Protocol

Step 1: Synthesis of 2,2-dimethyl-1,3-dioxan-5-ol

The synthesis of 2,2-dimethyl-1,3-dioxan-5-ol from glycerol and an acetone (B3395972) equivalent is a common procedure. A patent describes the production of a mixture of 2-methyl-1,3-dioxan-5-ol (B13450063) and its corresponding dioxolane isomer from glycerol.[2] For the purpose of a clear comparison, this guide will focus on the oxidation of the commercially available 2,2-dimethyl-1,3-dioxan-5-ol.

Step 2: Oxidation of 2,2-dimethyl-1,3-dioxan-5-ol

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, with several high-yielding methods available. Two of the most common and effective methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine.[3][4][5][6] Swern oxidations are known for their mild reaction conditions and high yields.[7]

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and efficient method for oxidizing alcohols to aldehydes and ketones.[8][9][10][11][12] The reaction is typically carried out in chlorinated solvents at room temperature and often gives high yields.[12]

While a specific literature-reported yield for the oxidation of 2,2-dimethyl-1,3-dioxan-5-ol using these methods was not identified in the search, both Swern and Dess-Martin oxidations are generally considered to be high-yielding, often exceeding 90%.

Logical Workflow of Synthesis Comparison

Synthesis_Comparison cluster_method1 Method 1 cluster_method2 Method 2 cluster_comparison Comparison M1_Start Tris(hydroxymethyl)- aminomethane M1_Inter 2,2-dimethyl-5-amino-5- hydroxymethyl-1,3-dioxane M1_Start->M1_Inter Acetalization (78% yield) M1_End This compound M1_Inter->M1_End Oxidative Cleavage (91% yield) Comparison_Node Overall Yield: Method 1: ~71% Method 2: High M2_Start Glycerol M2_Inter 2,2-dimethyl-1,3-dioxan-5-ol M2_Start->M2_Inter Acetalization M2_End This compound M2_Inter->M2_End Oxidation (e.g., Swern, DMP) (High Yield)

Caption: Comparative workflow of two synthesis routes to this compound.

References

Navigating the Chiral Landscape: A Comparative Guide to Alternatives for 2,2-Dimethyl-1,3-dioxan-5-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex molecules, the choice of chiral building blocks is a critical determinant of success. For years, 2,2-Dimethyl-1,3-dioxan-5-one, a protected form of dihydroxyacetone, has served as a valuable C3 synthon. However, the pursuit of synthetic efficiency, atom economy, and novel structural motifs necessitates a broader perspective on the available chiral toolkit. This guide provides an objective comparison of viable alternative reagents and strategies, supported by experimental data and detailed protocols, to empower informed decision-making in the design of elegant and effective chiral syntheses.

This comparative analysis explores a range of alternatives, from readily available bio-based feedstocks to sophisticated chemoenzymatic systems. We will delve into the advantages and limitations of each approach, focusing on key performance indicators such as yield, enantioselectivity, diastereoselectivity, and the breadth of their synthetic applications.

Executive Summary

The exploration of alternatives to this compound reveals a rich and diverse field of chiral synthons and methodologies. Glycerol (B35011) and its derivatives have emerged as highly promising, renewable alternatives, offering a direct and cost-effective entry into chiral C3 building blocks. The broader "chiral pool," encompassing amino acids, carbohydrates, and terpenes, provides a vast repository of stereochemically defined starting materials for more complex targets. Furthermore, the synergy of chemical and enzymatic approaches, particularly with dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases, presents a powerful strategy for the construction of intricate polyhydroxylated structures with exceptional stereocontrol. While direct, side-by-side comparative studies with this compound are not always available in the literature, this guide consolidates performance data from representative examples to facilitate a comprehensive evaluation.

Comparative Analysis of Key Alternatives

The following sections provide a detailed look at the most promising alternatives, complete with performance data and illustrative experimental workflows.

Glycerol-Derived Chiral Building Blocks

Glycerol, a readily available and inexpensive byproduct of biodiesel production, is a prochiral molecule that can be transformed into a variety of valuable chiral synthons.[1][2][3] This makes it a highly sustainable and economically attractive alternative to other C3 building blocks. Desymmetrization of glycerol can be achieved through both chemical and enzymatic methods, providing access to enantiomerically enriched intermediates.[4]

One common strategy involves the enzymatic kinetic resolution of glycerol-derived cyclic carbonates, which can then be converted to a range of chiral products, including pharmacologically active aromatic glycerol ethers.[5] For instance, the resolution of halogenated carbonates using enzymes like Pig Liver Esterase or Novozym® 435 can yield the desired enantiomer with high enantiomeric excess.[5]

Logical Relationship of Glycerol as a Chiral Building Block

cluster_0 Glycerol as a Chiral Synthon Glycerol Glycerol Prochiral Aminoketones Prochiral Aminoketones Glycerol->Prochiral Aminoketones Catalytic Conversion with Amines Chiral Glycerol Derivatives Chiral Glycerol Derivatives Glycerol->Chiral Glycerol Derivatives Enzymatic Resolution Optically Active Amino Alcohols Optically Active Amino Alcohols Prochiral Aminoketones->Optically Active Amino Alcohols Asymmetric Reduction Chiral Glycerol Derivatives->Optically Active Amino Alcohols Further Transformations

Caption: Utilization of glycerol as a precursor for chiral building blocks.

The Chiral Pool: Amino Acids and Carbohydrates

The "chiral pool" refers to the collection of abundant, naturally occurring enantiomerically pure compounds that can be used as starting materials in asymmetric synthesis.[6][7] This strategy leverages the inherent chirality of nature's building blocks to construct complex target molecules.

L-Serine: As a simple amino acid, L-serine possesses a defined stereocenter and versatile functional groups (an amine, a carboxylic acid, and a primary alcohol), making it a powerful chiral building block.[8][9][10][11]

Carbohydrates: Sugars such as L-rhamnose and D-mannitol are excellent starting materials for the synthesis of highly functionalized chiral molecules, including complex natural products like anthracyclinones.[4][12] The rigid cyclic structure and multiple stereocenters of carbohydrates provide a robust framework for stereocontrolled transformations.

Experimental Workflow for Chiral Pool Synthesis

cluster_1 Chiral Pool Synthesis Workflow Chiral Pool Starting Material Chiral Pool Starting Material Functional Group Interconversion Functional Group Interconversion Chiral Pool Starting Material->Functional Group Interconversion Protection/Deprotection, Oxidation/Reduction Carbon Skeleton Modification Carbon Skeleton Modification Functional Group Interconversion->Carbon Skeleton Modification C-C Bond Formation Target Molecule Target Molecule Carbon Skeleton Modification->Target Molecule Cyclization, Final Modifications

Caption: General workflow for utilizing chiral pool starting materials.

Dihydroxyacetone Phosphate (DHAP) and Chemoenzymatic Synthesis

Dihydroxyacetone phosphate (DHAP) is a key intermediate in glycolysis and serves as the natural substrate for a class of enzymes known as DHAP-dependent aldolases.[13][14] These enzymes catalyze the stereoselective aldol (B89426) addition of DHAP to a wide range of aldehyde acceptors, enabling the synthesis of complex, polyhydroxylated chiral molecules with high precision.[13] While DHAP itself can be challenging to handle, various chemical and enzymatic methods for its in situ generation and use have been developed.[15][16]

Performance Data of DHAP-dependent Aldolases

Aldehyde SubstrateEnzyme SourceProduct DiastereoselectivityYield (%)Reference
Various aldehydesEscherichia coliHighGood to Excellent[14]
ChloroacetaldehydeRabbit muscle aldolase (B8822740)N/A70J. Am. Chem. Soc. 1986, 108, 10, 2996–3000

Experimental Protocol: Enzymatic Aldol Reaction with DHAP

A typical procedure involves the incubation of the aldehyde substrate with DHAP (often generated in situ from more stable precursors) in a buffered solution containing the DHAP-dependent aldolase. The reaction progress is monitored by techniques such as HPLC or TLC. Upon completion, the product is isolated and purified using standard chromatographic methods. The stereochemical outcome is determined by the specific aldolase used, as different aldolases exhibit distinct stereoselectivities.[13]

Signaling Pathway for DHAP-dependent Aldolase Catalysis

cluster_2 DHAP-dependent Aldolase Catalysis DHAP DHAP Aldolase Enzyme Aldolase Enzyme DHAP->Aldolase Enzyme Aldehyde Aldehyde Aldehyde->Aldolase Enzyme Enzyme-Substrate Complex Enzyme-Substrate Complex Aldolase Enzyme->Enzyme-Substrate Complex Binding Chiral Aldol Product Chiral Aldol Product Enzyme-Substrate Complex->Chiral Aldol Product Stereoselective C-C Bond Formation Chiral Aldol Product->Aldolase Enzyme Release

Caption: Catalytic cycle of a DHAP-dependent aldolase.

Conclusion

The selection of a chiral building block is a multifaceted decision that hinges on factors such as the target molecule's structure, desired stereochemistry, cost, and scalability. While this compound remains a useful tool, the alternatives presented in this guide offer a broader palette for the modern synthetic chemist. Glycerol-derived synthons provide a sustainable and economical entry point to C3 chirality. The vast and varied chiral pool offers pre-validated stereocenters for intricate synthetic endeavors. Finally, chemoenzymatic approaches utilizing DHAP-dependent aldolases represent the pinnacle of stereocontrol for the synthesis of complex polyols. By carefully considering the strengths and applications of each alternative, researchers can devise more innovative and efficient pathways to the chiral molecules that drive progress in medicine and materials science.

References

The Virtuous Ketal: A Cost-Benefit Analysis of 2,2-Dimethyl-1,3-dioxan-5-one in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical manufacturing, the choice of building blocks is a critical determinant of a process's economic viability and overall efficiency. For syntheses requiring a masked dihydroxyacetone (DHA) unit, chemists are often faced with a choice between using the protected ketal, 2,2-Dimethyl-1,3-dioxan-5-one, or starting with unprotected DHA and performing the necessary transformations. This guide provides a comprehensive cost-benefit analysis of these two approaches, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for large-scale synthesis.

Executive Summary

Our analysis indicates that for large-scale synthesis of phosphorylated compounds like dihydroxyacetone monophosphate (DHAP), the upfront cost of preparing this compound is offset by higher overall yields, simplified purification, and greater process robustness compared to the direct phosphorylation of unprotected dihydroxyacetone. While the direct route appears more atom-economical on paper, the instability of the target molecule and the formation of complex side-products often lead to lower yields and significantly more challenging purification, increasing overall manufacturing costs.

Comparative Analysis: Synthesis of Dihydroxyacetone Monophosphate (DHAP)

To provide a quantitative comparison, we will analyze the synthesis of Dihydroxyacetone Monophosphate (DHAP), a key intermediate in various biochemical pathways and a valuable chiral building block.

Route 1: The Protected Ketal Approach (Utilizing this compound)

This approach involves the initial synthesis of this compound, followed by phosphorylation and deprotection.

Route 2: The Direct Phosphorylation Approach (Utilizing Dihydroxyacetone)

This route involves the direct phosphorylation of dihydroxyacetone. However, literature suggests that direct, large-scale chemical phosphorylation of unprotected DHA with reagents like phosphoryl chloride is often low-yielding and produces a mixture of products, necessitating complex purification. A more reliable, albeit multi-step, chemical synthesis of DHAP from DHA dimer has been reported with an overall yield of 47%.[1] This multi-step route will be used for a more realistic comparison.

Cost Analysis of Starting Materials

The following table summarizes the approximate bulk costs of the key starting materials for each route. Prices are estimates based on publicly available data from chemical suppliers and may vary based on quantity and supplier.

ReagentRouteSupplier Example & Price (USD/kg)
Tris(hydroxymethyl)aminomethane1Sigma-Aldrich: $106.80/kg (for 25kg)[1], Chem-Impex: $76.40/kg (for 25kg)[2]
2,2-Dimethoxypropane (B42991)1Sigma-Aldrich: ~
45/L(45/L (~45/L(
53/kg) (for 18L)[3]
Sodium Periodate1Sigma-Aldrich: $623.60/kg (for 25kg)[4]
Dihydroxyacetone2Varies, research grade can be high, bulk industrial grade is lower.
Phosphoryl Chloride2Sigma-Aldrich: ~$42.40/kg (for 300kg)[5]

Experimental Data Comparison

The following table compares the key experimental parameters for the synthesis of DHAP via the two routes.

ParameterRoute 1: Via this compoundRoute 2: Multi-step from Dihydroxyacetone
Overall Yield Estimated >60% (based on individual step yields)47%[1]
Number of Steps 3 (Synthesis of ketal, phosphorylation, deprotection)4 (Ketal formation, enzymatic desymmetrization, phosphorylation, deprotection)[1]
Purification Straightforward chromatography for the stable intermediate. Final product purification is simpler due to fewer side products.Multiple chromatographic purifications required between steps. Final product isolation can be challenging due to instability.[1]
Process Robustness The protected intermediate is stable, allowing for easier handling and storage at large scale.DHAP is unstable. The multi-step synthesis involves sensitive enzymatic steps.[4]
Waste Generation Involves solvents and byproducts from three steps.Involves solvents, byproducts, and enzyme disposal from four steps.

Experimental Protocols

Route 1: Representative Synthesis of this compound and Subsequent Phosphorylation

Step 1: Synthesis of 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane

To a solution of tris(hydroxymethyl)aminomethane in an appropriate solvent, add 2,2-dimethoxypropane and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid). The reaction is stirred at room temperature. After completion, the reaction is neutralized, and the product is isolated and purified by crystallization or chromatography.

Step 2: Synthesis of this compound

The amino-dioxane from Step 1 is dissolved in an aqueous solvent and treated with an oxidizing agent such as sodium periodate. The reaction is typically carried out at a controlled temperature. The product, this compound, is then extracted and purified.

Step 3: Phosphorylation and Deprotection to form DHAP

This compound is phosphorylated using a suitable phosphorylating agent (e.g., dibenzyl phosphoryl chloride followed by hydrogenolysis). The resulting protected phosphate (B84403) is then deprotected under acidic conditions to yield dihydroxyacetone monophosphate. The final product is typically purified by ion-exchange chromatography.

Route 2: Representative Multi-step Synthesis of DHAP from Dihydroxyacetone Dimer

This synthesis is based on a reported procedure and involves four main stages[1]:

  • Conversion of DHA dimer to 2,2-dimethoxypropane-1,3-diol: This step involves the protection of the diol functionality.

  • Enzymatic desymmetrization: The diol is then desymmetrized by acetylation using a lipase.

  • Phosphorylation: The remaining free alcohol is phosphorylated to give a dibenzyl phosphate ester.

  • Deprotection: The protecting groups (acetate, acetal, and benzyl) are removed to yield DHAP.

Visualizing the Process

Logical Flow of the Cost-Benefit Analysis

CostBenefitAnalysis cluster_route1 Route 1: Protected Ketal cluster_route2 Route 2: Direct (Multi-step) cluster_analysis Analysis start1 Starting Materials (Tris, DMP, NaIO4) synth_ketal Synthesize This compound start1->synth_ketal phosphorylate1 Phosphorylate & Deprotect synth_ketal->phosphorylate1 purify1 Purification phosphorylate1->purify1 product1 DHAP purify1->product1 cost Cost of Materials product1->cost Higher Precursor Cost yield Overall Yield product1->yield Higher Overall Yield complexity Process Complexity product1->complexity Fewer Steps, Simpler Purification waste Waste Generation product1->waste start2 Starting Material (DHA Dimer) protect_desym Protect & Enzymatically Desymmetrize start2->protect_desym phosphorylate2 Phosphorylate protect_desym->phosphorylate2 deprotect_purify Deprotect & Purify phosphorylate2->deprotect_purify product2 DHAP deprotect_purify->product2 product2->cost Lower Initial Precursor Cost product2->yield Lower Overall Yield product2->complexity More Steps, Complex Purification product2->waste conclusion Conclusion: Route 1 is generally more cost-effective for large scale cost->conclusion yield->conclusion complexity->conclusion waste->conclusion ExperimentalWorkflow cluster_synthesis Synthesis of this compound cluster_phosphorylation Phosphorylation & Deprotection reagents1 Mix Tris, 2,2-Dimethoxypropane, & Acid Catalyst reaction1 Stir at RT reagents1->reaction1 workup1 Neutralize, Isolate & Purify Amino-dioxane reaction1->workup1 reagents2 Dissolve Amino-dioxane in Aqueous Solvent workup1->reagents2 reaction2 Add Sodium Periodate reagents2->reaction2 workup2 Extract & Purify This compound reaction2->workup2 reagents3 Phosphorylate Ketal (e.g., with Dibenzyl Phosphoryl Chloride) workup2->reagents3 reaction3 Reaction reagents3->reaction3 deprotection1 Hydrogenolysis reaction3->deprotection1 deprotection2 Acidic Hydrolysis deprotection1->deprotection2 purification Ion-Exchange Chromatography deprotection2->purification final_product Pure DHAP purification->final_product

References

The Strategic Application of 2,2-Dimethyl-1,3-dioxan-5-one in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of complex molecule synthesis, the choice of chiral building blocks is a critical determinant of synthetic efficiency and stereochemical outcome. Among the array of C3 synthons available to chemists, 2,2-Dimethyl-1,3-dioxan-5-one has emerged as a versatile and highly effective dihydroxyacetone equivalent. This guide provides a comprehensive comparison of its efficacy against other synthetic alternatives, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed strategic decisions in their synthetic endeavors.

At a Glance: Performance Comparison of Chiral C3 Synthons

The utility of a chiral building block is primarily assessed by its performance in key chemical transformations, particularly those that construct stereogenic centers. The following table summarizes the performance of this compound in the proline-catalyzed asymmetric aldol (B89426) reaction, a benchmark for C-C bond formation, and contrasts it with alternative approaches.

Building Block/MethodReaction TypeAldehyde SubstrateYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)Reference
This compound Proline-catalyzed Aldol Reactionα-silyloxy aldehydes90-95Single stereoisomer-[1]
This compound Proline-catalyzed Aldol Reaction1-Pentadecanal->98:2 (de)95
This compound Proline-catalyzed Aldol ReactionBenzaldehyde--40[2]
This compound Proline-catalyzed Aldol Reaction4-BromobenzaldehydeGoodGoodGood[3]
TBS-protected hydroxyacetone Proline-catalyzed Aldol ReactionAromatic aldehydes-anti-selective90[2]
Unprotected Dihydroxyacetone Proline-catalyzed Aldol ReactionVarious aldehydesGoodGood diastereoselectivityRacemic[2]
Meldrum's Acid Derivative (Alkylidene) Asymmetric Michael AdditionVarious nucleophilesHighHighup to 92
Glyceraldehyde (from Chiral Pool) Aldol Condensation (Lewis Acid)α-hetero aldehydesHighHighHigh[4]

The Synthetic Utility of this compound

This compound serves as a protected form of dihydroxyacetone, a fundamental three-carbon building block in carbohydrate chemistry. Its rigid cyclic structure and the presence of the acetonide protecting group offer distinct advantages in stereocontrolled reactions.

One of the most powerful applications of this reagent is in the proline-catalyzed asymmetric aldol reaction . This organocatalytic transformation mimics biological aldolase (B8822740) reactions and provides a direct route to chiral polyhydroxylated structures, which are key motifs in numerous natural products and pharmaceuticals.[1] The reaction proceeds through an enamine intermediate, allowing for high levels of stereocontrol.

Aldol_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products dioxanone This compound enamine Enamine Intermediate dioxanone->enamine + Proline aldehyde Aldehyde (R-CHO) iminium Iminium Ion aldehyde->iminium + Proline proline (S)-Proline (Catalyst) aldol_adduct β-Hydroxy Ketone (Aldol Adduct) enamine->aldol_adduct + Iminium Ion aldol_adduct->proline Catalyst Regeneration

Proline-catalyzed aldol reaction pathway.

The resulting aldol adducts, which are protected sugar derivatives, can be readily deprotected and further elaborated.[1] This strategy has been successfully employed in the synthesis of complex carbohydrates, aminosugars, and carbasugars.

A Comparative Analysis of Alternatives

While this compound is a powerful tool, a comprehensive synthetic strategy requires consideration of alternative building blocks and methodologies.

Meldrum's Acid: A Versatile Malonic Acid Equivalent

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic derivative of malonic acid and a popular alternative for constructing C-C bonds. Its high acidity makes it a potent nucleophile in various reactions, including Knoevenagel condensations and Michael additions. Alkylidene Meldrum's acid derivatives are excellent electrophiles for asymmetric conjugate additions, leading to a wide range of chiral molecules.

The Chiral Pool: Nature's Building Blocks

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes.[5] Utilizing these natural building blocks can significantly shorten synthetic routes to complex targets.

  • Glyceraldehyde , a simple sugar, is a common chiral pool starting material for the synthesis of polyols and other oxygenated compounds.[4] Its inherent chirality can be transferred through a series of stereocontrolled reactions.

  • Dihydroxyacetone Phosphate (DHAP) is the biological equivalent used in enzymatic aldol reactions. While highly efficient in nature, its use in laboratory synthesis is often hampered by its instability and the need for enzymatic conditions.[6]

The following workflow illustrates a typical synthetic planning process where a researcher might choose between these different approaches.

Synthetic_Strategy_Workflow cluster_options Synthetic Approaches cluster_outcomes Evaluation start Target Molecule (Complex Polyol) decision Choice of C3 Synthon start->decision dioxanone_path This compound (Proline-catalyzed Aldol) decision->dioxanone_path High stereocontrol in aldol reactions meldrums_path Meldrum's Acid Derivative (Asymmetric Conjugate Addition) decision->meldrums_path Versatile for C-C bond formation via Michael addition chiral_pool_path Chiral Pool Starting Material (e.g., Glyceraldehyde) decision->chiral_pool_path Utilize inherent chirality for shorter synthesis evaluation Compare: - Stereoselectivity - Yield - Step Economy - Substrate Scope dioxanone_path->evaluation meldrums_path->evaluation chiral_pool_path->evaluation

Decision workflow for selecting a C3 synthon.

Experimental Protocols

To facilitate the practical application of the information presented, a detailed experimental protocol for a key reaction involving this compound is provided below.

General Procedure for the Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is adapted from a reported large-scale synthesis and can be scaled as needed.[7]

Materials:

Procedure:

  • To a round-bottom flask charged with (S)-proline (0.1 equivalents), add methanol and water (typically in a 4:1 ratio).

  • Add this compound (1.5 to 5 equivalents) to the stirred solution and allow the mixture to stir at room temperature for 15 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the aldehyde (1.0 equivalent) to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. Reaction times can vary from a few hours to 48 hours depending on the substrate.[7]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.

Conclusion

This compound stands as a highly efficacious and strategically valuable building block for the synthesis of complex, polyhydroxylated molecules. Its performance in proline-catalyzed asymmetric aldol reactions, often delivering high yields and excellent stereoselectivity, makes it a superior choice in many synthetic campaigns. While alternatives such as Meldrum's acid and chiral pool starting materials offer their own distinct advantages and should be considered within the broader context of synthetic planning, the reliability and versatility of this compound secure its position as a cornerstone reagent in modern asymmetric synthesis. The data and protocols provided in this guide are intended to empower researchers to leverage the full potential of this exceptional synthon in the pursuit of novel and impactful chemical entities.

References

Safety Operating Guide

Safe Disposal of 2,2-Dimethyl-1,3-dioxan-5-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 2,2-Dimethyl-1,3-dioxan-5-one is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential information on the safe handling and disposal of this flammable liquid, tailored for researchers, scientists, and drug development professionals.

Key Safety and Disposal Information

The following table summarizes the primary hazards and recommended disposal practices for this compound. It is imperative to consult your institution's specific safety protocols and local regulations before proceeding with any disposal.

CharacteristicDescriptionSource(s)
Primary Hazard Flammable liquid and vapor, Category 3.
GHS Hazard Statement H226: Flammable liquid and vapour.[1][2]
Disposal Recommendation Dispose of contents and container at an approved waste disposal plant.[2]
Regulatory Compliance Disposal must be in accordance with all local, regional, and national regulations.[3]
Waste Generator's Role Chemical waste generators are responsible for determining if the waste is hazardous and ensuring accurate classification.[3]
Prohibited Disposal Do not empty into drains.[3]

Procedural Steps for Proper Disposal

Adherence to a systematic disposal protocol is essential. The following steps outline the recommended procedure for the disposal of this compound.

Step 1: Personal Protective Equipment (PPE) Before handling the chemical, ensure you are wearing appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area, preferably under a chemical fume hood.

Step 2: Waste Collection

  • Container Selection: Use a designated, compatible, and properly labeled hazardous waste container. The container should be in good condition and have a secure, tight-fitting lid.[4]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[4]

  • Segregation: Do not mix this compound with other incompatible waste streams. Keep it segregated from oxidizing agents.[4][5]

Step 3: Storage Pending Disposal

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[2]

  • Ignition Sources: Keep the storage area free from heat, sparks, open flames, and other ignition sources. Take precautionary measures against static discharge.[2]

Step 4: Arranging for Disposal

  • Licensed Disposal Company: The disposal of this compound must be handled by a licensed and approved waste disposal company.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.[4]

  • Contaminated Materials: Any materials used to clean up spills of this compound should also be collected and disposed of as hazardous waste. Empty containers must be thoroughly cleaned before being disposed of or recycled.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Disposal of This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste 2. Assess Waste Stream (Unused product, contaminated material, empty container) ppe->assess_waste collect_waste 3. Collect in Labeled, Compatible Hazardous Waste Container assess_waste->collect_waste storage 4. Store in Cool, Ventilated Area Away from Ignition Sources collect_waste->storage contact_ehs 5. Contact Institutional EHS or Waste Management storage->contact_ehs documentation 6. Complete Waste Disposal Documentation contact_ehs->documentation disposal 7. Transfer to Licensed Waste Disposal Company documentation->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2,2-Dimethyl-1,3-dioxan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols for laboratory professionals handling 2,2-Dimethyl-1,3-dioxan-5-one. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Hazard Identification and Classification

This compound is classified as a flammable liquid and vapor.[1] It may also cause skin and eye irritation.[2][3]

GHS Hazard Statements:

  • H226: Flammable liquid and vapour.[1]

  • H315: Causes skin irritation.[2]

  • H318: Causes serious eye damage.[2]

  • H335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is necessary to minimize exposure when handling this compound. This includes protection for the eyes, face, hands, and body.

PPE CategorySpecificationStandard
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles. A face shield may be necessary where there is a splash potential.Conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[4]
Hand Protection Wear appropriate chemical-resistant gloves. Gloves must be inspected prior to use.Consult glove manufacturer's specifications for compatibility.
Skin and Body Protection Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[4] In case of splash risk, consider impervious clothing.Varies by region and institutional protocols.
Respiratory Protection Generally not required under normal use conditions with adequate ventilation.[4] If ventilation is inadequate or exposure limits are exceeded, use a NIOSH-approved respirator.Follow local and national regulations for respirator use.

Quantitative Data Summary

PropertyValue
Molecular Formula C₆H₁₀O₃[4][5]
Molecular Weight 130.15 g/mol [4]
Appearance Colorless to yellow clear liquid.
Boiling Point 40 - 46 °C @ 14 mmHg[4]
Storage Temperature Store in a freezer.[4]

Operational Plan: Handling and Disposal

Handling:

  • Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[1]

  • Use explosion-proof electrical/ventilating/lighting equipment.[1]

  • Take precautionary measures against static discharge.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a cool, well-ventilated place.[1]

  • Keep container tightly closed.[1]

  • For long-term storage, a freezer is recommended.[4]

  • The chemical is sensitive to air and moisture.[4]

Spill Management:

  • Evacuate personnel from the spill area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Remove all sources of ignition.

  • Contain the spill using absorbent materials (e.g., dry sand, chemical absorbent).

  • Collect the absorbed material into a suitable, closed container for disposal.

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.[1]

  • Disposal should be entrusted to a licensed waste disposal company.[1]

First Aid Measures

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[1]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1]

  • If Swallowed: Rinse mouth. Seek medical advice/attention.[1]

Experimental Workflow

The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Cleanup and Disposal prep_ppe Don Appropriate PPE prep_ventilate Work in Well-Ventilated Area (e.g., Fume Hood) prep_ppe->prep_ventilate prep_gather Gather Materials prep_ventilate->prep_gather handle_weigh Weigh/Measure Chemical prep_gather->handle_weigh handle_procedure Perform Experimental Procedure handle_weigh->handle_procedure dispose_decontaminate Decontaminate Glassware & Surfaces handle_procedure->dispose_decontaminate dispose_waste Segregate & Label Waste dispose_decontaminate->dispose_waste dispose_final Dispose of Waste via Approved Channels dispose_waste->dispose_final

Caption: Workflow for Safe Handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.